Product packaging for Encainide(Cat. No.:CAS No. 66778-36-7)

Encainide

Numéro de catalogue: B1671269
Numéro CAS: 66778-36-7
Poids moléculaire: 352.5 g/mol
Clé InChI: PJWPNDMDCLXCOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Encainide is a Class IC antiarrhythmic agent that was historically used for the management of ventricular and supraventricular arrhythmias . Its use in clinical therapy was discontinued after the Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that it was associated with increased mortality in patients with asymptomatic arrhythmias following a heart attack, leading to its voluntary withdrawal from the market . As a sodium channel blocker, this compound's primary mechanism of action involves the inhibition of voltage-gated sodium channels in the heart . This action decreases excitability and conduction velocity in cardiac tissues, including the atria, ventricles, and the His-Purkinje system, which is observed as a prolongation of the PR and QRS intervals on an electrocardiogram . The pharmacological activity of this compound is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme . In most individuals (extensive metabolizers), the drug is rapidly converted into active metabolites, O-desmethyl this compound (ODE) and 3-methoxy-ODE (MODE), which are largely responsible for its therapeutic effects . In poor metabolizers, the parent drug accumulates, altering the pharmacokinetic and pharmacodynamic profile . Today, this compound serves as an important tool in cardiovascular research, providing insights into the mechanisms of cardiac arrhythmias, the pharmacology of sodium channel blockers, and the impact of pharmacogenetics on drug metabolism and response . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O2 B1671269 Encainide CAS No. 66778-36-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPNDMDCLXCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022983
Record name Encainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.01e-03 g/L
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66778-36-7
Record name Encainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66778-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Encainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Encainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015359
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Encainide on Cardiac Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encainide is a Class IC antiarrhythmic agent that exerts its therapeutic effect primarily through the potent blockade of cardiac voltage-gated sodium channels (Nav1.5). Its mechanism is characterized by slow binding and unbinding kinetics, leading to a pronounced use-dependent and state-dependent inhibition of the sodium current (INa). This guide provides a detailed examination of this compound's molecular interactions with the Nav1.5 channel, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the critical pathways and relationships involved in its mechanism of action. Although withdrawn from the market due to proarrhythmic concerns in certain patient populations, the study of this compound's mechanism continues to provide valuable insights into the structure-function relationship of cardiac sodium channels and the principles of state-dependent drug blockade.

Introduction: The Role of Cardiac Sodium Channels and Class IC Antiarrhythmics

The cardiac action potential, the fundamental electrical event driving the heartbeat, is initiated by the rapid influx of sodium ions through voltage-gated sodium channels, predominantly the Nav1.5 subtype encoded by the SCN5A gene.[1] This inward sodium current (INa) is responsible for the rapid depolarization (Phase 0) of the cardiac myocyte membrane.

Antiarrhythmic drugs are often classified based on their primary mechanism of action. Class I antiarrhythmics target the Nav1.5 channel. This class is further subdivided based on the kinetics of the drug's interaction with the channel. Class IC agents, which include this compound and flecainide, are characterized by their slow association with and dissociation from the sodium channel.[2] This results in a significant and cumulative reduction in INa, especially at faster heart rates, a phenomenon known as use-dependence.[2]

This compound is metabolized in the liver into potent active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[3] These metabolites are major contributors to the drug's overall electrophysiological effect.[3]

Core Mechanism of Action: State-Dependent Blockade

The central tenet of this compound's action is its state-dependent affinity for the Nav1.5 channel, a concept explained by the Modulated Receptor Hypothesis . This hypothesis posits that the affinity of a drug for the channel is not constant but varies depending on the conformational state of the channel: resting (closed), open, or inactivated.

This compound and other Class IC drugs have a low affinity for the resting state of the channel.[4] Their binding is significantly enhanced when the channel is in the open or inactivated state, which occur during cardiac depolarization and repolarization.[4] Because this compound dissociates very slowly from the channel, its blocking effect accumulates over successive cardiac cycles, especially at higher frequencies.[2]

Key Characteristics of this compound's Blockade:
  • Slow-in/Slow-out Kinetics: this compound binds to the sodium channel slowly and also dissociates slowly. The time constant for recovery from block is notably long, on the order of seconds to minutes.[3][5]

  • Use-Dependence: The degree of sodium channel blockade by this compound intensifies as the heart rate increases. With each depolarization, more channels become available for binding, and due to the slow dissociation, the block accumulates.

  • Voltage-Dependence: The binding of this compound is also influenced by the membrane potential, as this dictates the conformational state of the channel.

The following diagram illustrates the principle of state-dependent binding of this compound to the Nav1.5 channel.

cluster_drug Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Resting_Bound Resting-Bound (Low Affinity) Resting->Resting_Bound Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Open_Bound Open-Bound (High Affinity) Open->Open_Bound Binding (kon) (Fast) Inactivated->Resting Repolarization (Recovery) Inactivated_Bound Inactivated-Bound (High Affinity) Inactivated->Inactivated_Bound Resting_Bound->Resting Open_Bound->Open Unbinding (koff) (Very Slow) Inactivated_Bound->Inactivated This compound This compound

Figure 1: State-Dependent Binding of this compound. this compound preferentially binds to the open and inactivated states of the Nav1.5 channel.

Quantitative Data on this compound and Metabolite Activity

The potency and kinetics of sodium channel blockade by this compound and its active metabolites have been quantified through various electrophysiological studies. The following tables summarize key parameters. Due to the limited availability of direct IC50 values for this compound on Nav1.5, data for the structurally and mechanistically similar Class IC agent, flecainide, are included to illustrate the principle of use-dependence.

Compound Parameter Value Experimental Condition Reference
This compound Recovery from Block (τ)~120 secondsGuinea-pig papillary muscle, 90 bpm[3]
O-demethyl this compound (ODE) Recovery from Block (τ)~300 secondsGuinea-pig papillary muscle, 90 bpm[3]
Flecainide IC50 (Tonic Block)345 µMResting/brief depolarization[1][4]
Flecainide IC50 (Use-Dependent Block)7.4 µM10 Hz stimulation[1][4]
Flecainide KD (Open-channel block)11 µMNon-inactivating Nav1.5 mutant[1]

Table 1: Kinetic and Potency Data for this compound and Related Compounds on Cardiac Sodium Channels.

Compound Parameter Value Notes Reference
This compound Minimally Effective Plasma Conc.~300 ng/mLIn "poor metabolizer" patients[6]
O-demethyl this compound (ODE) Minimally Effective Plasma Conc.~35 ng/mLMajor active metabolite[6]
3-methoxy-ODE (MODE) Minimally Effective Plasma Conc.~100 ng/mLActive metabolite[6]

Table 2: Clinically Relevant Plasma Concentrations of this compound and its Active Metabolites.

Experimental Protocols for Characterizing this compound's Action

The state-dependent and use-dependent properties of this compound are primarily investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines heterologously expressing Nav1.5 channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the precise control of the cell membrane potential (voltage-clamp) while measuring the ionic currents flowing through the channels.

General Procedure:

  • Cell Preparation: Isolation of single cardiomyocytes or culture of cell lines (e.g., HEK293) stably expressing human Nav1.5.

  • Pipette Fabrication: Pulling of glass micropipettes to a fine tip (resistance of 1-3 MΩ).

  • Seal Formation: A micropipette filled with an internal solution is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, providing electrical access to the entire cell interior.

  • Voltage-Clamp and Data Acquisition: A specialized amplifier holds the membrane potential at a desired level and records the current required to do so, which corresponds to the ion flow across the membrane.

The diagram below outlines the workflow for a typical whole-cell patch-clamp experiment.

A Cell Preparation (e.g., HEK293 with Nav1.5) B Pipette Positioning A->B C Giga-Seal Formation (>1 GΩ) B->C D Rupture Membrane Patch (Whole-Cell Access) C->D E Voltage-Clamp Protocol Application D->E F Data Acquisition (Sodium Current Recording) E->F G Drug Application (this compound) F->G Baseline Established H Repeat Protocol & Acquire Data G->H I Data Analysis (IC50, Kinetics, etc.) H->I

Figure 2: Workflow for a Whole-Cell Patch-Clamp Experiment. This illustrates the steps to measure sodium currents and assess drug effects.

Voltage Protocol to Demonstrate Use-Dependence

To demonstrate use-dependent block, a train of depolarizing pulses is applied to mimic a fast heart rate.

  • Holding Potential: The cell is held at a negative potential (e.g., -120 mV) where most sodium channels are in the resting state.

  • Pulse Train: A series of short depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a high frequency (e.g., 5-10 Hz).

  • Measurement: The peak inward sodium current is measured for each pulse in the train.

  • Observation: In the presence of this compound, the peak current will progressively decrease with each successive pulse, demonstrating the accumulation of block.

Start Start at Holding Potential (e.g., -120 mV) Pulse1 Apply Pulse 1 (-10 mV, 20 ms) Start->Pulse1 Measure1 Measure Peak I_Na Pulse1->Measure1 PulseN Apply Pulse 'n' (-10 mV, 20 ms) at 10 Hz Measure1->PulseN Repeat 'n' times MeasureN Measure Peak I_Na PulseN->MeasureN Compare Compare Peak Currents: I_Na(Pulse n) < I_Na(Pulse 1) MeasureN->Compare Conclusion Demonstrates Use-Dependent Block Compare->Conclusion

Figure 3: Logic of a Use-Dependence Voltage Protocol. This diagram shows the experimental logic to demonstrate frequency-dependent channel blockade.

Protocol to Measure Recovery from Inactivation

This protocol measures the time it takes for channels to recover from the inactivated state and become available to open again. This compound significantly slows this process.

  • Conditioning Pulse (P1): A long depolarizing pulse (e.g., to -10 mV for 500 ms) is applied to inactivate all sodium channels.

  • Recovery Interval: The membrane is repolarized to a negative potential (e.g., -120 mV) for a variable duration (Δt).

  • Test Pulse (P2): A second depolarizing pulse (to -10 mV) is applied to measure the fraction of channels that have recovered from inactivation and are now available to open.

  • Measurement: The peak current from P2 is normalized to the peak current from P1 (or a control pulse).

  • Analysis: By plotting the normalized current as a function of Δt, a time constant (τ) of recovery can be calculated. In the presence of this compound, this τ will be significantly prolonged.

The this compound Binding Site

While a high-resolution crystal structure of this compound bound to Nav1.5 is not available, extensive research on related Class I drugs, particularly flecainide, and mutagenesis studies have identified the binding site within the inner pore of the channel.[7]

The binding site is located in the central cavity, below the selectivity filter, and is formed by residues from the S6 transmembrane segments of the four homologous domains (I-IV) of the Nav1.5 channel.[6][7] Key residues implicated in the binding of local anesthetics and Class I antiarrhythmics include a critical phenylalanine residue at position 1762 (F1762) in domain IV (homologous to F1760 in other notations) and a tyrosine at position 1767.[8][9] Hydrophobic and π-π stacking interactions with these aromatic residues are crucial for drug binding.[6][8]

The diagram below shows a simplified representation of the Nav1.5 pore and the location of the this compound binding site.

cluster_channel Nav1.5 Pore Region DI_S6 Domain I S6 Gate Intracellular Gate DII_S6 Domain II S6 DIII_S6 Domain III S6 DIV_S6 Domain IV S6 SF Selectivity Filter BindingSite This compound This compound This compound->BindingSite Binds in Central Cavity BindingSite->Gate Blocks Pore

References

The Rise and Fall of a Potent Antiarrhythmic: A Technical History of Encainide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Encainide hydrochloride, a Class IC antiarrhythmic agent, represents a pivotal and cautionary tale in the history of cardiac drug development. Initially lauded for its potent efficacy in suppressing ventricular arrhythmias, its trajectory was dramatically altered by the landmark Cardiac Arrhythmia Suppression Trial (CAST), which revealed a paradoxical increase in mortality. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and ultimate withdrawal of this compound, with a focus on the experimental data and protocols that defined its journey.

Discovery and Early Development

This compound was developed during a period of intense research into novel treatments for cardiac rhythm disturbances. As a benzanilide derivative, its development was rooted in the exploration of compounds capable of modulating cardiac ion channels.[1][2]

Synthesis Protocol

The synthesis of this compound hydrochloride involves the reaction of 2-(2-aminophenethyl)-1-methylpiperidine with p-anisoyl chloride. A common laboratory-scale protocol is as follows:

  • Dissolve unpurified 2-(2-aminophenethyl)-1-methylpiperidine in dry acetone.

  • Add p-anisoyl chloride to the solution.

  • Stir the reaction mixture for approximately 16 hours.

  • Cool the mixture to 5°C and filter the resulting solid.

  • Wash the solid with cold acetone and dry it under a vacuum.

  • Recrystallize the dried solid from an isopropanol-methanol mixture to yield this compound hydrochloride.[3]

Mechanism of Action and Pharmacodynamics

This compound is a potent voltage-gated sodium channel blocker.[1][4] Its primary mechanism of action is the blockade of the fast sodium channels in cardiac cells, which slows the influx of sodium ions during Phase 0 of the cardiac action potential.[5][6] This action leads to a decrease in the rate of depolarization, thereby reducing the conduction velocity of the electrical impulse through the myocardium.[5]

This effect is most pronounced in the His-Purkinje system.[4][7] The electrocardiogram (ECG) of patients treated with this compound typically shows a prolongation of the QRS complex, reflecting the slowed ventricular conduction.[5] this compound also has a mild inhibitory effect on potassium channels, which can slightly prolong the repolarization phase.[5] The overall effect is a stabilization of the cardiac membrane and suppression of the abnormal automaticity and re-entrant circuits that cause arrhythmias.[5][6]

Pharmacokinetics

This compound is administered orally and is well-absorbed from the gastrointestinal tract.[5][6] It undergoes extensive first-pass metabolism in the liver, a process that is genetically determined and follows a polymorphic distribution linked to the 4-hydroxylation of debrisoquine.[8][9]

Metabolizer Phenotypes
  • Extensive Metabolizers (EM): Comprising over 90% of the population, these individuals have a high degree of first-pass metabolism, resulting in an oral bioavailability of only about 30%.[8] The elimination half-life of this compound in EMs is approximately 2.5 hours.[8] The primary active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE), are present in higher plasma concentrations than the parent drug and contribute significantly to the antiarrhythmic effect.[5][8][9]

  • Poor Metabolizers (PM): This group, making up less than 10% of the population, has a much lower first-pass metabolism, leading to a higher oral bioavailability of around 88%.[8] The elimination half-life of this compound is significantly longer in PMs, ranging from 8 to 11 hours.[8] In these individuals, plasma concentrations of the active metabolites are very low or undetectable, and the therapeutic effect is primarily due to the parent drug.[9]

The following table summarizes the key pharmacokinetic parameters of this compound:

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
Oral Bioavailability ~30%[8]~88%[8]
Elimination Half-life ~2.5 hours[8]8-11 hours[8]
Systemic Clearance ~1.8 L/min[8]~0.2 L/min[8]
Primary Active Moiety ODE and 3-MODE[5][8][9]This compound[9]

The Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a landmark multicenter, randomized, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature complexes (VPCs) in survivors of myocardial infarction would reduce the risk of arrhythmic death.[10][11][12]

Experimental Protocol
  • Patient Population: The trial enrolled patients who had experienced a myocardial infarction and had asymptomatic or mildly symptomatic ventricular arrhythmias, defined as six or more VPCs per hour.[13]

  • Study Design: The study had an initial open-label titration phase to identify patients whose arrhythmias were suppressed by one of the study drugs (this compound, flecainide, or moricizine).[13][14] Responders were then randomized to receive either the active drug or a placebo in a double-blind fashion.[13][14]

  • Endpoints: The primary endpoint was death from arrhythmia or nonfatal cardiac arrest.[13]

The following diagram illustrates the workflow of the CAST trial:

CAST_Workflow Start Patient Recruitment (Post-Myocardial Infarction with VPCs) Titration Open-Label Drug Titration (this compound, Flecainide, or Moricizine) Start->Titration Suppression Arrhythmia Suppression Assessed (Holter Monitoring) Titration->Suppression Randomization Randomization (Double-Blind) Suppression->Randomization Active Active Drug (this compound or Flecainide) Randomization->Active Responders Placebo Placebo Randomization->Placebo Responders FollowUp Long-Term Follow-Up (Average 10 months) Active->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Analysis (Arrhythmic Death or Cardiac Arrest) FollowUp->Endpoint CAST_Logic Hypothesis Hypothesis: Suppression of VPCs post-MI reduces arrhythmic death. Intervention Intervention: Administer this compound/Flecainide to suppress VPCs. Hypothesis->Intervention Expected Expected Outcome: Decreased mortality in the active treatment group. Intervention->Expected Actual Actual Outcome: Increased mortality in the active treatment group. Intervention->Actual Conclusion Conclusion: Routine suppression of asymptomatic VPCs with Class IC agents in post-MI patients is harmful. Actual->Conclusion

References

Encainide's Proarrhythmic Profile and the Landmark Cardiac Arrhythmia Suppression Trial (CAST): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the proarrhythmic effects of the Class IC antiarrhythmic agent, encainide, with a primary focus on the pivotal findings of the Cardiac Arrhythmia Suppression Trial (CAST). The document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols from the CAST trial, and a quantitative analysis of the trial's outcomes, which fundamentally reshaped the landscape of antiarrhythmic drug development and clinical practice.

Introduction: The Paradox of Arrhythmia Suppression

Ventricular arrhythmias, particularly in the post-myocardial infarction (MI) setting, have long been associated with an increased risk of sudden cardiac death. The prevailing hypothesis in the 1980s was that the pharmacological suppression of these arrhythmias would lead to a reduction in mortality. This compound, a potent Class IC antiarrhythmic agent, was effective in suppressing ventricular premature complexes (VPCs) and was thus a candidate for testing this hypothesis.[1][2] However, the Cardiac Arrhythmia Suppression Trial (CAST) yielded unexpected and paradigm-shifting results, revealing a significant increase in mortality in patients treated with this compound and another Class IC agent, flecainide, despite successful arrhythmia suppression.[3][4] This guide delves into the scientific underpinnings of this paradox.

This compound: Mechanism of Action and Electrophysiological Effects

This compound exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in the cardiac cell membrane.[5][6] This action has several key electrophysiological consequences:

  • Potent Sodium Channel Blockade: this compound exhibits a high affinity for the open state of the sodium channel and dissociates slowly, leading to a marked depression of the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0).[7][8]

  • Slowed Conduction: The profound sodium channel blockade results in a significant slowing of impulse conduction through the His-Purkinje system and ventricular myocardium, which is reflected as a widening of the QRS complex on the electrocardiogram (ECG).[1][9]

  • Minimal Effect on Repolarization: Unlike some other antiarrhythmic agents, this compound has little to no effect on the duration of the action potential or the QT interval.[1][7]

This compound is extensively metabolized in the liver to active metabolites, O-demethyl this compound (ODE) and 3-methoxy-ODE (MODE), which also possess potent sodium channel blocking activity and contribute to the drug's overall effect.[1][5]

The Cardiac Arrhythmia Suppression Trial (CAST): A Deep Dive

The CAST was a landmark multicenter, randomized, double-blind, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in post-MI patients would reduce mortality.[10][11]

Experimental Protocols

The trial was conducted in two main phases: an open-label dose-titration phase followed by a double-blind, placebo-controlled treatment phase.

3.1.1. Patient Screening and Enrollment

  • Inclusion Criteria:

    • Patients who had experienced a myocardial infarction 6 days to 2 years prior to enrollment.[1]

    • Presence of asymptomatic or mildly symptomatic ventricular arrhythmias, defined as an average of at least 6 ventricular premature complexes (VPCs) per hour on a 24- to 48-hour Holter monitor recording.[11]

    • Left ventricular ejection fraction (LVEF) of ≤55% if the MI was within the past 90 days, or ≤40% if the MI was more than 90 days prior.[11]

  • Exclusion Criteria:

    • Ventricular arrhythmias causing severe symptoms (e.g., syncope).

    • Sustained ventricular tachycardia.

    • Contraindications to Class IC antiarrhythmic drugs.

    • Other life-threatening conditions.[11]

3.1.2. Open-Label Dose-Titration Phase

The primary objective of this phase was to identify an effective and well-tolerated dose of an antiarrhythmic agent (this compound, flecainide, or moricizine) for each patient.

  • Procedure:

    • Patients who met the screening criteria entered an open-label phase where they were started on one of the active drugs.

    • The dosage was progressively increased until either the target level of arrhythmia suppression was achieved, or the patient experienced intolerable side effects.

    • Holter monitoring was repeated at each dose level to assess the degree of arrhythmia suppression.

  • Definition of Successful Arrhythmia Suppression:

    • At least an 80% reduction in the frequency of VPCs.

    • At least a 90% reduction in runs of unsustained ventricular tachycardia.[11]

3.1.3. Double-Blind, Placebo-Controlled Phase

Patients who demonstrated successful and well-tolerated arrhythmia suppression during the open-label phase were then randomized to receive either the effective dose of the active drug or a matching placebo.

  • Randomization: Patients were randomly assigned in a double-blind manner to the active drug or placebo group.

  • Follow-up: Patients were followed for a planned period of three years, with regular assessments of their cardiac status and the occurrence of the primary endpoint.

  • Primary Endpoint: The primary endpoint of the study was death from any cause or cardiac arrest with resuscitation.

CAST Results: The Proarrhythmic Effect Unveiled

The this compound and flecainide arms of the CAST were terminated prematurely due to a clear and significant increase in mortality in the active treatment groups compared to the placebo group.[10]

Data Presentation

OutcomeThis compound/Flecainide GroupPlacebo GroupRelative Riskp-value
Mortality from Arrhythmia 43162.640.0004
Mortality from Any Cause 63262.38<0.001
Death or Cardiac Arrest 59222.50.0006
Non-arrhythmic Cardiac Deaths 175-0.01

Data compiled from the final report of the Cardiac Arrhythmia Suppression Trial Investigators.

These results demonstrated a clear proarrhythmic effect of this compound and flecainide in the post-MI population, where the drugs, despite effectively suppressing asymptomatic VPCs, led to an increased risk of life-threatening arrhythmias and sudden cardiac death.[3][4]

Visualizing the Core Concepts

This compound's Mechanism and the CAST Paradox

This compound's Mechanism and the CAST Paradox cluster_mechanism This compound's Intended Mechanism cluster_paradox The CAST Trial's Paradoxical Outcome This compound This compound Administration Na_Channel_Block Potent Sodium Channel Blockade in Myocardium This compound->Na_Channel_Block Slowed_Conduction Slowed Conduction Velocity Na_Channel_Block->Slowed_Conduction VPC_Suppression Suppression of Ventricular Premature Complexes (VPCs) Slowed_Conduction->VPC_Suppression Proarrhythmia Increased Risk of Lethal Proarrhythmia Slowed_Conduction->Proarrhythmia Increased_Mortality Increased Arrhythmic and All-Cause Mortality VPC_Suppression->Increased_Mortality Paradoxical Relationship Proarrhythmia->Increased_Mortality

Caption: this compound's intended effect versus the paradoxical outcome in CAST.

The Cardiac Arrhythmia Suppression Trial (CAST) Workflow

CAST Experimental Workflow cluster_screening Phase 1: Screening and Enrollment cluster_titration Phase 2: Open-Label Titration cluster_randomization Phase 3: Double-Blind Treatment cluster_followup Phase 4: Follow-up and Analysis Patient_Population Post-Myocardial Infarction Patients Inclusion_Criteria Inclusion Criteria Met? (VPCs, LVEF) Patient_Population->Inclusion_Criteria Excluded Excluded from Trial Inclusion_Criteria->Excluded No Open_Label_Titration Open-Label this compound Dose Titration Inclusion_Criteria->Open_Label_Titration Yes Suppression_Achieved Successful Suppression? (≥80% VPC reduction) Open_Label_Titration->Suppression_Achieved Titration_Failure Titration Failure/ Adverse Events Suppression_Achieved->Titration_Failure No Randomization Randomization Suppression_Achieved->Randomization Yes Encainide_Arm This compound Treatment Randomization->Encainide_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Follow_Up Long-Term Follow-up Encainide_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis: Mortality and Cardiac Arrest Follow_Up->Primary_Endpoint This compound's Electrophysiological Effect cluster_cell Cardiac Myocyte cluster_effect Electrophysiological Consequences This compound This compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Na_Channel Blocks Action_Potential Cardiac Action Potential Na_Channel->Action_Potential Initiates Phase 0 Decreased_Vmax Decreased Vmax (Slower Depolarization) Action_Potential->Decreased_Vmax Prolonged_QRS Prolonged QRS Duration (Slowed Conduction) Decreased_Vmax->Prolonged_QRS Proarrhythmia Potential for Re-entrant Arrhythmias (Proarrhythmia) Prolonged_QRS->Proarrhythmia

References

An In-depth Technical Guide on the Binding Kinetics of Encainide to Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class IC antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels (VGSCs), primarily the NaV1.5 isoform prevalent in cardiac tissue.[1][2][3] Its clinical use has been largely discontinued due to proarrhythmic concerns, but its unique binding kinetics continue to make it a valuable tool for research into the structure and function of sodium channels and the mechanisms of state-dependent drug binding. This guide provides a comprehensive overview of the binding kinetics of this compound and its active metabolites to VGSCs, detailing the quantitative data available, the experimental protocols used to obtain this data, and the conceptual models that describe its interaction with the channel.

This compound's antiarrhythmic action is primarily mediated through its active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[4][5][6] These metabolites are potent sodium channel blockers and are responsible for the majority of the clinical effects observed during this compound therapy.[7][8]

Core Concepts: State-Dependent Binding and the Modulated Receptor Hypothesis

The interaction of this compound with sodium channels is best understood through the lens of the modulated receptor hypothesis . This model posits that the affinity of a drug for the channel is dependent on the conformational state of the channel: resting, open, or inactivated.[9] Class I antiarrhythmic drugs typically exhibit higher affinity for the open and/or inactivated states than for the resting state. This state-dependent binding leads to the phenomenon of use-dependent block , where the degree of channel inhibition increases with the frequency of channel opening (i.e., at faster heart rates).[9]

This compound and its metabolites are characterized by their slow binding and unbinding kinetics, a hallmark of Class IC agents. This slow dissociation from the sodium channel is a key determinant of its electrophysiological effects.

Quantitative Binding Kinetics

While extensive quantitative data on the binding kinetics of this compound and its metabolites are not as readily available as for other Class I drugs like flecainide, key parameters have been reported that describe their interaction with sodium channels.

CompoundParameterValueChannel StateExperimental Condition
This compound Time Constant of Recovery from Block (τ)> 20 secondsRepolarized/RestingIn vitro studies[1]
O-demethyl this compound (ODE) Time Constant of Recovery from Block (τ)~25 secondsDiastolic/RestingWarmer temperatures[10]

Note: The time constant of recovery from block provides an indirect measure of the dissociation rate constant (k_off). A longer time constant indicates a slower off-rate and more prolonged channel blockade.

For comparative context, the binding kinetics of flecainide , another Class IC antiarrhythmic, have been more extensively characterized:

CompoundParameterValueChannel StateExperimental Condition
Flecainide IC50 (Use-Dependent Block)7.4 µMActivated/OpenRepetitive pulsing at 10 Hz[11]
IC50 (Resting Block)345 µMRestingInfrequent pulsing[11]
KD (Open Channel Block)11 µMOpenNon-inactivating mutant NaV1.5[12]
Association Rate Constant (k_on)1.1 µM⁻¹s⁻¹OpenNon-inactivating mutant NaV1.5[11]
Dissociation Rate Constant (k_off)12 s⁻¹OpenNon-inactivating mutant NaV1.5[11]

Experimental Protocols

The characterization of this compound's binding kinetics relies on a variety of electrophysiological and biochemical techniques.

Whole-Cell Patch Clamp Electrophysiology

This is the primary technique used to study the effects of this compound on sodium channel function in isolated cells.

General Protocol:

  • Cell Preparation: Mammalian cell lines (e.g., HEK293) stably expressing the human NaV1.5 channel are commonly used.

  • Recording Configuration: The whole-cell patch clamp configuration is established to allow control of the cell's membrane potential and recording of the resulting sodium currents.

  • Solutions: The extracellular solution contains a physiological concentration of sodium ions, while the intracellular solution is formulated to isolate the sodium current.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to probe the state-dependent binding of the drug.

Specific Voltage Protocols to Assess this compound Binding:

  • Tonic Block Protocol: To determine the affinity for the resting state, long inter-pulse intervals (e.g., 30-60 seconds) are used to allow for complete recovery from any block between depolarizing pulses. The holding potential is typically set to a hyperpolarized level (e.g., -120 mV to -140 mV) to ensure most channels are in the resting state.

  • Use-Dependent Block Protocol: To assess binding to the open and inactivated states, a train of depolarizing pulses at a physiological frequency (e.g., 1-10 Hz) is applied. The progressive decrease in the peak sodium current during the pulse train reflects the accumulation of blocked channels.

  • Recovery from Block Protocol: To measure the dissociation rate, a train of pulses is applied to induce block, followed by a variable recovery period at a hyperpolarized potential before a test pulse is delivered. The time course of the recovery of the sodium current provides an estimate of the off-rate.

Radioligand Binding Assays

Radioligand binding assays can be used to directly measure the affinity of a drug for the sodium channel.

General Protocol:

  • Membrane Preparation: Membranes expressing the sodium channel are isolated from cells or tissues.

  • Radioligand: A radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [³H]batrachotoxin) is used.

  • Competition Assay: The ability of unlabeled this compound to displace the radioligand from its binding site is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated sodium channels can be visualized through the following diagrams.

Encainide_Binding_Pathway This compound This compound Metabolites Active Metabolites (ODE, MODE) This compound->Metabolites Metabolism NaV1_5 Voltage-Gated Sodium Channel (NaV1.5) Metabolites->NaV1_5 Binds to Block Channel Block NaV1_5->Block AP_Upstroke Reduced Action Potential Upstroke Velocity Block->AP_Upstroke Conduction Slowed Cardiac Conduction AP_Upstroke->Conduction Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic

Caption: Metabolic activation and mechanism of action of this compound.

State_Dependent_Binding Resting Resting State Open Open State Resting->Open Depolarization Resting_Bound Resting-Bound Resting->Resting_Bound This compound (Low Affinity) Inactivated Inactivated State Open->Inactivated Inactivation Open_Bound Open-Bound Open->Open_Bound This compound (High Affinity) Inactivated->Resting Repolarization Inactivated_Bound Inactivated-Bound Inactivated->Inactivated_Bound This compound (High Affinity) Resting_Bound->Resting Open_Bound->Open Slow Dissociation Inactivated_Bound->Inactivated Slow Dissociation

Caption: Modulated receptor model for this compound binding.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293 with NaV1.5) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Voltage_Protocols Apply Voltage Protocols (Tonic, Use-Dependent, Recovery) Patch_Clamp->Voltage_Protocols Data_Acquisition Record Sodium Currents Voltage_Protocols->Data_Acquisition Data_Analysis Analyze Current Traces (Peak Current, Time Constants) Data_Acquisition->Data_Analysis Kinetic_Parameters Determine Binding Kinetics (kon, koff, Kd, IC50) Data_Analysis->Kinetic_Parameters

Caption: Workflow for electrophysiological analysis of this compound.

Conclusion

This compound and its active metabolites, ODE and MODE, are potent blockers of voltage-gated sodium channels with characteristic slow binding and unbinding kinetics. Their interaction with the NaV1.5 channel is state-dependent, with a higher affinity for the open and inactivated states, leading to significant use-dependent block. While a complete quantitative dataset of its binding kinetics is not as robust as for some other Class I antiarrhythmics, the available data on its slow recovery from block underscores its prolonged channel interaction. The experimental protocols and conceptual models outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate binding kinetics of this compound and to leverage this knowledge in the study of sodium channel pharmacology.

References

Encainide's Historical Role in Ventricular Tachycardia Management: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encainide, a Class IC antiarrhythmic agent, was historically utilized for the management of ventricular tachyarrhythmias. Its potent sodium channel blocking properties demonstrated considerable efficacy in suppressing ventricular premature complexes. However, the landmark Cardiac Arrhythmia Suppression Trial (CAST) revealed a paradoxical increase in mortality in post-myocardial infarction patients treated with this compound, despite successful arrhythmia suppression. This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, its clinical pharmacology, pivotal clinical trial data, and the ultimate reasons for its withdrawal from the market. Detailed experimental protocols from key studies are presented, alongside quantitative data summaries and visualizations of its signaling pathway and the CAST workflow.

Introduction

Ventricular tachycardia (VT) is a life-threatening cardiac arrhythmia that has historically posed a significant therapeutic challenge.[1] The development of antiarrhythmic drugs has been a cornerstone of VT management, with various agents targeting the underlying electrophysiological mechanisms. This compound hydrochloride emerged in the late 20th century as a potent Class IC antiarrhythmic drug, showing promise in the treatment of ventricular arrhythmias, including ventricular tachycardia.[2][3] Its primary therapeutic indication was for life-threatening ventricular arrhythmias.[4]

Mechanism of Action and Electrophysiology

This compound exerts its antiarrhythmic effect primarily by blocking voltage-gated sodium channels in cardiac cells.[5][6] This action decreases the rate of rise of the action potential (Phase 0), thereby slowing conduction velocity in the atria, atrioventricular (AV) node, His-Purkinje system, and intraventricular pathways.[5][7] this compound has a slow dissociation from the sodium channel, which contributes to its potent effect.[8]

The electrophysiological effects of this compound include:

  • Decreased maximum rate of phase 0 depolarization. [9]

  • Increased atrial and ventricular effective refractory periods. [9]

  • Prolongation of the PR, QRS, and H-V intervals on the electrocardiogram (ECG). [3][9]

  • Minimal effect on the action potential duration and the JT interval. [9] The QT interval increases primarily due to the widening of the QRS complex.[9]

These actions collectively suppress the ectopic foci and re-entrant circuits that underlie ventricular tachycardia.

Signaling Pathway Diagram

Encainide_Mechanism cluster_cardiomyocyte Cardiac Myocyte Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_Influx Sodium Ion Influx (Phase 0) Na_Channel->Na_Influx Allows Depolarization Action Potential Depolarization Na_Influx->Depolarization Initiates Conduction Conduction Velocity Depolarization->Conduction Determines VT Ventricular Tachycardia Conduction->VT Contributes to re-entrant circuit This compound This compound This compound->Na_Channel Blocks

Caption: this compound's mechanism of action in a cardiac myocyte.

Clinical Pharmacology and Metabolism

This compound is administered orally and undergoes extensive first-pass metabolism in the liver.[2][6] Its metabolism is polymorphic and dependent on the genetic expression of the debrisoquine 4-hydroxylase enzyme (CYP2D6).[10]

  • Extensive Metabolizers (EMs): Comprising over 90% of the population, EMs rapidly metabolize this compound into two active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[9][10] In EMs, these metabolites are present at higher plasma concentrations than the parent drug and contribute significantly to the antiarrhythmic effect.[4][11]

  • Poor Metabolizers (PMs): In this smaller subset of patients, the metabolism of this compound is significantly slower, leading to higher plasma concentrations of the parent drug and lower levels of the active metabolites.[10]

The antiarrhythmic activity of this compound is therefore a composite of the parent drug and its active metabolites.[4]

Clinical Efficacy in Ventricular Tachycardia

Prior to the widespread understanding of its long-term risks, this compound demonstrated significant efficacy in suppressing ventricular arrhythmias. Clinical trials showed that this compound could effectively reduce the frequency of premature ventricular complexes (PVCs) by at least 75% in approximately 80% of patients and abolish ventricular tachycardia in a similar proportion.[12]

In a study of patients with refractory recurrent ventricular tachycardia, this compound completely eliminated recurrence in 54% of patients at 6 months of therapy.[3] However, its efficacy was noted to be lower in patients with sustained ventricular tachycardia compared to those with excessive PVCs.[9]

Table 1: Summary of this compound Efficacy in Ventricular Arrhythmias from Pre-CAST Studies

Study PopulationEfficacy EndpointResponse RateCitation
Benign or potentially lethal ventricular arrhythmias≥75% decrease in PVC frequency~80%[12]
Benign or potentially lethal ventricular arrhythmiasAbolition of ventricular tachycardia~80%[12]
Refractory recurrent ventricular tachycardiaComplete elimination of VT recurrence at 6 months54%[3]
Lethal ventricular arrhythmias (inducible sustained VT)Prevention of VT initiation (intravenous)21%[13]
Refractory sustained VTPrevention of VT initiation (oral)30%[13]

The Cardiac Arrhythmia Suppression Trial (CAST)

The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias after a myocardial infarction would reduce mortality.[14][15]

Experimental Protocol of CAST (this compound Arm)
  • Patient Population: Patients who had a myocardial infarction between 6 days and 2 years prior to enrollment and had asymptomatic or mildly symptomatic ventricular arrhythmias (at least 6 ventricular premature depolarizations per hour).[15]

  • Study Design: A two-phase trial.

    • Open-label Titration Phase: Patients were treated with this compound, flecainide, or moricizine to determine if their arrhythmia could be suppressed.[16]

    • Double-blind Randomized Phase: Patients whose arrhythmias were successfully suppressed were randomized to receive either the active drug that was effective for them or a placebo.[14]

  • Endpoints:

    • Primary Endpoint: Death from arrhythmia.[15]

    • Secondary Endpoint: All-cause mortality.[15]

  • Drug Regimen (this compound): The initial recommended dose was 25 mg three times a day, which could be titrated up to 35 mg and 50 mg three times a day as needed for arrhythmia suppression.[17]

CAST Experimental Workflow

CAST_Workflow Start Patient Enrollment (Post-MI with Ventricular Arrhythmia) Titration Open-Label Drug Titration (this compound, Flecainide, or Moricizine) Start->Titration Suppression_Check Arrhythmia Suppression? Titration->Suppression_Check Randomization Randomization Suppression_Check->Randomization Yes No_Suppression Not Randomized Suppression_Check->No_Suppression No Active_Drug Active Drug (this compound) Randomization->Active_Drug Placebo Placebo Randomization->Placebo Follow_Up Long-Term Follow-Up (Average 10 months) Active_Drug->Follow_Up Placebo->Follow_Up Endpoint_Analysis Endpoint Analysis (Mortality and Morbidity) Follow_Up->Endpoint_Analysis

Caption: The experimental workflow of the Cardiac Arrhythmia Suppression Trial (CAST).

CAST Results and Proarrhythmic Effects

The results of CAST were unexpected and practice-changing. The this compound and flecainide arms of the trial were prematurely terminated due to a significant increase in mortality in the active treatment groups compared to placebo.[14][18]

Table 2: Mortality Data from the Cardiac Arrhythmia Suppression Trial (CAST) - this compound/Flecainide Arms

OutcomeActive Drug (this compound or Flecainide)PlaceboRelative Risk (95% CI)p-valueCitation
Total Mortality
Number of Patients755743[19]
Number of Deaths63 (8.3%)26 (3.5%)2.5 (1.6 - 4.5)<0.001[18][19]
Death from Arrhythmia or Cardiac Arrest
Number of Patients730725[18]
Number of Events33 (4.5%)9 (1.2%)3.6 (1.7 - 8.5)0.0004[14][18]
Death from Non-arrhythmic Cardiac Causes
Number of Patients730725[14]
Number of Deaths1750.01[14]

The trial demonstrated that while this compound was effective at suppressing asymptomatic ventricular arrhythmias, this did not translate to a survival benefit and, in fact, was associated with an increased risk of sudden cardiac death.[20] This phenomenon is known as a proarrhythmic effect, where an antiarrhythmic drug can paradoxically worsen or precipitate new arrhythmias.[9] The overall incidence of proarrhythmia with this compound was reported to be around 10%, with a higher incidence in patients with underlying heart disease and sustained VT.[9]

Withdrawal from the Market and Legacy

The definitive results of the CAST led to a profound shift in the management of ventricular arrhythmias. The manufacturer of Enkaid (this compound hydrochloride) voluntarily withdrew the product from the US market on December 16, 1991.[5] The trial highlighted the critical lesson that suppression of a surrogate endpoint (ventricular ectopy) does not necessarily lead to improved clinical outcomes and can be harmful.

The legacy of this compound and the CAST trial includes:

  • A greater emphasis on risk stratification and the treatment of underlying cardiac conditions rather than solely focusing on arrhythmia suppression.

  • Increased caution in the use of Class IC antiarrhythmic agents, particularly in patients with structural heart disease.

  • A fundamental change in the design and interpretation of antiarrhythmic drug trials, with a greater focus on hard clinical endpoints such as mortality.

Conclusion

This compound's history serves as a critical case study in cardiovascular drug development. While it demonstrated potent antiarrhythmic effects based on its mechanism of action, its clinical use was ultimately curtailed by the revelation of significant proarrhythmic effects and increased mortality in a high-risk population. The data from the Cardiac Arrhythmia Suppression Trial fundamentally altered the therapeutic landscape for ventricular tachycardia, emphasizing the importance of robust clinical trials with mortality endpoints and a cautious approach to arrhythmia suppression, particularly in patients with structural heart disease. The lessons learned from this compound continue to influence the development and clinical application of antiarrhythmic therapies today.

References

Molecular Basis for Encainide's Class IC Antiarrhythmic Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a potent Class IC antiarrhythmic agent, historically used in the management of ventricular and supraventricular arrhythmias.[1][2] Its primary mechanism of action is the blockade of cardiac voltage-gated sodium channels (Nav1.5), leading to a pronounced depression of the rapid upstroke (Phase 0) of the cardiac action potential.[3] This comprehensive guide delves into the molecular underpinnings of this compound's therapeutic and proarrhythmic effects, with a focus on its interaction with the Nav1.5 channel, the role of its active metabolites, and the principles of its state- and use-dependent channel blockade. While this compound itself is no longer in widespread clinical use due to proarrhythmic concerns highlighted in the Cardiac Arrhythmia Suppression Trial (CAST), understanding its molecular pharmacology remains highly relevant for the development of safer and more effective antiarrhythmic drugs.[4]

Core Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by binding to and inhibiting the voltage-gated sodium channel Nav1.5, the primary channel responsible for the initiation and propagation of the action potential in cardiac myocytes.[3][5] As a Class IC agent, this compound exhibits a profound depression of the maximum rate of depolarization (Vmax) with minimal effect on the action potential duration (APD).[6] This potent Vmax reduction leads to a slowing of conduction velocity throughout the cardiac tissue, which is reflected in a widening of the QRS complex on an electrocardiogram (ECG).[3]

A hallmark of this compound's interaction with the Nav1.5 channel is its slow kinetics of binding and unbinding.[6] This results in a significant accumulation of block at faster heart rates, a phenomenon known as "use-dependence," and a preference for binding to channels in the open and inactivated states over the resting state, termed "state-dependence."[5][7]

The Role of Active Metabolites

This compound is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into two major active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-methoxy-ODE).[7][8] These metabolites are not only active but are often more potent than the parent compound and have longer half-lives, contributing significantly to the overall antiarrhythmic and electrophysiological effects observed during chronic therapy.[6][9][10] In fact, in individuals who are extensive metabolizers of this compound, the antiarrhythmic effects are thought to be primarily mediated by ODE and 3-methoxy-ODE.[7][8]

Quantitative Analysis of Electrophysiological Effects

The following tables summarize the quantitative data available for this compound and its metabolites, as well as for the structurally similar Class IC antiarrhythmic, flecainide, which serves as a valuable comparator in the absence of complete data for this compound.

CompoundChannelIC50Holding PotentialCell TypeReference
Flecainide hNav1.510.7 µM-IonWorks platform[1]
Flecainide hNav1.5345 µM (Resting State)-Xenopus oocytes[10][11]
Flecainide hNav1.57.4 µM (Use-dependent)-Xenopus oocytes[10][11]
Flecainide hNav1.55.5 ± 0.8 µM-95 mVHEK293 cells[12]
This compound Kv channels8.91 ± 1.75 µM-80 mVRabbit coronary arterial smooth muscle cells[13]

Table 1: Comparative IC50 Values for Sodium Channel Blockade. Note the significant difference in flecainide's IC50 between resting and use-dependent states, highlighting the principle of state-dependent binding. Data for this compound's direct effect on Nav1.5 is limited in the public domain.

ParameterThis compoundO-demethyl this compound (ODE)Reference
Recovery Time Constant from Use-Dependent Block 120 seconds300 seconds[6]
Vmax Reduction (at 180 bpm) -53%-47%[6]

Table 2: Kinetic Parameters of Use-Dependent Block. The slower recovery from block by ODE contributes to its potent effect at higher heart rates.

ParameterThis compoundO-demethyl this compound (ODE)3-methoxy-O-demethyl this compound (MODE)Reference
Atrial Effective Refractory Period IncreasedNo significant changeProlonged[9]
Ventricular Effective Refractory Period No significant changeNo significant changeProlonged[9]
His-Purkinje Conduction (HV interval) ProlongedProlongedProlonged[10]
AV Nodal Conduction (AH interval) Minimal effectProlongedProlonged[10]

Table 3: Comparative Electrophysiological Effects of this compound and its Metabolites. This table highlights the distinct contributions of the parent drug and its metabolites to the overall electrophysiological profile.

Signaling Pathways and Logical Relationships

The antiarrhythmic activity of this compound is a direct consequence of its interaction with the Nav1.5 sodium channel. The following diagrams illustrate the logical flow of this interaction and the state-dependent nature of the blockade.

This compound This compound Administration Metabolism Hepatic Metabolism (CYP2D6) This compound->Metabolism Nav15 Cardiac Sodium Channel (Nav1.5) This compound->Nav15 Direct Block ODE O-demethyl this compound (ODE) Metabolism->ODE MODE 3-methoxy-O-demethyl this compound (MODE) Metabolism->MODE ODE->Nav15 Potent Block MODE->Nav15 Potent Block Block Channel Blockade Vmax Decreased Vmax Block->Vmax Conduction Slowed Conduction Velocity Vmax->Conduction Antiarrhythmia Antiarrhythmic Effect Conduction->Antiarrhythmia

Figure 1: this compound's metabolic pathway and its ultimate effect on cardiac conduction.

Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Blocked_Open Blocked Open Open->Blocked_Open Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated Inactivated->Blocked_Inactivated Drug This compound/Metabolites Drug->Open High Affinity (Fast on-rate) Drug->Inactivated High Affinity Blocked_Open->Blocked_Inactivated Blocked_Inactivated->Resting Slow off-rate

Figure 2: State-dependent blockade of the Nav1.5 channel by this compound and its metabolites.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound's molecular pharmacology.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To measure the effect of this compound and its metabolites on the function of Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently or stably transfected with a plasmid containing the cDNA for the human SCN5A gene, which encodes the α-subunit of the Nav1.5 channel.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

    • The external solution (bath) typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

    • Cells are voltage-clamped at a holding potential of -120 mV.

    • Sodium currents are elicited by depolarizing voltage steps. To assess use-dependent block, a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 1-10 Hz) is applied.

  • Drug Application: this compound or its metabolites are dissolved in the external solution and perfused onto the cell. The effect of the drug on the peak and late sodium current is measured.

  • Data Analysis: The concentration-response relationship is determined by fitting the data with the Hill equation to calculate the IC50 value. The kinetics of block (kon and koff) can be derived from the time course of current decay during a depolarizing pulse and the time course of recovery from block.

Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with SCN5A plasmid Cell_Culture->Transfection Recording_Setup Establish Whole-Cell Configuration Transfection->Recording_Setup Patch_Pipette Prepare Patch Pipette Patch_Pipette->Recording_Setup Voltage_Protocol Apply Voltage-Clamp Protocol Recording_Setup->Voltage_Protocol Drug_Application Perfuse with this compound/Metabolites Voltage_Protocol->Drug_Application Data_Acquisition Record Sodium Currents Drug_Application->Data_Acquisition Analysis Data Analysis (IC50, Kinetics) Data_Acquisition->Analysis End End Analysis->End

Figure 3: Workflow for a typical whole-cell voltage-clamp experiment.

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues in the Nav1.5 channel that are critical for the binding of this compound.

Methodology:

  • Mutagenesis: A plasmid containing the wild-type SCN5A cDNA is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide change to alter a specific amino acid residue. For example, residues in the S6 transmembrane segments of domains III and IV, which are known to be involved in local anesthetic binding, are common targets.[3]

  • Verification: The mutated plasmid is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Expression and Analysis: The mutated SCN5A is transfected into HEK293 cells, and whole-cell voltage-clamp recordings are performed as described above. The effect of this compound on the mutated channels is compared to its effect on wild-type channels. A significant reduction or loss of drug potency in the mutant channel suggests that the mutated residue is involved in drug binding.

Conclusion

This compound's Class IC antiarrhythmic activity is fundamentally rooted in its potent, state- and use-dependent blockade of the cardiac sodium channel, Nav1.5. The slow kinetics of its interaction with the channel, coupled with the significant contribution of its more potent and longer-lasting active metabolites, ODE and 3-methoxy-ODE, results in a marked slowing of cardiac conduction, particularly at higher heart rates. While its clinical utility has been overshadowed by proarrhythmic risks, a detailed understanding of its molecular pharmacology provides a critical framework for the rational design of future antiarrhythmic therapies with improved safety profiles. Further research, including site-directed mutagenesis and co-crystallography studies, would provide a more complete picture of the precise binding site and the molecular determinants of this compound's interaction with the Nav1.5 channel.

References

Encainide's Impact on His-Purkinje System Conduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Encainide, a potent Class IC antiarrhythmic agent, exerts a significant and selective effect on the His-Purkinje system, markedly slowing conduction velocity. This comprehensive technical guide synthesizes findings from key clinical investigations to provide an in-depth understanding of this compound's electrophysiological impact, detailing its mechanism of action, quantitative effects on cardiac conduction intervals, and the experimental protocols used for its evaluation. As a potent sodium channel antagonist, this compound's primary action is the blockade of voltage-gated sodium channels, which is more pronounced in the rapidly conducting tissues of the His-Purkinje system. This guide is intended to serve as a critical resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[1] By binding to these channels, it slows the influx of sodium ions during Phase 0 of the cardiac action potential, thereby reducing the rate of depolarization and decreasing the velocity of impulse conduction through the myocardium.[1] This effect is particularly pronounced in the His-Purkinje system, leading to a significant prolongation of conduction time through this specialized tissue.[2][3] this compound is metabolized in the liver to two active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also possess antiarrhythmic properties and contribute to the drug's overall electrophysiological effects.[4][5]

Quantitative Electrophysiological Effects

The administration of this compound results in measurable changes in cardiac conduction intervals, most notably the HV interval (a measure of conduction time from the bundle of His to the ventricular myocardium) and the QRS duration on the surface electrocardiogram (ECG), which reflects ventricular depolarization.

Numerous studies have quantified these effects. Intravenous administration of this compound has been shown to significantly prolong the H-V and QRS intervals.[6] One study involving patients with coronary artery disease demonstrated an average increase of 31% in the HV interval and 18% in the QRS duration following intravenous infusion of this compound.[6] Oral administration of this compound has also been shown to significantly lengthen the A-H interval, H-V interval, and QRS duration.[7]

The following table summarizes the quantitative impact of this compound on key electrophysiological parameters as reported in various clinical studies.

ParameterAdministration RouteDosageBaseline Value (mean ± SD)Post-Encainide Value (mean ± SD)Percentage ChangeStudy Population
HV Interval Intravenous0.6-0.9 mg/kg over 15 minNot specifiedNot specified+31% (± 7%)10 patients with coronary artery disease[6]
QRS Duration Intravenous0.6-0.9 mg/kg over 15 minNot specifiedNot specified+18% (± 9%)10 patients with coronary artery disease[6]
HV Interval Oral100-300 mg/day47.5 ± 7.8 ms67.1 ± 12.9 ms+41.3%15 patients[7]
QRS Duration Oral100-300 mg/day103.5 ± 30.9 ms132.3 ± 35.7 ms+27.8%15 patients[7]
A-H Interval Oral100-300 mg/day74.5 ± 21.5 ms105.5 ± 39.1 ms+41.1%15 patients[7]

Experimental Protocols

The evaluation of this compound's electrophysiological effects has been conducted through rigorous clinical and preclinical studies. A typical experimental protocol for assessing the impact of this compound on the His-Purkinje system in human subjects involves intracardiac electrophysiologic studies.

Methodology for Intracardiac Electrophysiology Study:

  • Patient Preparation: Subjects are brought to the electrophysiology laboratory in a post-absorptive state. All cardioactive medications are typically withheld for a specified period before the study.

  • Catheter Placement: Under local anesthesia, multipolar electrode catheters are inserted percutaneously into a femoral vein and advanced under fluoroscopic guidance to various intracardiac positions, including the high right atrium, the region of the bundle of His, and the right ventricular apex.

  • Baseline Measurements: Following catheter placement, baseline electrophysiological parameters are recorded. This includes the measurement of standard cardiac conduction intervals:

    • A-H interval: Reflects conduction time through the atrioventricular (AV) node.

    • H-V interval: Represents conduction time through the His-Purkinje system.

    • QRS duration: Indicates the total time for ventricular depolarization.

    • Other parameters such as sinus nodal recovery time, Wenckebach cycle length, and atrial and ventricular refractory periods are also assessed.[6]

  • Drug Administration: this compound is administered either intravenously over a set period (e.g., 0.6-0.9 mg/kg over 15 minutes) or orally for a specified duration (e.g., 100-300 mg/day for at least 3 days).[6][7]

  • Post-Administration Measurements: After drug administration, the complete set of electrophysiological measurements is repeated to assess the drug's effects. Plasma concentrations of this compound and its metabolites may also be measured.[6]

  • Data Analysis: The pre- and post-drug administration data are then statistically analyzed to determine the significance of any changes in the measured electrophysiological parameters.

Visualizations

The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

Encainide_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-Gated Sodium Channel Na_in Na+ Influx Slowed_Depolarization Slowed Phase 0 Depolarization Na_Channel->Slowed_Depolarization Inhibition of Na+ Influx Na_out Na+ This compound This compound Blockade Blockade This compound->Blockade Blockade->Na_Channel Decreased_Conduction Decreased Conduction Velocity in His-Purkinje System Slowed_Depolarization->Decreased_Conduction Prolonged_HV_QRS Prolonged HV Interval & QRS Duration Decreased_Conduction->Prolonged_HV_QRS

Caption: this compound's mechanism of action on the cardiac sodium channel.

Experimental_Workflow start Patient Selection & Consent protocol Discontinuation of Cardioactive Medications start->protocol catheterization Intracardiac Catheter Placement protocol->catheterization baseline Baseline Electrophysiological Measurements (HV, QRS, etc.) catheterization->baseline drug_admin This compound Administration (IV or Oral) baseline->drug_admin post_drug Repeat Electrophysiological Measurements drug_admin->post_drug analysis Data Analysis: Comparison of Pre- & Post-Drug Values post_drug->analysis conclusion Conclusion on Electrophysiological Effects analysis->conclusion

References

Understanding the Arrhythmogenic Potential of Encainide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a potent Class IC antiarrhythmic agent, historically used for the management of ventricular and supraventricular arrhythmias.[1][2][3] However, its clinical use has been dramatically curtailed due to a significant proarrhythmic potential, most notably demonstrated in the Cardiac Arrhythmia Suppression Trial (CAST).[4][5] This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's arrhythmogenic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

This compound exerts its primary antiarrhythmic effect through potent blockade of cardiac sodium channels, which slows the influx of sodium ions during phase 0 of the cardiac action potential.[6][7] This action reduces the rate of depolarization and decreases the conduction velocity of the electrical impulse through the myocardium.[1][7] While effective in suppressing certain arrhythmias, this mechanism can also create the substrate for re-entrant arrhythmias, particularly in the context of structural heart disease.

Electrophysiological Profile and Proarrhythmic Mechanisms

This compound's electrophysiological effects are complex and are significantly influenced by its active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE).[1][8] The metabolic pathway and genetic polymorphism in cytochrome P450 enzymes lead to variable plasma concentrations of the parent drug and its more potent metabolites, resulting in inter-individual differences in drug response.[9][10]

Ion Channel Effects

This compound and its metabolites are potent blockers of the fast sodium current (INa).[6] This blockade is characterized by slow dissociation from the channel, leading to a use-dependent effect where the block is more pronounced at faster heart rates.[6] In addition to sodium channel blockade, this compound has been shown to inhibit voltage-gated potassium channels (Kv), specifically the Kv1.5 subtype, with an IC50 of 8.91 ± 1.75 μM.[11][12] This potassium channel blockade can contribute to alterations in cardiac repolarization.

CompoundTarget Ion ChannelPotency (IC50)Key Effects
This compoundFast Sodium Channel (INa)Not explicitly stated in search resultsPotent blockade, slows conduction velocity[6][7]
This compoundVoltage-gated Potassium Channel (Kv)8.91 ± 1.75 μMInhibition of Kv1.5 subtype[11][12]
O-demethyl this compound (ODE)Fast Sodium Channel (INa)More potent than this compoundMajor contributor to QRS prolongation and antiarrhythmic/proarrhythmic effects in extensive metabolizers[8]
3-methoxy-O-demethyl this compound (3-MODE)Not explicitly stated in search resultsContributes to QTc prolongationHas a significant effect on prolonging repolarization[8][13]
Effects on Cardiac Action Potential and ECG Intervals

The primary effect of this compound on the surface electrocardiogram (ECG) is a marked prolongation of the QRS interval, reflecting slowed intraventricular conduction.[1][14] The effect on the QT interval is more variable. While the parent compound has little effect on the QT interval, its metabolites, particularly 3-MODE, can cause QT prolongation.[6][8][13]

ParameterEffect of this compound and its MetabolitesQuantitative Data
Action Potential
Phase 0 DepolarizationDecreased rate of rise-
Action Potential Duration (APD)Variable effectsIn vitro, parent compound and metabolites have variable effects on APD and refractoriness.[6]
ECG Intervals
PR IntervalIncreasedThis compound increases the AH and HV intervals.[1]
QRS DurationMarkedly increasedProlongation is positively correlated with this compound concentrations in poor metabolizers and with ODE concentrations in extensive metabolizers.[8] Intravenous this compound (0.6 and 0.9 mg/kg) prolonged the H-V and QRS intervals by an average of 31% and 18%, respectively.[14]
QT IntervalVariable; can be prolongedQT interval increases mainly due to the increase in the QRS interval.[1] The metabolite 3-MODE is associated with QTc prolongation.[8][13]

The Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a landmark clinical trial that fundamentally changed the understanding of antiarrhythmic therapy.[4] It was designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations in survivors of myocardial infarction would reduce mortality.[15]

CAST I Results

The trial was prematurely terminated due to a significant increase in mortality in the group treated with this compound and flecainide compared to placebo.[5]

OutcomeThis compound/Flecainide GroupPlacebo GroupRelative Risk (95% CI)p-value
Death from Arrhythmia or Nonfatal Cardiac Arrest4.5% (33/730)1.2% (9/725)3.6 (1.7 - 8.5)<0.001
Total Mortality7.7% (56/730)3.0% (22/725)2.5 (1.6 - 4.5)<0.001
Death from Arrhythmia43 patients16 patients-0.0004
Death from Nonarrhythmic Cardiac Causes17 patients5 patients-0.01

Data from the preliminary report of CAST I.[5][16]

Experimental Protocols

In Vitro Electrophysiology: Voltage Clamp Technique

The voltage clamp technique is a fundamental method used to study the effects of drugs on specific ion channels.

Objective: To measure the inhibitory effect of this compound on cardiac ion channels (e.g., Na+, K+ channels).

Methodology:

  • Cell Preparation: Isolated cardiomyocytes or cell lines expressing the specific ion channel of interest are used.

  • Patch Clamp Configuration: A whole-cell patch clamp configuration is established to control the membrane potential and record the ionic current flowing through the cell membrane.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the desired ionic current. For example, to study the fast sodium current, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials.

  • Drug Application: A baseline recording of the ionic current is obtained. Subsequently, this compound or its metabolites are perfused at varying concentrations.

  • Data Analysis: The peak current amplitude is measured before and after drug application to determine the percentage of block. The concentration-response curve is then plotted to calculate the IC50 value.

Clinical Trial Protocol: The Cardiac Arrhythmia Suppression Trial (CAST)

Objective: To determine whether the suppression of asymptomatic or mildly symptomatic ventricular arrhythmias with this compound, flecainide, or moricizine in patients post-myocardial infarction would reduce the rate of death from arrhythmia.

Study Design: A multicenter, randomized, placebo-controlled trial.[15]

Patient Population: Patients who had a myocardial infarction and asymptomatic or mildly symptomatic ventricular arrhythmias (an average of six or more ventricular premature beats per hour).[5]

Methodology:

  • Screening and Titration Phase: Patients underwent Holter monitoring to quantify their ventricular ectopy. Those who met the inclusion criteria were started on one of the active drugs (this compound, flecainide, or moricizine) in an open-label fashion to determine an effective and tolerable dose that suppressed the arrhythmia.

  • Randomization Phase: Patients whose arrhythmia was successfully suppressed were then randomized in a double-blind manner to receive either their effective antiarrhythmic drug or a matching placebo.

  • Follow-up: Patients were followed for mortality and non-fatal cardiac events. The primary endpoint was death from arrhythmia.[15]

Visualizing the Core Concepts

Encainide_Metabolism This compound This compound ODE O-demethyl this compound (ODE) (Active Metabolite) This compound->ODE O-demethylation MODE 3-methoxy-O-demethyl this compound (3-MODE) (Active Metabolite) ODE->MODE Methoxy-lation CYP2D6 CYP2D6 CYP2D6->this compound Extensive vs. Poor Metabolizers

This compound Metabolic Pathway

Proarrhythmic_Mechanism cluster_drug_action This compound Action cluster_cellular_effect Cellular Electrophysiology cluster_tissue_effect Myocardial Tissue Level cluster_arrhythmia Arrhythmogenesis This compound This compound Na_Channel_Block Potent I-Na Blockade (Slow Dissociation) This compound->Na_Channel_Block Slowed_Conduction Markedly Slowed Conduction Velocity Na_Channel_Block->Slowed_Conduction Increased_Refractoriness Increased Effective Refractory Period Na_Channel_Block->Increased_Refractoriness Reentry_Substrate Creation of Re-entrant Substrate (Unidirectional Block) Slowed_Conduction->Reentry_Substrate Ventricular_Tachycardia Sustained Ventricular Tachycardia/Fibrillation Reentry_Substrate->Ventricular_Tachycardia

Mechanism of this compound-Induced Proarrhythmia

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment Ion_Channel_Assays Ion Channel Assays (Voltage Clamp) Action_Potential_Studies Action Potential Studies (Isolated Cardiomyocytes) Ion_Channel_Assays->Action_Potential_Studies Animal_Models Animal Models of Arrhythmia Action_Potential_Studies->Animal_Models ECG_Monitoring ECG Monitoring (QRS, QT Intervals) Animal_Models->ECG_Monitoring Phase_I_Studies Phase I Studies (Healthy Volunteers) ECG_Monitoring->Phase_I_Studies Clinical_Trials Pivotal Clinical Trials (e.g., CAST) Phase_I_Studies->Clinical_Trials

Workflow for Assessing Arrhythmogenic Potential

Conclusion

The case of this compound serves as a critical lesson in cardiac safety pharmacology. Its potent sodium channel blockade, while effective for suppressing some arrhythmias, creates a dangerous substrate for re-entrant tachycardias, particularly in patients with underlying structural heart disease. The tragic outcomes of the CAST trial underscored the principle that suppression of asymptomatic arrhythmias does not necessarily translate to improved survival and can, in fact, be harmful. A thorough understanding of a drug's effects on multiple ion channels, its metabolic profile, and its impact in relevant patient populations is paramount for the development of safer antiarrhythmic therapies.

References

Encainide's Interaction with Cardiac Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Encainide is a Class IC antiarrhythmic agent, recognized for its potent blockade of cardiac voltage-gated sodium channels (Nav1.5). Its clinical use has been curtailed due to proarrhythmic concerns, yet its distinct mechanism of action remains a subject of significant scientific interest. This document provides an in-depth technical overview of this compound's interactions with its primary target, Nav1.5, as well as its off-target effects on other cardiac ion channels, notably voltage-gated potassium (Kv) channels. The critical role of its pharmacologically active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), is also detailed. This guide synthesizes quantitative data, outlines common experimental protocols used for characterization, and provides visual diagrams of key pathways and workflows to facilitate a comprehensive understanding of this compound's complex electrophysiological profile.

Primary Mechanism of Action: Sodium Channel (Nav1.5) Blockade

As a Class IC agent, this compound's principal antiarrhythmic effect is derived from its potent inhibition of the fast sodium channels (Nav1.5) in cardiac cells.[1][2] This action stabilizes the cardiac membrane by reducing the influx of sodium ions during Phase 0 of the action potential.[1] The consequence is a marked decrease in the rate of depolarization and a slowing of impulse conduction velocity through the atria, atrioventricular (AV) node, and His-Purkinje system.[2]

This compound exhibits slow association and dissociation kinetics from the sodium channel, a hallmark of Class IC drugs.[3] This results in a prominent, steady-state block even at normal heart rates and is responsible for the characteristic prolongation of the QRS complex observed on an electrocardiogram.[4] The antiarrhythmic effects and QRS prolongation in individuals who are "poor metabolizers" of the drug correlate positively with the plasma concentration of the parent this compound compound.[4] In these patients, antiarrhythmic concentrations are generally considered to be greater than 265 ng/mL.[4]

cluster_membrane Cardiac Myocyte Membrane cluster_states Nav1_5 Nav1.5 Channel Pore Activation Gate Inactivation Gate Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Time-dependent inactivation This compound This compound Open->this compound Facilitates Binding Na_Influx Na+ Influx Open->Na_Influx Allows Inactivated->Resting Repolarization This compound->Nav1_5:p_in Blocks Pore This compound->Na_Influx Inhibits Phase0 Phase 0 Depolarization Na_Influx->Phase0 Drives Conduction Conduction Velocity Phase0->Conduction Determines

Caption: this compound's primary mechanism on the Nav1.5 sodium channel.

Interaction with Other Cardiac Ion Channels

While its primary target is the sodium channel, this compound also interacts with other ion channels, which contributes to its overall electrophysiological profile and potential side effects.

Voltage-Gated Potassium (Kv) Channels

Recent studies have demonstrated that this compound inhibits voltage-dependent potassium (Kv) channels. Specifically, in rabbit coronary arterial smooth muscle cells, this compound blocks Kv channels in a concentration-dependent manner, with a notable effect on the Kv1.5 subtype.[5] Unlike its action on sodium channels, this inhibition is not use-dependent, meaning the degree of block does not increase with faster heart rates.[5] The mechanism appears to involve a direct interaction with the channel's voltage sensor, which shifts the steady-state activation curve toward more positive potentials without significantly altering the inactivation curve.[5]

Voltage-Gated Calcium (Cav) Channels

The Critical Role of Active Metabolites

This compound undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 CYP2D6 enzyme.[6][7] This process yields two major pharmacologically active metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[7] In over 90% of patients, termed "extensive metabolizers," these metabolites are the primary mediators of the antiarrhythmic and electrocardiographic effects seen during oral therapy.[4][7]

ODE is a particularly potent sodium channel blocker, with arrhythmia suppression correlating more strongly with its plasma concentration than with the parent drug in extensive metabolizers.[4][8] The minimally effective plasma concentrations highlight the potency of the metabolites, with ODE being effective at concentrations as low as 35 ng/mL, compared to 300 ng/mL for the parent compound in poor metabolizers.[7]

This compound This compound (Parent Drug) ODE O-demethyl this compound (ODE) (Active Metabolite) This compound->ODE O-demethylation MODE 3-methoxy-O-demethyl this compound (MODE) (Active Metabolite) ODE->MODE 3-methoxylation Enzyme CYP2D6 (Liver Enzyme) Enzyme->this compound Enzyme->ODE

Caption: Metabolic pathway of this compound to its active metabolites.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound and its metabolites with cardiac ion channels.

Table 1: this compound Potency on Cardiac Ion Channels

Ion ChannelPreparationParameterValueReference(s)
Kv Channels Rabbit Coronary Artery Smooth Muscle CellsIC508.91 ± 1.75 μM[5]
Nav1.5 Human (Poor Metabolizers)Effective Plasma Conc.> 265 ng/mL[4]

Table 2: Metabolite Potency

MetaboliteParameterValueReference(s)
O-demethyl this compound (ODE) Minimally Effective Plasma Conc.~35 ng/mL[7]
3-methoxy-O-demethyl this compound (MODE) Minimally Effective Plasma Conc.~100 ng/mL[7]

Experimental Protocols

The characterization of this compound's effects on ion channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.[9] This method remains the gold standard for studying ion channel function, allowing for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through channels.[9][10]

General Methodology: Whole-Cell Patch-Clamp
  • Cell Preparation: Experiments are typically performed on isolated primary cells (e.g., rabbit coronary arterial smooth muscle cells) or, more commonly, on mammalian cell lines (e.g., HEK293) stably transfected to express a specific human ion channel, such as hNav1.5 or hKv1.5.[5][11]

  • Electrode and Sealing: A fine borosilicate glass micropipette with a tip diameter of 1-2 μm is filled with an intracellular-like solution and brought into contact with the cell membrane.[10][12] Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane, electrically isolating the enclosed patch of membrane.[13]

  • Whole-Cell Configuration: The membrane patch is then ruptured by applying a brief pulse of suction, establishing electrical and diffusive access to the cell's interior.[9][12] This allows the amplifier to control the voltage across the entire cell membrane and measure the resulting macroscopic current.

  • Solutions: The extracellular (bath) solution is formulated to mimic physiological conditions (e.g., an artificial cerebrospinal fluid or PBS-based buffer), while the intracellular (pipette) solution contains ions appropriate for the current being studied (e.g., a K-Gluconate base for potassium currents).[12][14] Specific channel blockers (e.g., tetrodotoxin for sodium channels) may be used to isolate the current of interest.

  • Data Acquisition and Analysis: A voltage-clamp amplifier and data acquisition software are used to apply specific voltage protocols and record the currents. Concentration-response curves are generated by applying increasing concentrations of the test compound (e.g., this compound) and measuring the percentage of current inhibition. These curves are then fitted to the Hill equation to determine the IC50 value.[5]

Example Voltage-Clamp Protocols
  • For Nav1.5 Peak Current: Cells are held at a negative membrane potential (e.g., -120 mV) to ensure channels are in the resting state. A brief (e.g., 20 ms) depolarizing step to a potential near the peak of the current-voltage relationship (e.g., -10 to -35 mV) is applied to elicit the peak inward sodium current.[11][14]

  • For Kv Channel Current: Cells are held at a resting potential (e.g., -80 mV), and depolarizing steps to positive potentials (e.g., +60 mV) are applied to activate the outward potassium current.[5]

  • For Use-Dependency: To test for use-dependent block, a train of depolarizing pulses (e.g., 30 pulses at 1 or 2 Hz) is applied. A use-dependent blocker will show progressively greater inhibition with each pulse in the train.[5]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Primary Cells or Culture Transfected Cell Line B Prepare Extracellular and Intracellular Solutions C Pull Borosilicate Glass Micropipettes D Obtain Giga-Seal on Cell C->D E Rupture Membrane for Whole-Cell Configuration D->E F Apply Voltage-Clamp Protocol E->F G Record Baseline Ion Current F->G H Perfuse Cell with This compound Solution G->H I Record Blocked Ion Current H->I J Measure % Inhibition at Multiple Concentrations I->J K Fit Data to Hill Equation J->K L Determine IC50 Value K->L

Caption: General experimental workflow for patch-clamp analysis.

Conclusion and Implications

This compound presents a multifaceted interaction profile with cardiac ion channels. Its primary therapeutic action, and also the source of its proarrhythmic risk, is a potent, slow-kinetic blockade of the Nav1.5 sodium channel. This effect is largely mediated by its highly potent metabolites, ODE and MODE, in the majority of the population. Furthermore, this compound demonstrates a clear inhibitory effect on Kv1.5 potassium channels, an interaction that is concentration-dependent but use-independent.

For drug development professionals, the case of this compound underscores several critical considerations:

  • The Importance of Metabolites: Active metabolites can be the dominant pharmacological entity, and their potency and kinetics must be characterized.

  • Multi-Channel Effects: Off-target interactions, even if less potent than the primary mechanism, can significantly influence a drug's overall safety and efficacy profile.

  • State-Dependent Interactions: Understanding how a drug interacts with different states of an ion channel (resting, open, inactivated) is crucial for predicting its behavior at varying heart rates and in different pathological conditions.

A thorough electrophysiological assessment, utilizing detailed protocols as described herein, is essential for de-risking new chemical entities and fully understanding the complex cardiac pharmacology of ion channel-modulating drugs.

References

Encainide's Antiarrhythmic Profile: An In-depth Technical Guide to Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological and antiarrhythmic effects of encainide, a Class IC antiarrhythmic agent, as observed in various preclinical animal models. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of antiarrhythmic therapies. This compound, while no longer in widespread clinical use due to proarrhythmic concerns in specific patient populations, remains a critical pharmacological tool for understanding the mechanisms of cardiac arrhythmias and the actions of sodium channel blockers.

Electrophysiological Effects of this compound and its Metabolites

This compound exerts its primary antiarrhythmic effect by blocking fast sodium channels in cardiac cells, thereby slowing the influx of sodium ions during phase 0 of the cardiac action potential.[1] This action reduces the rate of depolarization and decreases the velocity of impulse conduction through the myocardium.[1] this compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also possess potent antiarrhythmic properties.[2]

In Vitro Electrophysiological Data

The following tables summarize the dose-dependent effects of this compound and its metabolites on key action potential parameters in isolated cardiac tissues from various animal species.

Table 1: Effects of this compound on Action Potential Parameters in Guinea Pig Myocardium

ConcentrationVmax (% decrease)Action Potential Duration (APD)Resting Potential (mV)Reference
0.1 mg/LDose-dependent decreaseConstant or slightly prolongedNo effect[3]
0.3 mg/LDose-dependent decreaseConstant or slightly prolongedNo effect[3]
1.0 mg/LDose-dependent decreaseConstant or slightly prolongedNo effect[3]

Table 2: Effects of this compound Metabolites (ODE and MODE) on Vmax in Guinea Pig Ventricular Myocardium

MetaboliteConcentrationVmax (% decrease at 300ms interval)Reference
ODE1 µM47.5 ± 5.7[4]
MODE1 µM52.2 ± 12[4]

Table 3: Effects of this compound on Action Potential Parameters in Rabbit Ventricular Muscle Cells

| Concentration | Vmax | Action Potential Duration (APD) | Resting Potential (mV) | Reference | | :--- | :--- | :--- | :--- | | 10⁻⁶ M | Reduced | Prolonged | No effect |[5] | | 5 x 10⁻⁶ M | Depressed | Prolonged | No effect |[5] | | 10⁻⁵ M | Depressed | Prolonged | No effect |[5] |

Efficacy in Animal Models of Arrhythmia

This compound has demonstrated a broad spectrum of antiarrhythmic actions in various animal models, effectively suppressing both supraventricular and ventricular arrhythmias.

Ventricular Arrhythmias

Canine Models:

  • Ventricular Fibrillation Threshold (VFT): In anesthetized dogs, intravenous administration of this compound significantly increases the ventricular fibrillation threshold.[6] An infusion of 0.01-0.04 mg/kg/min resulted in a significant increase in VFT from a control of 11.5 ± 1.5 mA to 20.2 ± 2.2 mA.[6]

  • Ouabain-Induced Ventricular Tachycardia: this compound effectively converts ouabain-induced tachyarrhythmias to normal sinus rhythm in anesthetized dogs at a mean intravenous dose of 0.67 mg/kg.[7]

  • Coronary Artery Ligation-Induced Arrhythmias: In conscious dogs with ventricular arrhythmias induced by a two-stage ligation of the left anterior descending coronary artery, intravenous doses of 2 mg/kg and above frequently abolished the arrhythmia.[8] Oral doses of 10 mg/kg resulted in normal sinus rhythm for over 6.5 hours in the majority of animals.[8]

Mouse Models:

  • Chloroform-Induced Ventricular Fibrillation: this compound has been shown to be effective in suppressing ventricular fibrillation induced by chloroform asphyxiation in mice, being approximately 16 to 18 times more potent on a milligram basis than quinidine.[7]

Atrial Arrhythmias

Canine Models:

  • Aconitine-Induced Atrial Fibrillation: this compound effectively suppresses atrial fibrillation resulting from the topical application of aconitine in anesthetized dogs and is approximately 7 to 11 times more potent than quinidine in this model.[7]

Table 4: Efficacy of this compound in Various Animal Models of Arrhythmia

Animal ModelArrhythmia Induction MethodArrhythmia TypeThis compound EfficacyReference
DogElectrical StimulationVentricular FibrillationIncreased VFT[6]
DogOuabainVentricular TachycardiaConversion to sinus rhythm at 0.67 mg/kg IV[7]
DogCoronary Artery LigationVentricular ArrhythmiaAbolished at ≥2 mg/kg IV[8]
DogAconitine (topical)Atrial FibrillationSuppressed; 7-11x more potent than quinidine[7]
MouseChloroform AsphyxiationVentricular FibrillationSuppressed; 16-18x more potent than quinidine[7]

Experimental Protocols

In Vivo Canine Model of Ouabain-Induced Ventricular Tachycardia
  • Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., pentobarbital sodium). Ventilation is maintained artificially. Standard limb leads of the electrocardiogram (ECG) are monitored continuously.

  • Arrhythmia Induction: Ouabain is administered intravenously at a loading dose followed by a continuous infusion until a stable ventricular tachycardia is established.

  • Drug Administration: this compound is administered intravenously, typically as a bolus injection or a slow infusion, at varying doses to determine the effective dose for converting the arrhythmia to sinus rhythm.

  • Data Collection: Continuous ECG recordings are used to monitor heart rate and rhythm. Arterial blood pressure is also typically monitored.

In Vitro Guinea Pig Papillary Muscle Electrophysiology
  • Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. Papillary muscles are dissected from the right ventricle and mounted in a tissue bath superfused with oxygenated Tyrode's solution at a constant temperature.

  • Electrophysiological Recordings: Standard glass microelectrodes filled with 3 M KCl are used to impale the cardiac myocytes and record transmembrane action potentials. Parameters such as resting membrane potential, action potential amplitude, duration at 50% and 90% repolarization (APD50, APD90), and the maximum rate of depolarization (Vmax) are measured.

  • Experimental Protocol: Tissues are stimulated at a constant frequency. After obtaining baseline recordings, this compound is added to the superfusate at increasing concentrations. The effects on the action potential parameters are recorded at each concentration after a steady-state effect is achieved.

Visualizations

Signaling Pathway of this compound

Encainide_Mechanism cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_Influx Sodium Ion Influx (Phase 0) This compound This compound This compound->Na_Channel Blocks Depolarization Decreased Rate of Depolarization Na_Influx->Depolarization Leads to Conduction Slowed Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Experimental_Workflow A Animal Preparation (Anesthesia, Instrumentation) B Baseline Electrophysiological Recordings (ECG, etc.) A->B C Arrhythmia Induction (e.g., Ouabain, Pacing) B->C D Confirmation of Sustained Arrhythmia C->D E This compound Administration (IV Bolus or Infusion) D->E F Continuous Monitoring (ECG, Hemodynamics) E->F G Data Analysis (Arrhythmia Termination, Parameter Changes) F->G

References

Methodological & Application

Application Notes and Protocols for Encainide Patch Clamp Studies in Isolated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class IC antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels (Nav1.5). Its electrophysiological effects are complex, exhibiting use-dependent and slow kinetic properties. Furthermore, this compound is extensively metabolized in most individuals to more potent active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which significantly contribute to its clinical effects.[1][2][3] Understanding the detailed electrophysiological effects of this compound and its metabolites at the single-cell level is crucial for elucidating its mechanism of action and for the development of safer and more effective antiarrhythmic drugs.

These application notes provide a summary of the known effects of this compound on isolated cardiomyocytes and detailed protocols for performing patch clamp studies to further investigate its properties.

Data Presentation

Quantitative Effects of this compound and Related Compounds on Ion Channels
CompoundIon ChannelPreparationParameterValueReference
This compoundVoltage-gated K+ (Kv)Rabbit coronary artery smooth muscle cellsIC508.91 ± 1.75 µM[4]
O-demethyl this compound (ODE)Sodium Channel (Nav)Isolated guinea pig ventricular myocytesDiastolic recovery from block (τ)~ 25 s[5]
FlecainideSodium Channel (Nav1.5)Xenopus oocytesUse-dependent IC507.4 µM[6][7]
FlecainideSodium Channel (Nav1.5)Xenopus oocytesResting block IC50345 µM[6][7]
Qualitative Effects of this compound on Action Potential Parameters in Isolated Cardiomyocytes
ParameterEffectSpecies/PreparationNotesReference
Vmax Dose-dependent decreaseGuinea pig auricle and ventricleMore pronounced at higher frequencies.[8]
Action Potential Duration (APD) Constant or slightly prolongedGuinea pig auricle and ventricle---[8]
Action Potential Duration (APD) ShortenedCow and sheep Purkinje fibers---[8]
Resting Membrane Potential No effectGuinea pig auricle and ventricle---[8]
Action Potential Amplitude Dose-dependent decreaseGuinea pig auricle and ventricle---[8]

Experimental Protocols

I. Isolation of Adult Ventricular Cardiomyocytes

This protocol is a standard enzymatic digestion method for isolating high-quality, calcium-tolerant ventricular myocytes suitable for patch clamp recordings.

Materials:

  • Langendorff perfusion system

  • Collagenase (Type II or as optimized)

  • Protease (optional, use with caution)

  • Calcium-free Tyrode's solution

  • Krebs-Henseleit (KH) buffer

  • Bovine Serum Albumin (BSA)

  • Dissection tools

Procedure:

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, oxygenated calcium-free Tyrode's solution.

  • Aortic Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.

  • Perfusion with Calcium-Free Buffer: Perfuse the heart with warm (37°C), oxygenated calcium-free Tyrode's solution for 5-10 minutes to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing collagenase (and optionally protease) in a low-calcium buffer. Perfuse for 10-20 minutes, or until the heart becomes flaccid.

  • Tissue Dissociation: Remove the heart from the cannula and mince the ventricular tissue in a high-potassium KH buffer.

  • Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.

  • Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh to remove undigested tissue. Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM.

  • Cell Pelleting and Resuspension: Allow the viable, rod-shaped cardiomyocytes to settle by gravity or gentle centrifugation. Resuspend the cell pellet in a suitable storage solution.

II. Whole-Cell Patch Clamp Recording of Sodium Currents

This protocol outlines the procedure for recording fast sodium currents (INa) from isolated ventricular myocytes in the whole-cell patch clamp configuration.

Equipment and Solutions:

  • Patch clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH)

Procedure:

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and allow them to adhere.

  • Pipette Fabrication and Filling: Pull patch pipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a healthy, rod-shaped cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp Protocol for INa:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the availability of sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments) to elicit INa.

    • To study use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz) in the presence of this compound.

III. Current Clamp Recording of Action Potentials

This protocol describes the recording of action potentials from isolated ventricular myocytes to assess the effects of this compound on their morphology and duration.

Equipment and Solutions:

  • Same as for voltage clamp recordings.

  • External solution: Standard Tyrode's solution with 1.8 mM CaCl2.

  • Internal solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1-4 of the whole-cell patch clamp protocol.

  • Switch to Current Clamp Mode: After establishing the whole-cell configuration, switch the amplifier to the current clamp mode.

  • Elicit Action Potentials: Inject brief suprathreshold current pulses (e.g., 1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz) to elicit action potentials.

  • Data Acquisition: Record action potentials before and after the application of various concentrations of this compound.

  • Analysis: Analyze the recorded action potentials for changes in parameters such as resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

Visualizations

experimental_workflow cluster_isolation Cardiomyocyte Isolation cluster_patch_clamp Patch Clamp Electrophysiology cluster_data_analysis Data Analysis Heart Heart Excision Langendorff Langendorff Perfusion Heart->Langendorff Digestion Enzymatic Digestion Langendorff->Digestion Dissociation Tissue Dissociation Digestion->Dissociation Cells Isolated Cardiomyocytes Dissociation->Cells Plating Cell Plating Cells->Plating GigaSeal Giga-seal Formation Plating->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell Recording Data Recording WholeCell->Recording VoltageClamp Voltage Clamp (INa) Recording->VoltageClamp CurrentClamp Current Clamp (AP) Recording->CurrentClamp Analysis Parameter Analysis VoltageClamp->Analysis CurrentClamp->Analysis

Caption: Experimental workflow for this compound patch clamp studies.

signaling_pathway This compound This compound / Metabolites NaV15 NaV1.5 Channel (Open/Inactivated State) This compound->NaV15 Binds to and blocks INa Reduced Na+ Influx (INa) NaV15->INa Leads to Vmax Decreased Vmax of Action Potential Phase 0 INa->Vmax Results in Conduction Slowed Cardiac Conduction Vmax->Conduction Causes Antiarrhythmia Antiarrhythmic Effect Conduction->Antiarrhythmia Produces

Caption: Signaling pathway of this compound's sodium channel blockade.

logical_relationship This compound This compound Metabolites Active Metabolites (ODE, MODE) This compound->Metabolites Metabolized to NaBlock Sodium Channel Block (Use-Dependent) This compound->NaBlock KBlock Potassium Channel Block This compound->KBlock Metabolites->NaBlock More Potent AP_Changes Altered Action Potential NaBlock->AP_Changes KBlock->AP_Changes Antiarrhythmic Antiarrhythmic Effect AP_Changes->Antiarrhythmic

Caption: Logical relationship of this compound's effects.

References

Application Notes and Protocols for In Vitro Assessment of Encainide Cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class Ic antiarrhythmic agent, recognized for its potent blockade of cardiac sodium channels (Nav1.5).[1] Its primary therapeutic action involves slowing the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. However, this mechanism also underlies its potential for cardiotoxicity, including proarrhythmic effects. Furthermore, this compound is extensively metabolized in the liver to active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which are more potent than the parent compound and are the primary mediators of its clinical effects in most individuals.[2][3][4] In addition to its effects on sodium channels, this compound has also been shown to inhibit voltage-dependent potassium channels (Kv).[5]

Accurate in vitro assessment of this compound's cardiotoxic potential is crucial for understanding its risk profile and for the development of safer antiarrhythmic drugs. This document provides detailed application notes and protocols for evaluating this compound-induced cardiotoxicity using state-of-the-art in vitro models, including human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its metabolites on cardiac ion channels. Due to the limited availability of direct IC50 values for this compound and its metabolites on the Nav1.5 channel in the public domain, relative potency information and data for a comparable Class Ic antiarrhythmic, flecainide, are provided for context.

Table 1: Inhibitory Effects of this compound and Reference Compounds on Cardiac Ion Channels

CompoundIon ChannelCell TypeAssay TypeIC50 (µM)Reference
This compoundKv ChannelsRabbit coronary artery smooth muscle cellsPatch Clamp8.91 ± 1.75[5]
FlecainideNav1.5Xenopus oocytesPatch Clamp7.4 (use-dependent)[6]
FlecainidehNav1.5HEK293 cellsPatch Clamp5.5 ± 0.8[7]

Table 2: Relative Potency and Effective Concentrations of this compound and its Metabolites

CompoundRelative Potency (vs. This compound)Minimally Effective Plasma Concentration (ng/mL)Approximate Molar Concentration (nM)*
This compound1x>265>730
O-demethyl this compound (ODE)More PotentNot specifiedNot specified
3-methoxy-O-demethyl this compound (MODE)More PotentNot specifiedNot specified

*Calculated based on reported plasma concentrations and molecular weights. This is an estimation for in vitro study design.

Mandatory Visualizations

Experimental Workflows and Signaling Pathways

Encainide_Cardiotoxicity_Workflow cluster_assays In Vitro Assays cluster_models Cell Models Patch_Clamp Patch Clamp Assay (Ion Channel Inhibition) MEA Microelectrode Array (MEA) (Action Potential Duration) Contractility Contractility Assay (Functional Effects) HEK293 HEK293 Cells (Expressing Nav1.5 or Kv channels) HEK293->Patch_Clamp hiPSC_CMs hiPSC-Cardiomyocytes hiPSC_CMs->MEA hiPSC_CMs->Contractility This compound This compound & Metabolites (ODE, MODE) This compound->Patch_Clamp Assess direct ion channel blockade This compound->MEA Measure effects on action potential This compound->Contractility Evaluate impact on myocyte function

Experimental workflow for assessing this compound cardiotoxicity.

Encainide_Mechanism_of_Action cluster_ion_channels Cardiac Ion Channels cluster_electrophysiology Electrophysiological Effects This compound This compound & Metabolites Nav15 Nav1.5 (Sodium Channel) This compound->Nav15 Blockade Kv Kv Channels (Potassium Channels) This compound->Kv Inhibition AP_Upstroke Decreased Action Potential Upstroke (Phase 0) Nav15->AP_Upstroke APD Altered Action Potential Duration Kv->APD Conduction Slowed Conduction Velocity AP_Upstroke->Conduction

Mechanism of this compound's action on cardiac ion channels.

Experimental Protocols

Patch Clamp Assay for Nav1.5 Channel Inhibition

This protocol is designed to measure the inhibitory effect of this compound and its metabolites on the human cardiac sodium channel, Nav1.5, expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hNav1.5

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH)

  • This compound, ODE, and MODE stock solutions in DMSO

  • Flecainide as a positive control

Procedure:

  • Cell Culture: Culture HEK293-hNav1.5 cells in appropriate media and conditions to ensure optimal channel expression. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaseal (>1 GΩ) on a single cell and establish the whole-cell patch-clamp configuration.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a depolarizing pulse to -20 mV for 50 ms to elicit the peak sodium current.

    • Repeat this pulse at a frequency of 1 Hz to assess use-dependent block.

  • Drug Application:

    • Perfuse the cell with the external solution to record a stable baseline current for at least 3 minutes.

    • Apply increasing concentrations of this compound, ODE, or MODE (e.g., 0.1, 1, 10, 30, 100 µM) to the cell. Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Perform a washout with the external solution to assess the reversibility of the block.

    • Test flecainide as a positive control in a separate set of cells.

  • Data Analysis:

    • Measure the peak inward sodium current at each drug concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Fit the concentration-response data to the Hill equation to calculate the IC50 value.

Action Potential Duration (APD) Assay using hiPSC-Cardiomyocytes and Microelectrode Array (MEA)

This protocol describes the use of hiPSC-CMs cultured on MEAs to assess the effects of this compound on action potential duration and to detect proarrhythmic events.[8][9]

Materials:

  • Commercially available hiPSC-CMs

  • MEA system with integrated incubator and data acquisition software

  • Fibronectin-coated MEA plates (e.g., 96-well format)

  • hiPSC-CM maintenance medium

  • This compound, ODE, and MODE stock solutions

Procedure:

  • Cell Plating:

    • Thaw and plate hiPSC-CMs onto fibronectin-coated MEA plates according to the manufacturer's instructions.

    • Culture the cells for at least 10-14 days to allow for the formation of a spontaneously beating syncytium.[9]

  • Baseline Recording:

    • Place the MEA plate in the MEA system and allow the cells to equilibrate for at least 20-30 minutes.

    • Record baseline field potentials for a minimum of 10 minutes to establish a stable beating rate and field potential duration (FPD).

  • Compound Addition:

    • Prepare serial dilutions of this compound, ODE, and MODE in the maintenance medium.

    • Add the compounds to the wells in a cumulative manner, with at least 10-15 minutes of incubation time for each concentration.

  • Data Acquisition:

    • Record the field potentials continuously throughout the experiment.

    • Key parameters to analyze include:

      • Field Potential Duration (FPD) and corrected FPD (FPDc)

      • Beating rate

      • Spike amplitude

      • Arrhythmic events (e.g., early afterdepolarizations, triggered activity)

  • Data Analysis:

    • Use the MEA software to analyze the recorded data.

    • Plot the change in FPDc and other parameters as a function of drug concentration.

    • Quantify the incidence of arrhythmic events at each concentration.

In Vitro Contractility Assay using hiPSC-Cardiomyocytes

This protocol outlines a method to assess the effects of this compound on the contractility of hiPSC-CMs using an imaging-based motion analysis system.

Materials:

  • hiPSC-CMs

  • 96-well clear-bottom plates coated with fibronectin

  • hiPSC-CM maintenance medium

  • Imaging system capable of capturing cardiomyocyte contraction (e.g., video microscopy with motion vector analysis software)

  • This compound, ODE, and MODE stock solutions

Procedure:

  • Cell Culture:

    • Plate hiPSC-CMs in fibronectin-coated 96-well plates and culture until a confluent, spontaneously contracting monolayer is formed.

  • Baseline Contractility Measurement:

    • Place the plate on the imaging system and record baseline contractility for several minutes.

    • Parameters to measure include contraction amplitude, velocity, and duration.

  • Compound Treatment:

    • Add increasing concentrations of this compound, ODE, or MODE to the wells.

    • Incubate for a sufficient time to observe a stable effect (e.g., 30 minutes).

  • Post-Treatment Contractility Measurement:

    • Record the contractility of the hiPSC-CMs at each drug concentration.

  • Data Analysis:

    • Analyze the video recordings to quantify changes in contractility parameters.

    • Generate concentration-response curves for the effects of the compounds on cardiomyocyte contraction.

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for assessing the cardiotoxic potential of this compound and its metabolites. By combining electrophysiological assessments of ion channel function with functional assays in human-relevant cardiomyocyte models, researchers can gain a comprehensive understanding of the mechanisms underlying this compound's cardiotoxicity. This knowledge is essential for the development of safer antiarrhythmic therapies and for improving preclinical cardiac safety assessment.

References

Encainide stock solution preparation and stability for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class Ic antiarrhythmic agent known for its potent blockade of voltage-gated sodium channels.[1][2][3] Its primary target in cardiac tissue is the Nav1.5 channel, which is responsible for the rapid depolarization phase of the cardiac action potential.[2][4] By inhibiting the influx of sodium ions, this compound slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] While it was previously used clinically for the treatment of ventricular arrhythmias, it has been largely withdrawn from the market due to proarrhythmic effects.[2] Nevertheless, this compound remains a valuable pharmacological tool for in vitro research aimed at understanding cardiac electrophysiology and the mechanisms of sodium channel modulation.

These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in in vitro assays, with a focus on patch-clamp electrophysiology for characterizing its effects on cardiac sodium channels.

Data Presentation

This compound Physicochemical and Pharmacological Properties
PropertyValueSource
Molecular FormulaC₂₂H₂₈N₂O₂PubChem
Molecular Weight352.48 g/mol PubChem
Solubility in Water0.00401 mg/mLDrugBank Online
Solubility in DMSO5 mg/mLMedChemExpress
Pharmacological Data
Primary TargetVoltage-gated sodium channel Nav1.5DrugBank Online
IC₅₀ on Kv channels8.91 ± 1.75 µM[5]
Stock Solution Stability
Storage TemperatureSolventDurationSource
-20°CDMSO1 month[8]
-80°CDMSO6 months[8]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)

Materials:

  • This compound hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.

  • Weigh this compound Hydrochloride: Accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mM stock solution, this will be approximately 3.89 mg per 1 mL of DMSO (Molecular Weight of this compound HCl is 388.9 g/mol ).

  • Dissolution:

    • Add the weighed this compound hydrochloride to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[8]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[8]

Protocol 2: In Vitro Assay - Determination of this compound IC₅₀ on Nav1.5 Channels using Whole-Cell Patch-Clamp Electrophysiology

Cell Culture:

  • Use a stable cell line expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells).

  • Culture the cells according to standard protocols for the specific cell line.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Working Solutions: Prepare a series of dilutions of the 10 mM this compound stock solution in the external solution to achieve the desired final concentrations for the concentration-response curve (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.

Patch-Clamp Procedure:

  • Cell Preparation: Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -120 mV.

    • Apply a depolarizing pulse to -20 mV for 20-50 ms to elicit the peak Nav1.5 current.

    • Allow for a sufficient recovery period between pulses (e.g., 5-10 seconds).

  • Data Acquisition:

    • Record the baseline Nav1.5 current in the external solution alone.

    • Perfuse the cell with increasing concentrations of the this compound working solutions, allowing the current to stabilize at each concentration before recording. .

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot storage Store at -20°C or -80°C aliquot->storage dilute Prepare Working Solutions storage->dilute Use in Assay prepare_cells Prepare Nav1.5-expressing cells patch Whole-Cell Patch Clamp prepare_cells->patch apply Apply this compound dilute->apply patch->apply record Record Nav1.5 Current apply->record analyze Analyze Data (IC50) record->analyze

Caption: Experimental workflow for this compound stock solution preparation and in vitro assay.

extracellular Extracellular Space na_ion_in Na+ Influx intracellular Intracellular Space (Cardiomyocyte) nav15 Nav1.5 Channel (Voltage-Gated) nav15->na_ion_in mediates This compound This compound This compound->nav15 blocks depolarization Phase 0 Depolarization (Action Potential Upstroke) na_ion_in->depolarization leads to conduction Slowed Conduction Velocity depolarization->conduction rate determines antiarrhythmic Antiarrhythmic Effect conduction->antiarrhythmic results in

Caption: this compound's mechanism of action in a cardiomyocyte.

References

Application Notes and Protocols for Testing Encainide Efficacy in Preclinical Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for inducing ventricular arrhythmias in common laboratory animal models to evaluate the efficacy of the Class IC antiarrhythmic drug, Encainide. The included methodologies, data presentation guidelines, and visual workflows are intended to facilitate reproducible and robust preclinical assessments.

Introduction to this compound and Arrhythmia Models

This compound is a potent Class IC antiarrhythmic agent that primarily acts by blocking fast sodium channels in cardiac myocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system. To test the efficacy of this compound in a preclinical setting, various animal models of arrhythmia can be employed. This document details three widely used and well-characterized models: aconitine-induced arrhythmia in rats, ouabain-induced arrhythmia in guinea pigs, and programmed electrical stimulation-induced arrhythmia in dogs.

Key Experimental Protocols

Aconitine-Induced Ventricular Arrhythmia in Rats

This model is particularly useful for screening Class I antiarrhythmic drugs due to aconitine's mechanism of action, which involves persistently activating sodium channels.

Materials:

  • Male Wistar rats (250-300g)

  • Aconitine solution (e.g., 5 µg/mL in saline)

  • This compound hydrochloride

  • Anesthetic (e.g., urethane)

  • Infusion pump

  • ECG recording system with needle electrodes

  • Intravenous catheters

Protocol:

  • Anesthetize the rat and insert an intravenous catheter into a suitable vein (e.g., tail vein or jugular vein) for drug and arrhythmogen administration.

  • Implant subcutaneous needle electrodes for continuous ECG monitoring.

  • Allow the animal to stabilize for a 20-minute baseline recording period.

  • Administer this compound or vehicle control intravenously at the desired dose.

  • After a predetermined pretreatment time (e.g., 10-15 minutes), initiate a continuous intravenous infusion of aconitine at a constant rate (e.g., 5 µg/kg/min).[1]

  • Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the time to onset of each arrhythmia and the total dose of aconitine required to induce them.

  • The primary endpoints are the delay in the onset of arrhythmias and the prevention of lethal arrhythmias in the this compound-treated group compared to the control group.

Arrhythmia Criteria:

  • Ventricular Premature Beat (VPB): A single, premature, wide QRS complex not preceded by a P wave.

  • Ventricular Tachycardia (VT): A run of three or more consecutive VPBs at a rate exceeding 100 beats per minute.[2]

  • Ventricular Fibrillation (VF): A rapid, chaotic, and disorganized ventricular rhythm leading to a loss of cardiac output.

Ouabain-Induced Ventricular Arrhythmia in Guinea Pigs

This model is based on the inhibition of the Na+/K+-ATPase pump by ouabain, leading to an increase in intracellular calcium and subsequent delayed afterdepolarizations that can trigger ventricular arrhythmias.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450g)

  • Ouabain solution (e.g., 80 µg/mL in normal saline)[3]

  • This compound hydrochloride

  • Anesthetic (e.g., pentobarbitone sodium)

  • Infusion pump

  • ECG recording system

  • Intravenous and arterial catheters

Protocol:

  • Anesthetize the guinea pig and cannulate the right jugular vein for infusions and the left carotid artery for blood pressure monitoring.[4]

  • Attach ECG leads for continuous monitoring.

  • Following a stabilization period, administer this compound or vehicle control intravenously.

  • After the pretreatment period, begin a continuous intravenous infusion of ouabain at a rate of, for example, 100 µ g/min .[3]

  • Monitor the ECG and blood pressure continuously.

  • Record the dose of ouabain required to produce the first VPB, VT, and VF.[3]

  • The efficacy of this compound is determined by the increase in the cumulative dose of ouabain required to induce arrhythmias compared to the control group.

Programmed Electrical Stimulation (PES) for Induction of Ventricular Tachycardia in Dogs

This electrophysiological model is used to assess the vulnerability of the ventricles to re-entrant arrhythmias, particularly in the context of myocardial injury.

Materials:

  • Mongrel dogs of either sex

  • Anesthetic and surgical equipment for thoracotomy (if creating a myocardial infarction model)

  • Programmable electrical stimulator

  • Multipolar electrode catheters

  • ECG and intracardiac electrogram recording system

  • This compound hydrochloride

Protocol:

  • This protocol is often performed in a chronic model, for example, 3-7 days after an experimentally induced myocardial infarction (e.g., by coronary artery ligation) to create a substrate for re-entry.

  • Anesthetize the dog and position electrode catheters in the right ventricle under fluoroscopic or direct guidance.

  • Perform baseline electrophysiological measurements, including ventricular effective refractory period (VERP).

  • Initiate programmed ventricular stimulation. A typical protocol involves delivering a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms), followed by one (S2), two (S3), or three (S4) extrastimuli at progressively shorter coupling intervals until ventricular refractoriness is reached or VT is induced.

  • Administer this compound intravenously as a bolus followed by a continuous infusion to achieve a therapeutic plasma concentration.

  • Repeat the PES protocol after drug administration.

  • The primary endpoint is the prevention of inducible VT or a significant increase in the difficulty of inducing VT (e.g., requiring more aggressive stimulation protocols) after this compound administration.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Efficacy of this compound in Aconitine-Induced Arrhythmia in Rats

Treatment GroupNDose of Aconitine to Induce VPBs (µg/kg)Dose of Aconitine to Induce VT (µg/kg)Dose of Aconitine to Induce VF (µg/kg)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Table 2: Efficacy of this compound in Ouabain-Induced Arrhythmia in Guinea Pigs

Treatment GroupNOuabain Dose for First VPB (µg/kg)Ouabain Dose for Onset of VT (µg/kg)Ouabain Dose for Onset of VF (µg/kg)
Vehicle Control
This compound (0.67 mg/kg IV)

Note: A study in anesthetized dogs showed that this compound converted ouabain-induced tachyarrhythmias to normal sinus rhythm at a mean intravenous dose of 0.67 mg/kg.[5]

Table 3: Electrophysiological Effects of this compound in a Canine PES Model

ParameterBaselineThis compound (2.7 mg/kg IV)% Change
Ventricular Effective Refractory Period (VERP) (ms)
QRS Duration (ms)
H-V Interval (ms)
Inducibility of Sustained VT

Note: In intact dog hearts, this compound has been shown to significantly prolong the ventricular effective refractory period.[6] O-demethyl this compound, an active metabolite, also prolongs the effective refractory period in a dose-dependent manner in a canine model of myocardial infarction.[7]

Mandatory Visualizations

This compound's Mechanism of Action on the Cardiac Action Potential

Encainide_Mechanism cluster_AP Cardiac Action Potential Phase0 Phase 0 (Rapid Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) This compound This compound (Class IC) NaChannel Fast Na+ Channels This compound->NaChannel Blocks NaChannel->Phase0 Mediates

Caption: this compound blocks fast sodium channels, slowing Phase 0 depolarization.

Experimental Workflow for Aconitine-Induced Arrhythmia

Aconitine_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Catheterization IV Catheter Insertion Anesthesia->Catheterization ECG_Setup ECG Electrode Placement Catheterization->ECG_Setup Baseline Baseline ECG Recording (20 min) ECG_Setup->Baseline Treatment Administer this compound or Vehicle (IV) Baseline->Treatment Aconitine_Infusion Continuous Aconitine Infusion (e.g., 5 µg/kg/min) Treatment->Aconitine_Infusion Monitoring Continuous ECG Monitoring Aconitine_Infusion->Monitoring Endpoint Record Time to Onset of VPBs, VT, VF Monitoring->Endpoint End End of Experiment Endpoint->End

Caption: Workflow for evaluating this compound in the aconitine-induced arrhythmia model.

Logical Relationship of Ouabain's Arrhythmogenic Effect

Ouabain_Pathway Ouabain Ouabain NaK_Pump Na+/K+-ATPase Inhibition Ouabain->NaK_Pump Na_In Increased Intracellular [Na+] NaK_Pump->Na_In NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_In->NCX Ca_In Increased Intracellular [Ca2+] NCX->Ca_In DADs Delayed Afterdepolarizations (DADs) Ca_In->DADs Arrhythmia Ventricular Arrhythmias (VPBs, VT) DADs->Arrhythmia

Caption: Ouabain inhibits the Na+/K+ pump, leading to arrhythmogenic DADs.

References

Application Notes and Protocols: Investigating the Effects of Encainide using Langendorff-Perfused Hearts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class IC antiarrhythmic agent renowned for its potent effects on cardiac electrophysiology. Its primary mechanism of action involves the blockade of fast sodium channels in cardiac cells, leading to a reduction in the influx of sodium ions during depolarization. This action effectively stabilizes the cardiac membrane, decreases excitability, and slows the conduction of electrical impulses throughout the heart.[1] These characteristics make this compound a subject of significant interest in cardiovascular research and drug development, particularly for its potential in managing life-threatening ventricular arrhythmias.

The Langendorff-perfused isolated heart model is a cornerstone ex vivo technique in cardiovascular pharmacology.[2] It provides a controlled environment to study the direct effects of pharmacological agents on the heart, free from systemic neurohormonal influences.[2] This preparation allows for the precise measurement of a wide range of cardiac parameters, including electrophysiology, contractility, and coronary flow, making it an invaluable tool for assessing the cardiac safety and efficacy of drugs like this compound.[2][3] These application notes provide detailed protocols for utilizing the Langendorff-perfused guinea pig heart to investigate the multifaceted effects of this compound.

Data Presentation

The following tables summarize the anticipated quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused guinea pig heart model. These values are synthesized from the expected outcomes based on existing literature and serve as a reference for researchers.

Table 1: Electrophysiological Effects of this compound

ParameterControl (Baseline)This compound (low dose)This compound (mid dose)This compound (high dose)
Heart Rate (bpm)180 ± 10170 ± 12155 ± 15130 ± 18
PR Interval (ms)80 ± 590 ± 6105 ± 7125 ± 9
QRS Duration (ms)40 ± 348 ± 460 ± 575 ± 6
QT Interval (ms)150 ± 10160 ± 11175 ± 12195 ± 14
Action Potential Duration (APD90) (ms)130 ± 8135 ± 9145 ± 10160 ± 11
Vmax (V/s)200 ± 15160 ± 12120 ± 1080 ± 8

Table 2: Hemodynamic Effects of this compound

ParameterControl (Baseline)This compound (low dose)This compound (mid dose)This compound (high dose)
Left Ventricular Developed Pressure (LVDP) (mmHg)100 ± 890 ± 775 ± 660 ± 5
+dP/dt max (mmHg/s)1500 ± 1201300 ± 1101000 ± 90700 ± 70
-dP/dt min (mmHg/s)-1200 ± 100-1000 ± 90-800 ± 70-600 ± 60
Coronary Flow (mL/min)10 ± 1.59.5 ± 1.48.8 ± 1.38.0 ± 1.2

Experimental Protocols

Langendorff-Perfused Guinea Pig Heart Preparation

This protocol outlines the procedure for isolating and perfusing a guinea pig heart for subsequent pharmacological investigation.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Heparin (1000 IU/mL)

  • Pentobarbital sodium (or other suitable anesthetic)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)

  • Surgical instruments (scissors, forceps, hemostats)

  • Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)

  • Peristaltic pump

  • Temperature probe

  • Data acquisition system with appropriate transducers for pressure and ECG recording

Procedure:

  • Animal Preparation: Anesthetize the guinea pig with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium). Administer heparin (1000 IU/kg) to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolism.

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with the aortic cannula from the Langendorff apparatus, ensuring no air bubbles are introduced into the system. Secure the aorta to the cannula with a suture.

  • Initiate Perfusion: Immediately begin retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg).

  • Instrumentation:

    • Insert a latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.

    • Place electrodes on the epicardial surface to record a surface electrocardiogram (ECG).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, left ventricular developed pressure (LVDP), and coronary flow.

Protocol for Evaluating this compound Effects

This protocol describes the administration of this compound and the subsequent data acquisition.

Materials:

  • Stabilized Langendorff-perfused guinea pig heart

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., distilled water)

  • Infusion pump

  • Data acquisition system

Procedure:

  • Baseline Recording: Following the stabilization period, record baseline data for all parameters (heart rate, LVDP, +dP/dt, -dP/dt, PR interval, QRS duration, QT interval, and coronary flow) for at least 10 minutes.

  • This compound Administration:

    • Prepare a series of this compound concentrations in the Krebs-Henseleit solution.

    • Begin infusion of the lowest concentration of this compound into the perfusion line just before the aortic cannula.

    • Allow the heart to equilibrate with the drug for a period of 15-20 minutes.

  • Data Recording: Record all cardiac parameters for the last 5-10 minutes of the equilibration period for each concentration.

  • Dose-Response: Repeat steps 2 and 3 for each subsequent, increasing concentration of this compound.

  • Washout: After the highest concentration has been tested, switch the perfusion back to the drug-free Krebs-Henseleit solution and monitor the heart for recovery of baseline function. This washout period should last for at least 30 minutes.

  • Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on each of the measured parameters.

Visualizations

Signaling Pathway of this compound's Primary Action

Encainide_Signaling cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Intracellular Intracellular Space Depolarization Phase 0 Depolarization (Reduced Vmax) Na_channel->Depolarization Inhibition of This compound This compound This compound->Na_channel Blockade Na_ion Na_ion->Na_channel Influx Extracellular Extracellular Space Conduction Conduction Velocity (Slowed) Depolarization->Conduction Excitability Myocardial Excitability (Decreased) Conduction->Excitability

Caption: Primary mechanism of this compound action on cardiac myocytes.

Experimental Workflow for this compound Testing

Langendorff_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_drug_testing Drug Testing Protocol cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Heparinization) Heart_Excision 2. Heart Excision Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation Heart_Excision->Cannulation Retrograde_Perfusion 4. Initiate Retrograde Perfusion Cannulation->Retrograde_Perfusion Instrumentation 5. Instrumentation (LV Balloon, ECG Electrodes) Retrograde_Perfusion->Instrumentation Stabilization 6. Stabilization Period (20-30 min) Instrumentation->Stabilization Baseline 7. Baseline Recording Stabilization->Baseline Encainide_Admin 8. This compound Administration (Dose-Response) Baseline->Encainide_Admin Data_Acquisition 9. Data Acquisition Encainide_Admin->Data_Acquisition Data_Acquisition->Encainide_Admin Next Concentration Washout 10. Washout Period Data_Acquisition->Washout Final Concentration Analysis 11. Analyze Electrophysiological and Hemodynamic Data Washout->Analysis Encainide_Effects_Logic cluster_primary Primary Electrophysiological Effect cluster_secondary Secondary Electrophysiological Consequences cluster_hemodynamic Hemodynamic Consequences This compound This compound Administration Na_Block Sodium Channel Blockade This compound->Na_Block Slow_Conduction Slowed Conduction (Increased PR and QRS) Na_Block->Slow_Conduction Reduced_Excitability Decreased Myocardial Excitability Na_Block->Reduced_Excitability Altered_Repol Altered Repolarization (Increased QT and APD) Slow_Conduction->Altered_Repol Reduced_HR Decreased Heart Rate Slow_Conduction->Reduced_HR Negative_Inotropy Negative Inotropy (Decreased LVDP and dP/dt) Reduced_Excitability->Negative_Inotropy

References

Application Notes and Protocols for Electrophysiological Recording Techniques in Encainide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class IC antiarrhythmic agent, recognized for its potent sodium channel blocking properties.[1] It was developed for the management of ventricular and supraventricular arrhythmias.[2][3] As a Class IC agent, its primary mechanism of action involves a marked depression of the rapid phase 0 depolarization of the cardiac action potential, leading to a slowing of conduction in the atria, AV node, and His-Purkinje system.[3] this compound also has recognized effects on potassium channels. These application notes provide an overview of the key electrophysiological recording techniques used to characterize the pharmacological effects of this compound and similar compounds.

Data Presentation

Table 1: Summary of this compound's Electrophysiological Effects
ParameterTechniqueTissue/Cell TypeEffectQuantitative DataReference
Sodium Channel (Nav1.5) Block Inferred from ElectrophysiologyHumanPotent BlockadeNo specific IC50 value for this compound is readily available. For comparison, the Class IC drug Flecainide has a reported IC50 of 5.5 ± 0.8 µM on Nav1.5 channels.[4][5][1]
Potassium Channel (Kv) Block Patch-ClampRabbit Coronary Artery Smooth Muscle CellsInhibitionIC50: 8.91 ± 1.75 µM[6]
Action Potential Duration (APD) Sharp MicroelectrodeRabbit Ventricular MuscleProlongationGreater prolongation in ischemic cells compared to normal cells.[7]
QRS Duration Electrocardiography (ECG)HumanProlongationMean increase of 47%[7]
PR Interval Electrocardiography (ECG)HumanProlongationMean increase of 44%[7]
His-Ventricular (H-V) Interval Intracardiac RecordingHumanProlongation-[3]
Atrial-His (A-H) Interval Intracardiac RecordingHumanProlongation-[3]
Effective Refractory Period (ERP) Intracardiac RecordingAtria and VentriclesIncrease-[3]

Note: this compound has active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also contribute to its antiarrhythmic and electrophysiological effects.[3]

Signaling Pathway

The following diagram illustrates the primary signaling pathway of a cardiac ventricular action potential and highlights the main targets of this compound.

cluster_0 Cardiac Action Potential Phases cluster_1 Ion Channels Phase 4 Phase 4 Phase 0 Phase 0 Phase 4->Phase 0 Depolarization Threshold Phase 1 Phase 1 Phase 0->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 Phase 3->Phase 4 Na_channel Nav1.5 (Fast Na+ Channels) Na_channel->Phase 0 Na+ Influx K_channel_transient Transient Outward K+ Channels K_channel_transient->Phase 1 K+ Efflux Ca_channel L-type Ca2+ Channels Ca_channel->Phase 2 Ca2+ Influx K_channel_delayed Delayed Rectifier K+ Channels (Kv) K_channel_delayed->Phase 3 K+ Efflux K_channel_inward Inward Rectifier K+ Channels K_channel_inward->Phase 4 Maintains Resting Potential This compound This compound This compound->Na_channel Blocks This compound->K_channel_delayed Blocks

Cardiac Action Potential and this compound's Targets

Experimental Protocols & Workflows

Patch-Clamp Electrophysiology

This technique allows for the recording of ion channel currents from single cells, providing detailed insights into the mechanism of drug action at the molecular level.

Experimental Workflow:

cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application & Analysis A Isolate Cardiomyocytes or use cell lines (e.g., HEK293 expressing Nav1.5) D Approach cell with micropipette and form a giga-ohm seal A->D B Prepare intracellular and extracellular solutions B->D C Fabricate and fire-polish glass micropipettes C->D E Establish whole-cell configuration D->E F Apply voltage-clamp protocol to elicit ion channel currents E->F G Record baseline currents F->G H Perfuse with this compound at various concentrations G->H I Record currents in the presence of the drug H->I J Analyze data to determine IC50, and effects on channel kinetics I->J

Patch-Clamp Experimental Workflow

Protocol for Whole-Cell Voltage-Clamp Recording of Nav1.5 Currents:

  • Cell Preparation: Use isolated primary cardiomyocytes or a stable cell line (e.g., HEK293) expressing the human Nav1.5 channel. Culture cells on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single cell with the micropipette and apply gentle suction to form a giga-ohm seal.

    • Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Apply a voltage-clamp protocol to elicit Nav1.5 currents (e.g., a step depolarization to -20 mV for 50 ms).

  • Drug Application: After recording stable baseline currents, perfuse the chamber with the external solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak inward sodium current at each concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Sharp Microelectrode Recording

This technique is used to record intracellular action potentials from intact cardiac tissue, providing information on how a drug affects the overall electrical activity of the heart muscle.

Experimental Workflow:

cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application & Analysis A Prepare isolated cardiac tissue (e.g., papillary muscle, ventricular strip) B Mount tissue in a perfused organ bath A->B D Impale a cardiomyocyte with the microelectrode B->D C Fabricate sharp glass microelectrodes C->D E Record stable resting membrane potential and action potentials D->E F Pace the tissue at a fixed cycle length E->F G Perfuse with this compound at various concentrations F->G H Record changes in action potential parameters (APD50, APD90, Vmax) G->H I Analyze data to quantify drug effects on action potential morphology H->I

Sharp Microelectrode Experimental Workflow

Protocol for Recording Action Potentials from Ventricular Tissue:

  • Tissue Preparation: Dissect a suitable cardiac preparation (e.g., rabbit papillary muscle or guinea pig ventricular wedge) and mount it in a temperature-controlled organ bath continuously perfused with Tyrode's solution.

  • Solutions:

    • Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4, bubbled with 95% O₂/5% CO₂).

  • Microelectrode Preparation: Pull glass capillaries to a fine tip with a resistance of 10-30 MΩ when filled with 3 M KCl.

  • Recording:

    • Position a stimulating electrode to pace the tissue at a constant frequency (e.g., 1 Hz).

    • Carefully advance the sharp microelectrode into the tissue to impale a single cardiomyocyte. A sudden negative drop in potential indicates successful impalement.

    • Record stable resting membrane potential and action potentials.

  • Drug Application: After recording baseline action potentials, switch the perfusion to Tyrode's solution containing this compound at the desired concentrations.

  • Data Analysis: Measure key action potential parameters, including resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% of repolarization (APD50 and APD90).

Multi-Electrode Array (MEA) Electrophysiology

MEA technology allows for the non-invasive, long-term recording of extracellular field potentials from a population of cells, making it suitable for higher-throughput drug screening and cardiotoxicity assessment.

Experimental Workflow:

cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application & Analysis A Plate cardiomyocytes (e.g., iPSC-derived) onto MEA plates B Allow cells to form a synchronously beating monolayer A->B C Place MEA plate in the recording system at 37°C B->C D Record baseline spontaneous field potentials C->D E Add this compound at increasing concentrations to the wells D->E F Record field potentials after drug application E->F G Analyze changes in field potential duration, beat rate, and arrhythmogenic events F->G

Multi-Electrode Array Experimental Workflow

Protocol for Cardiotoxicity Screening using MEA:

  • Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) onto fibronectin-coated MEA plates and culture until a spontaneously and synchronously beating monolayer is formed.

  • Recording Setup: Place the MEA plate into the MEA system, which maintains the temperature at 37°C.

  • Baseline Recording: Allow the plate to equilibrate and then record baseline extracellular field potentials from each well.

  • Compound Addition: Prepare a dilution series of this compound in the appropriate culture medium. Add the compound solutions to the wells in a cumulative manner, allowing for an incubation period (e.g., 10-15 minutes) after each addition.

  • Data Acquisition: Record field potentials for a defined period (e.g., 2-5 minutes) after each compound addition.

  • Data Analysis: Analyze the recorded waveforms to determine changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events such as early afterdepolarizations (EADs) or conduction block. The FPD is often corrected for changes in beat rate (FPDc).

Conclusion

The electrophysiological investigation of this compound and similar Class IC antiarrhythmic agents requires a multi-faceted approach. Patch-clamp techniques provide detailed mechanistic insights at the ion channel level, while sharp microelectrode recordings offer crucial information on action potential modulation in intact cardiac tissue. Multi-electrode array systems are invaluable for higher-throughput screening and for assessing the pro-arrhythmic potential of compounds in a cellular network. By employing these techniques, researchers can build a comprehensive understanding of a compound's cardiac electrophysiological profile.

References

Application Notes and Protocols: Quantifying Encainide's Effect on QRS Duration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Encainide is a potent Class IC antiarrhythmic agent that primarily functions by blocking cardiac sodium channels (Nav1.5).[1] This action decreases the maximum rate of phase 0 depolarization in the action potential, leading to slowed conduction through the His-Purkinje system and ventricular myocardium.[2][3] A key pharmacodynamic marker of this effect is the prolongation of the QRS duration on the electrocardiogram (ECG).[4] this compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which are often more potent than the parent compound and contribute significantly to its electrophysiological effects.[1][2][5] These application notes provide a summary of quantitative data and detailed protocols for assessing the impact of this compound and its metabolites on QRS duration in preclinical animal models.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound and its primary active metabolite, O-demethyl this compound (ODE), on QRS duration in various animal models.

Table 1: Effect of this compound on QRS Duration in Canine Models

Animal ModelRoute of AdministrationDoseResulting Effect on QRS DurationReference
Anesthetized, Open-Chest DogsIntravenous InfusionDose sufficient to achieve 20% to 50% QRS wideningA 129% +/- 43% increase in energy required for defibrillation was observed, demonstrating a significant physiological consequence of QRS prolongation.[6]
Anesthetized DogsIntravenous0.67 mg/kg (mean dose)Converted ouabain-induced tachyarrhythmias to normal sinus rhythm; QRS prolongation is a known effect of this class of drug at therapeutic doses.[7]
Conscious Dogs (Post-Coronary Artery Ligation)Intravenous1, 2, or 5 mg/kgDose-related antiarrhythmic effects observed; ventricular arrhythmia was frequently abolished at doses of 2 mg/kg and above. QRS prolongation is the primary mechanism for this effect.[8]
Conscious Dogs (Post-Coronary Artery Ligation)Oral1, 2.5, 5, or 10 mg/kgDose-related antiarrhythmic effects with a duration of 6-7 hours or longer.[8]

Table 2: Effect of this compound Metabolites on QRS Duration in Canine Models

CompoundAnimal ModelRoute of AdministrationPlasma Concentration AchievedResulting Effect on QRS Duration & ConductionReference
O-demethyl this compound (ODE)Anesthetized DogsIV Loading & Maintenance Infusions149 +/- 27 ng/ml to 230 +/- 45 ng/mlSignificant prolongation of HV conduction time, a key component of the QRS interval.[9]
O-demethyl this compound (ODE)Anesthetized, Open-Chest DogsIntravenous InfusionDose sufficient to achieve 20% to 50% QRS wideningA 76% +/- 34% increase in energy required for defibrillation was noted.[6]
O-demethyl this compound (ODE)Conscious Dogs (Post-Myocardial Infarction)Intravenous InfusionLow: 58 ng/ml, Moderate: 190 ng/ml, High: 758 ng/mlDose-related prolongation of local electrogram duration in the infarcted zone, contributing to QRS widening.[10]
ODE, MODE, NDEAnesthetized DogsIntravenousNot specifiedODE and MODE were found to be more potent than this compound in depressing cardiac conduction. N-demethyl this compound (NDE) had potency similar to the parent compound.[5]

Table 3: Effect of this compound and Metabolites in Other Animal Models

CompoundAnimal ModelRoute of AdministrationDose (µM/kg)Resulting Effect on QRS Duration & ConductionReference
This compoundRats (Aconitine-induced arrhythmia model)Not specified0.46Produced a 25% increase in the time to ventricular tachycardia. QRS prolongation correlated well (r > 0.7) with enhanced survivorship.[4]
O-demethyl this compound (ODE)Rats (Aconitine-induced arrhythmia model)Not specified0.02Produced a 25% increase in the time to ventricular tachycardia, demonstrating significantly higher potency than the parent drug.[4]
This compoundLangendorff-perfused Guinea-pig heartPerfusion0.1, 0.3, 1.0 mg/lConduction through the His-Purkinje system was slowed more than conduction through the AV node.[3]
This compound (E) & ODEGuinea-pig papillary muscle (in-vitro)SuperfusionNot specifiedFrequency-dependent reductions in Vmax (rate of depolarization), which directly relates to conduction velocity and QRS duration.[11]

Experimental Protocols

The following protocols provide a generalized methodology for quantifying the effects of this compound on QRS duration in a canine model, which can be adapted for other species.

General Protocol for In Vivo Assessment in Anesthetized Dogs
  • Animal Preparation:

    • Select healthy adult beagle dogs of either sex.

    • Anesthetize the animals (e.g., with pentobarbital) and maintain anesthesia throughout the experiment.

    • Intubate and ventilate the animal mechanically to maintain normal blood gases.

    • Place catheters in a femoral artery for blood pressure monitoring and in a femoral vein for drug administration and blood sampling.

  • ECG Recording:

    • Record a standard 12-lead ECG. For continuous monitoring, limb leads (I, II, III) and a precordial lead (e.g., V3) are often sufficient.

    • Ensure stable and high-quality ECG signals with minimal noise. Signal averaging can be used to improve the signal-to-noise ratio.[12]

    • Record data at a sufficient sampling rate (e.g., 1 kHz) and paper speed (e.g., 50 mm/s) to allow for precise interval measurements.[13][14]

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

    • Record a baseline ECG for 15-30 minutes to establish a stable pre-drug QRS duration.

    • Administer a vehicle control (e.g., saline) and monitor for any changes over a 30-minute period.

    • Administer this compound or its metabolites. This can be done as an intravenous bolus (e.g., 0.5-1.0 mg/kg) or as a loading dose followed by a continuous maintenance infusion designed to achieve and maintain target plasma concentrations.[7][9]

    • Continuously record the ECG throughout the drug infusion and for a defined post-infusion period (e.g., 60-120 minutes).

    • Collect blood samples at predefined time points to correlate plasma drug concentrations with changes in QRS duration.

  • QRS Duration Measurement and Analysis:

    • QRS duration measurement is a critical step and can be subject to variability.[15][16]

    • Method 1 (Manual): Use digital calipers on a magnified display to measure the widest QRS complex in any of the 12 leads.[14][15]

    • Method 2 (Global): Define the QRS onset as the earliest ventricular activation in any lead and the offset as the latest ventricular activation in any lead. This method is recommended to reduce variability.[13]

    • Method 3 (Automated): Use validated software algorithms. However, these should always be visually confirmed by an experienced technician or scientist.

    • For each time point, calculate the mean QRS duration from multiple consecutive beats.

    • Express the change in QRS duration as both an absolute change (in milliseconds) and a percentage change from the baseline value.

    • Correlate the percentage change in QRS duration with the corresponding plasma drug concentration to establish a concentration-effect relationship.

Visualizations: Workflows and Mechanisms

This compound Metabolism and Action Pathway

cluster_0 Administration & Metabolism cluster_1 Mechanism of Action in Cardiomyocyte This compound This compound (Oral/IV) Liver Liver Metabolism (CYP2D6) This compound->Liver NaChannel Voltage-gated Na+ Channel (Nav1.5) This compound->NaChannel Blocks ODE O-demethyl this compound (ODE) (Active Metabolite) Liver->ODE Major Pathway MODE 3-methoxy-ODE (MODE) (Active Metabolite) Liver->MODE Minor Pathway ODE->NaChannel Blocks (Potent) MODE->NaChannel Blocks (Potent) Depolarization Phase 0 Depolarization (Na+ Influx) NaChannel->Depolarization Conduction Slowed Conduction Velocity Depolarization->Conduction QRS QRS Duration Prolongation Conduction->QRS A 1. Animal Preparation (e.g., Anesthesia, Catheterization) B 2. Stabilization Period (30 minutes) A->B C 3. Baseline Data Collection (ECG & Hemodynamics) B->C D 4. Vehicle Administration (e.g., Saline) C->D E 5. Drug Administration (this compound or Metabolite - IV Bolus/Infusion) D->E F 6. Continuous Monitoring (ECG, Blood Pressure) & Blood Sampling E->F G 7. Data Analysis (QRS Measurement, Pharmacokinetics) F->G H 8. PK/PD Modeling (Concentration vs. QRS Change) G->H cluster_0 Normal Cardiac Action Potential cluster_1 Effect of this compound A1 Rapid Na+ Influx (Phase 0) A2 Fast Conduction A1->A2 A3 Normal QRS Duration A2->A3 B1 Reduced Na+ Influx (Blocked Nav1.5) B2 Slowed Conduction B1->B2 B3 Prolonged QRS Duration B2->B3 This compound This compound / ODE This compound->B1 Inhibits

References

Application Notes and Protocols for Investigating Encainide's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of the cellular and molecular effects of Encainide, a Class IC antiarrhythmic agent. The protocols detailed below are designed to facilitate the study of its primary mechanism of action on cardiac sodium channels, as well as to explore potential off-target effects and downstream signaling pathway modulation.

Introduction

This compound is a potent blocker of cardiac voltage-gated sodium channels (Nav1.5), encoded by the SCN5A gene.[1][2] This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity.[1][2] this compound undergoes extensive metabolism in the liver, producing active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which also possess significant antiarrhythmic properties.[2][3] Understanding the cellular effects of the parent drug and its metabolites is crucial for a complete assessment of its efficacy and proarrhythmic potential.[3][4]

Recommended Cell Culture Models

The choice of cell model is critical for obtaining physiologically relevant data. The following models are recommended for studying this compound's effects:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells represent a highly relevant in vitro model as they are of human origin and express a full complement of cardiac ion channels, recapitulating many aspects of native human cardiomyocyte electrophysiology.[5][6][7] They are suitable for studying effects on action potential parameters and for assessing proarrhythmic risk.

  • HEK293 Cells Stably Expressing SCN5A (HEK-Nav1.5): This engineered cell line provides a simplified system to study the direct interaction of this compound and its metabolites with the human cardiac sodium channel (Nav1.5) in isolation from other cardiac ion channels. This model is ideal for detailed biophysical and pharmacological characterization, such as determining IC50 values and the state-dependence of the block.

Data Presentation: Quantitative Effects of this compound and Metabolites

CompoundCell Model/TissueParameterValueReference
This compound Guinea-pig papillary muscleVmax reduction (at 180 bpm)~53%[1]
Guinea-pig papillary muscleRecovery from use-dependent block120 seconds[1]
O-demethyl this compound (ODE) Guinea-pig papillary muscleVmax reduction (at 180 bpm)~47%[1]
Guinea-pig papillary muscleRecovery from use-dependent block300 seconds[1]
Rat model (aconitine-induced arrhythmia)Effective dosage (25% increase in time to VT)0.46 µM/kg[3]
Flecainide (Reference Class IC) HEK293-Nav1.5IC50 for peak Nav1.5 current5.5 ± 0.8 µM[1]
Mexiletine (Reference Class IB) HEK293-Nav1.5IC50 for peak Nav1.5 current47.0 ± 5.4 µM[1]

Experimental Protocols

Cell Culture

4.1.1. Culture of hiPSC-Cardiomyocytes

This protocol is adapted from established methods for the culture and differentiation of hiPSCs into cardiomyocytes.

Materials:

  • Human induced pluripotent stem cells (hiPSCs)

  • Matrigel-coated culture plates

  • mTeSR™1 medium

  • RPMI 1640 medium with B27 supplement (with and without insulin)

  • CHIR99021

  • IWP4

  • Fibronectin

  • Trypsin-EDTA

  • DMEM/F-12 with Glutamax

  • Fetal Bovine Serum (FBS)

Protocol:

  • hiPSC Maintenance: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium. Passage cells every 4-5 days.

  • Cardiomyocyte Differentiation (Monolayer):

    • Day 0: When hiPSCs reach 80-90% confluency, replace the medium with RPMI/B27 minus insulin containing CHIR99021 to induce differentiation.

    • Day 2: Replace with RPMI/B27 minus insulin.

    • Day 4: Replace with RPMI/B27 minus insulin containing IWP4.

    • Day 6 onwards: Replace with RPMI/B27 with insulin every 2-3 days. Beating cardiomyocytes should appear around day 8-12.

  • Purification: To enrich for cardiomyocytes, culture the differentiated cells in glucose-depleted medium for 2-4 days.

  • Plating for Experiments: Dissociate purified cardiomyocytes with Trypsin-EDTA and plate them onto fibronectin-coated plates or coverslips for downstream assays.

4.1.2. Culture of HEK293 cells stably expressing SCN5A (HEK-Nav1.5)

Materials:

  • HEK293 cells stably expressing human SCN5A

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA

Protocol:

  • Cell Maintenance: Culture HEK-Nav1.5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., G418) to maintain expression of the SCN5A transgene.

  • Passaging: Passage cells every 2-3 days when they reach 80-90% confluency using Trypsin-EDTA.

  • Plating for Experiments: Seed cells onto appropriate culture vessels (e.g., glass coverslips for patch-clamp) 24-48 hours before the experiment to allow for adherence and recovery.

Electrophysiological Analysis using Patch-Clamp

This protocol provides a general framework for whole-cell patch-clamp recordings to assess the effects of this compound on sodium currents in HEK-Nav1.5 cells and action potentials in hiPSC-CMs.

Materials:

  • Plated HEK-Nav1.5 cells or hiPSC-CMs

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)

  • Internal solution (for sodium current): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH)

  • Internal solution (for action potential): 130 mM K-Aspartate, 10 mM NaCl, 2 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM HEPES (pH 7.2 with KOH)

  • This compound, ODE, and MODE stock solutions

Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Place the culture dish with cells on the microscope stage and perfuse with external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol for Sodium Current (HEK-Nav1.5):

    • Hold the cell at a holding potential of -120 mV to ensure full channel availability.

    • Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • To assess use-dependence, apply a train of depolarizing pulses at a physiological frequency (e.g., 1 Hz).

  • Current-Clamp Protocol for Action Potentials (hiPSC-CMs):

    • Switch to current-clamp mode and inject a small current to elicit action potentials.

    • Record spontaneous action potentials or pace the cells at a constant frequency (e.g., 1 Hz).

  • Drug Application: After obtaining a stable baseline recording, perfuse the cells with external solution containing the desired concentration of this compound or its metabolites. Record the changes in sodium current or action potential parameters.

  • Data Analysis: Analyze the data to determine the effects on peak sodium current, channel kinetics (activation, inactivation), and action potential parameters (amplitude, duration, upstroke velocity). Calculate IC50 values by fitting concentration-response data to a Hill equation.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the potential cytotoxic effects of this compound on the chosen cell lines.

Materials:

  • 96-well cell culture plates

  • HEK293 or hiPSC-CMs

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value for cytotoxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Encainide_Mechanism_of_Action This compound This compound Nav15 Cardiac Sodium Channel (Nav1.5) This compound->Nav15 Blocks Sodium_Influx Sodium Ion Influx (Phase 0) AP_Upstroke Action Potential Upstroke Velocity Sodium_Influx->AP_Upstroke Decreases Conduction Cardiac Conduction Velocity AP_Upstroke->Conduction Slows

Caption: Primary mechanism of action of this compound on the cardiac sodium channel.

Electrophysiology_Workflow cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis Culture Culture hiPSC-CMs or HEK-Nav1.5 cells Plate Plate cells on coverslips Culture->Plate Seal Form Giga-ohm Seal Plate->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Record_Baseline Record Baseline Currents/APs WholeCell->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Record_Effect Record Drug Effect Apply_Drug->Record_Effect Analysis Analyze Current/AP Parameters Record_Effect->Analysis IC50 Determine IC50 Analysis->IC50

Caption: Experimental workflow for electrophysiological analysis of this compound's effects.

Cytotoxicity_Workflow Seed Seed Cells in 96-well Plate Treat Treat with this compound (24-72h) Seed->Treat Add_MTT Add MTT Reagent (2-4h) Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability and IC50 Read->Analyze

Caption: Experimental workflow for assessing the cytotoxicity of this compound using the MTT assay.

Potential Downstream Signaling Pathways

While the primary effect of this compound is ion channel blockade, investigating its potential impact on intracellular signaling pathways can provide a more complete understanding of its cellular effects, including any proarrhythmic or protective mechanisms. The following diagrams illustrate key signaling pathways in cardiomyocytes that could be investigated.

cAMP_PKA_Pathway GPCR GPCR (e.g., β-adrenergic receptor) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., L-type Ca²⁺ channels, Phospholamban) PKA->Targets Phosphorylates This compound This compound? This compound->GPCR Modulates? This compound->AC Modulates?

Caption: The cAMP/PKA signaling pathway in cardiomyocytes and potential points of modulation by this compound.

MAPK_ERK_Pathway Stress Stress Stimuli (e.g., Oxidative Stress) Ras Ras Stress->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-fos, c-jun) ERK->Transcription This compound This compound? This compound->Stress Induces/Inhibits?

Caption: The MAPK/ERK signaling pathway involved in cardiomyocyte stress responses.

PI3K_Akt_Pathway GrowthFactors Growth Factors (e.g., IGF-1) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes This compound This compound? This compound->PI3K Modulates? This compound->Akt Modulates?

Caption: The PI3K/Akt signaling pathway, a key regulator of cardiomyocyte survival and apoptosis.

References

Application Notes and Protocols: Measuring Encainide's Impact on Cardiac Conduction Velocity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Encainide is a Class IC antiarrhythmic agent known for its potent effects on cardiac conduction.[1][2][3] Its primary mechanism involves the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of the cardiac action potential.[2][4][5] This action leads to a significant decrease in the maximum rate of depolarization during phase 0, resulting in slowed conduction velocity throughout the heart's conduction system, including the atria, atrioventricular (AV) node, and His-Purkinje system.[1][4][6]

This compound undergoes extensive hepatic metabolism via the CYP2D6 enzyme, producing active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[7][8][9] These metabolites are also potent sodium channel blockers and contribute significantly to the drug's overall electrophysiological effect.[2][10] Consequently, when assessing the impact of this compound, it is crucial to consider the activity of both the parent compound and its metabolites.

These application notes provide detailed protocols for measuring the effects of this compound on cardiac conduction velocity using various established experimental models, from the single-cell to the whole-organ level.

Section 1: Mechanism of Action and Signaling Pathway

This compound and its active metabolites exert their antiarrhythmic effects by binding to and blocking the fast voltage-gated sodium channels (Nav1.5) in the cardiac cell membrane.[2][4] This blockade is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states than in the resting state. The binding slows the recovery of the channel from inactivation, a property known as "use-dependence," which makes the drug more effective at faster heart rates.[11][12]

By inhibiting the rapid influx of sodium ions (INa) that characterizes Phase 0 of the cardiac action potential, this compound and its metabolites decrease the rate of rise (Vmax) and amplitude of the action potential.[1][12] This cellular-level effect translates to a slowing of impulse propagation across the myocardial tissue, which is observed as a decrease in cardiac conduction velocity.[4][6] On a surface electrocardiogram (ECG), this is primarily reflected as a prolongation of the QRS duration.[1][13]

Encainide_Mechanism cluster_0 Pharmacokinetics cluster_1 Cellular Action cluster_2 Tissue-Level Effect This compound This compound (Oral) Metabolism Hepatic Metabolism (CYP2D6) This compound->Metabolism Metabolites Active Metabolites (ODE, MODE) Metabolism->Metabolites Block Channel Blockade Metabolites->Block Nav15 Voltage-Gated Na+ Channel (Nav1.5) Nav15->Block Na_Influx Decreased Na+ Influx (Phase 0) Block->Na_Influx Vmax Reduced Vmax of Action Potential Na_Influx->Vmax CV Decreased Conduction Velocity Vmax->CV ECG Prolonged QRS Duration CV->ECG

Caption: this compound's mechanism of action from metabolism to electrophysiological effect.

Section 2: Quantitative Data on Electrophysiological Effects

The administration of this compound produces measurable changes in cardiac electrophysiology. The following table summarizes key quantitative effects reported in clinical and preclinical studies.

ParameterEffect DescriptionQuantitative Value / ObservationCitation
ECG Intervals Prolongation of atrioventricular and intraventricular conduction times.Increases in PR, QRS, and H-V intervals.[1]
Widening of the QRS complex is directly associated with its antiarrhythmic effect.11-44% increase in QRS duration.[13]
Action Potential Primary effect is on depolarization, with minimal effect on repolarization.Decreases the maximum rate of phase 0 depolarization.[1]
Little to no effect on action potential duration.[1][14]
Plasma Concentration Minimally effective plasma concentrations required for antiarrhythmic activity.This compound: ~300 ng/ml[9]
O-demethyl this compound (ODE): ~35 ng/ml[9]
3-methoxy-O-demethyl this compound (MODE): ~100 ng/ml[9]
Channel Blockade The active metabolite ODE shows a significantly slower recovery from use-dependent block compared to the parent drug.Time constant of recovery for ODE is ~5 times that of this compound.[12]

Section 3: Experimental Protocols

Measuring the impact of this compound on cardiac conduction velocity requires specialized electrophysiological techniques. Below are protocols for in vitro, ex vivo, and single-cell assessments.

Experimental_Workflow prep Prepare Biological Model (e.g., hiPSC-CMs, Langendorff Heart) stabilize Acclimate & Stabilize Model prep->stabilize baseline Record Baseline Electrophysiology (Pacing as required) stabilize->baseline drug_admin Administer Vehicle Control & This compound/Metabolites (Cumulative Concentrations) baseline->drug_admin record Record Electrophysiological Data at Each Concentration drug_admin->record analysis Data Analysis: - Conduction Velocity - Activation Maps - APD / QRS Duration - I-V Curves / IC50 record->analysis interpret Interpret Results & Assess Proarrhythmic Risk analysis->interpret

Caption: Generalized experimental workflow for assessing this compound's effects.
Protocol 3.1: In Vitro Assessment using Microelectrode Arrays (MEAs)

Objective: To quantify the dose-dependent effect of this compound on the conduction velocity of a confluent monolayer of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • Multi-well MEA system (e.g., Axion Maestro, Multi Channel Systems).

  • MEA plates with integrated electrodes.

  • Confluent, spontaneously beating monolayer of hiPSC-CMs.

  • Culture medium appropriate for hiPSC-CMs.

  • This compound hydrochloride and its primary metabolites (ODE, MODE) stock solutions in a suitable vehicle (e.g., DMSO, water).

  • Vehicle control.

Methodology:

  • Cell Culture: Seed hiPSC-CMs onto MEA plates according to the manufacturer's protocol and culture until a confluent, synchronously beating monolayer is formed (typically 7-10 days post-plating).

  • Acclimatization: Place the MEA plate into the recording system and allow the cells to acclimate at 37°C and 5% CO2 for at least 20 minutes.

  • Baseline Recording: Record the baseline spontaneous electrical activity (local field potentials) for 10-15 minutes to establish a stable baseline for beat rate, field potential duration, and conduction velocity.

  • Drug Application:

    • Prepare serial dilutions of this compound, ODE, and MODE in pre-warmed culture medium.

    • Perform a cumulative dose-response experiment by adding increasing concentrations of the test compound to the wells. A typical concentration range might be 1 nM to 10 µM.

    • After each addition, allow the compound to equilibrate for 5-10 minutes before recording.

    • Include vehicle-only wells as a negative control.

  • Data Acquisition: Record data for 3-5 minutes at each concentration. The MEA software will detect spike trains from each electrode.

  • Data Analysis:

    • The software calculates the time delay of signal propagation between adjacent electrodes.

    • Conduction velocity (m/s) is calculated by dividing the known inter-electrode distance by the measured propagation time delay.[15]

    • Plot the percentage change in conduction velocity from baseline against the log concentration of the compound to generate a dose-response curve.

Protocol 3.2: Ex Vivo Assessment using the Langendorff Perfused Heart

Objective: To measure the effects of this compound on epicardial conduction velocity and ECG parameters in an isolated, retrogradely perfused mammalian heart.

Materials:

  • Langendorff perfusion system.

  • Heart from a suitable species (e.g., rabbit, guinea pig).

  • Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Pacing electrode and volume-conducted ECG recording setup.

  • Multi-electrode array (plaque or grid) for epicardial mapping.

  • This compound stock solution.

  • Data acquisition system for ECG and epicardial signals.

Methodology:

  • Heart Isolation: Isolate the heart and cannulate the aorta on the Langendorff apparatus. Begin retrograde perfusion with Krebs-Henseleit buffer.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady heart rate and coronary flow are achieved.

  • Baseline Measurement:

    • Place the multi-electrode array on the epicardial surface of the left or right ventricle.

    • Pace the heart from a designated point on the epicardium at a fixed cycle length (e.g., 300 ms).[16]

    • Record baseline ECG and epicardial electrograms for 5-10 minutes.

  • Drug Perfusion: Introduce this compound into the perfusate at increasing concentrations. Allow the heart to equilibrate at each concentration for 15-20 minutes.

  • Data Recording: At the end of each equilibration period, repeat the pacing protocol and record ECG and epicardial signals.

  • Data Analysis:

    • For each epicardial recording, determine the local activation time at each electrode.

    • Construct an isochronal activation map to visualize the spread of electrical activation.[17]

    • Calculate the longitudinal (fastest) and transverse (slowest) conduction velocities using methods like the single vector or average vector method.[16][17]

    • Measure changes in ECG intervals (PR, QRS, QT) from the volume-conducted ECG.

    • Generate dose-response curves for the changes in conduction velocity and QRS duration.

Protocol 3.3: Single-Cell Analysis using Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of this compound and its metabolites on the cardiac sodium current (INa) mediated by the Nav1.5 channel.

Materials:

  • Automated or manual patch-clamp system.

  • Cell line stably expressing human Nav1.5 channels (e.g., HEK293 cells) or freshly isolated adult ventricular myocytes.

  • Appropriate extracellular and intracellular solutions for recording INa.

  • This compound, ODE, and MODE stock solutions.

Methodology:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Seal Formation: Obtain a high-resistance (>1 GΩ) gigaseal in the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

    • Apply a depolarizing voltage step (e.g., to -20 mV) to elicit the peak inward INa.

    • To assess use-dependence, a train of depolarizing pulses at a relevant frequency (e.g., 1-3 Hz) can be applied.

  • Baseline and Drug Application: Record stable baseline INa. Perfuse the cell with increasing concentrations of this compound or its metabolites and record the resulting current.

  • Data Analysis:

    • Measure the peak INa amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the log concentration and fit the data with a Hill equation to determine the IC50 value.[18]

Section 4: Logical Relationships and Data Interpretation

The data derived from these protocols must be interpreted within a cohesive framework that links molecular action to tissue-level electrophysiology.

  • Linking IC50 to Conduction Slowing: The potency of this compound and its metabolites in blocking Nav1.5 (IC50 from patch-clamp) should correlate with the degree of conduction velocity slowing observed in MEA and Langendorff experiments. The higher potency of metabolites like ODE suggests they are the primary drivers of the effect in patients who are extensive metabolizers.[10][19]

  • Use-Dependence: Experiments varying the pacing frequency are critical. As a Class IC agent, this compound's effect on conduction velocity is expected to be more pronounced at higher frequencies, a key characteristic that can be quantified in all three protocols.[12]

  • Proarrhythmic Risk: While slowed conduction is the therapeutic goal for re-entrant arrhythmias, excessive slowing can itself become proarrhythmic.[1][8] Therefore, data on conduction velocity must be integrated with other safety parameters, such as the effect on repolarization (action potential duration, QT interval) and the induction of arrhythmias in the ex vivo model.

Logical_Relationships cluster_drug Compound & Metabolism cluster_cellular Cellular & Ion Channel Effects cluster_tissue Tissue & Organ Level Effects cluster_outcome Clinical Outcome drug This compound & Active Metabolites (ODE, MODE) block Potent Blockade of Nav1.5 Sodium Channel (High Affinity, Slow Kinetics) drug->block vmax Marked Decrease in Action Potential Vmax block->vmax apd Minimal Change in Action Potential Duration block->apd cv Significant Slowing of Cardiac Conduction Velocity vmax->cv refractory Increase in Effective Refractory Period apd->refractory qrs Pronounced Widening of QRS Complex on ECG cv->qrs therapeutic Antiarrhythmic Effect (Suppression of Tachyarrhythmias) cv->therapeutic adverse Proarrhythmic Risk (Potential for new Arrhythmias) cv->adverse qrs->therapeutic

Caption: Logical flow from this compound's molecular action to clinical outcomes.

References

Chiral Separation of Encainide Enantiomers by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoselective analysis of encainide, a potent antiarrhythmic agent, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as enantiomers can exhibit different physiological effects. Direct chiral separation of this compound enantiomers on commercially available chiral stationary phases (CSPs) has proven to be challenging. This document provides detailed application notes and protocols for the successful chiral separation of this compound enantiomers using an indirect High-Performance Liquid Chromatography (HPLC) method. The methodology is based on the derivatization of the this compound enantiomers with a chiral derivatizing agent, (-)-menthyl chloroformate, to form diastereomers. These diastereomers are then effectively separated on a standard normal-phase silica column with baseline resolution. This method is sensitive, with a limit of detection in the nanogram range, and can be adapted for the analysis of this compound's major metabolites.

Introduction

This compound possesses a chiral center, and its enantiomers can exhibit different pharmacological and metabolic profiles. Therefore, a reliable method for their separation and quantification is essential for drug development and clinical monitoring. While direct chiral HPLC is often the preferred method for enantioseparation, some compounds, like this compound, are not readily resolved on common CSPs.[1] An effective alternative is the indirect approach, where the enantiomers are converted into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.

This application note details a robust and validated indirect method for the chiral separation of this compound enantiomers. The protocol involves the derivatization of the tertiary piperidine nitrogen of racemic this compound with (-)-menthyl chloroformate.[1] The subsequent separation of the formed menthyl carbamate diastereomers is achieved by normal-phase HPLC on a silica column.[1]

Experimental Protocols

Part 1: Chiral Derivatization of this compound Enantiomers

This protocol describes the formation of diastereomeric derivatives of this compound using (-)-menthyl chloroformate.

Materials and Reagents:

  • Racemic this compound standard or sample

  • (-)-Menthyl chloroformate (enantiomerically pure)

  • Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine or Pyridine)

  • Quenching solution (e.g., dilute aqueous acid or methanol)

  • Vials and heating/stirring equipment

Protocol:

  • Sample Preparation: Dissolve a known amount of racemic this compound in an anhydrous aprotic solvent in a clean, dry vial.

  • Addition of Base: Add a slight molar excess of a tertiary amine base to the solution to act as a scavenger for the HCl generated during the reaction.

  • Derivatization: Add a molar excess of (-)-menthyl chloroformate to the reaction mixture. The reaction proceeds at the tertiary piperidine nitrogen to form two menthyl carbamate diastereomers.[1]

  • Reaction Conditions: Gently heat and stir the reaction mixture. The optimal temperature and reaction time should be determined empirically but can typically range from room temperature to 50°C for 1-2 hours.

  • Quenching: After the reaction is complete, quench the excess (-)-menthyl chloroformate by adding a small amount of a suitable quenching solution.

  • Sample Work-up: The resulting solution containing the diastereomeric derivatives can be further processed if necessary (e.g., extraction, concentration) or directly diluted with the mobile phase for HPLC analysis.

Part 2: HPLC Separation of this compound Diastereomers

This protocol outlines the chromatographic conditions for the separation of the derivatized this compound diastereomers.

HPLC System and Parameters:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A non-polar organic solvent mixture. A typical mobile phase would be a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

  • Detection: UV detection at a wavelength where this compound and its derivatives show significant absorbance (e.g., 254 nm).

  • Injection Volume: Typically 10-20 µL.

Data Presentation

The following table summarizes the expected chromatographic data for the separation of the (-)-menthyl chloroformate diastereomers of this compound enantiomers. The exact values may vary depending on the specific HPLC system, column, and mobile phase composition used.

ParameterDiastereomer 1 (from one enantiomer)Diastereomer 2 (from the other enantiomer)
Retention Time (min) t_R1t_R2
Resolution (R_s) \multicolumn{2}{c}{> 1.5 (Baseline Separation)}
Limit of Detection (LOD) \multicolumn{2}{c}{10 ng on column[1]}
Enantiomer Ratio Detection \multicolumn{2}{c}{Capable of detecting a 1:99 ratio[1]}

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the chiral separation of this compound enantiomers.

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis This compound Racemic this compound Sample dissolve Dissolve in Anhydrous Solvent This compound->dissolve add_base Add Tertiary Amine Base dissolve->add_base derivatize Add (-)-Menthyl Chloroformate add_base->derivatize react Reaction (Heating & Stirring) derivatize->react quench Quench Excess Reagent react->quench diastereomers Diastereomer Mixture quench->diastereomers inject Inject Sample diastereomers->inject Dilute & Inject separation Normal-Phase HPLC (Silica Column) inject->separation detection UV Detection separation->detection data Data Acquisition detection->data

Caption: Experimental workflow for the indirect chiral separation of this compound.

logical_relationship cluster_problem Problem cluster_strategy Strategy cluster_method Methodology cluster_outcome Outcome p1 This compound Enantiomers Co-elute on Achiral Columns s1 Indirect Chiral Separation p1->s1 m1 Derivatization with (-)-Menthyl Chloroformate s1->m1 m2 Formation of Diastereomers m1->m2 m3 Separation on Achiral Silica Column m2->m3 o1 Baseline Resolution of This compound Enantiomers m3->o1

Caption: Logical relationship of the indirect chiral separation method.

Conclusion

The indirect HPLC method involving derivatization with (-)-menthyl chloroformate provides a reliable and sensitive approach for the chiral separation of this compound enantiomers. This method overcomes the challenges of direct separation on chiral stationary phases and is suitable for quantitative analysis in various research and development settings. The provided protocols serve as a detailed guide for implementing this methodology, with the understanding that minor optimization of reaction and chromatographic conditions may be necessary to achieve optimal performance on a specific HPLC system.

References

Application of Encainide in Cardiac Electrophysiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a potent Class IC antiarrhythmic agent that has been a subject of significant interest in cardiac electrophysiology research. Its primary mechanism of action is the potent blockade of fast sodium channels (NaV1.5) in cardiac cells, leading to a marked slowing of impulse conduction. This compound undergoes extensive metabolism in the liver, producing active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE), which also possess significant antiarrhythmic properties and contribute to its overall effect. This document provides detailed application notes and experimental protocols for the use of this compound in cardiac electrophysiology research.

Mechanism of Action

This compound and its active metabolites are potent antagonists of the voltage-gated sodium channel NaV1.5, the primary channel responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By binding to the sodium channel, this compound slows the influx of sodium ions, thereby decreasing the rate of depolarization and markedly slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This compound exhibits a slow dissociation from the sodium channel, with a time constant of recovery greater than 20 seconds, contributing to its potent effects. In addition to its effects on sodium channels, this compound has also been shown to have a mild inhibitory effect on potassium channels, which can slightly prolong the repolarization phase.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of this compound and its metabolites.

Table 1: Inhibitory Concentration of this compound on Cardiac Ion Channels

CompoundIon ChannelIC50 ValueCell TypeReference
This compoundKv1.58.91 ± 1.75 μMRabbit coronary arterial smooth muscle cells

Note: Despite extensive literature search, a specific IC50 value for this compound or its metabolites on the NaV1.5 channel was not found. However, it is consistently referred to as a potent sodium channel blocker.

Table 2: Electrophysiological Effects of this compound and its Metabolites

ParameterEffect of this compoundEffect of O-demethyl this compound (ODE)Effect of 3-methoxy-O-demethyl this compound (3-MODE)Species/ModelReference
Vmax (rate of depolarization) Marked, frequency-dependent reductionMarked, frequency-dependent reduction-Guinea-pig papillary muscle
His-Purkinje Conduction (H-V interval) Significant prolongation--Humans, Dogs
Intraventricular Conduction (QRS duration) Significant prolongationCorrelates with arrhythmia suppressionPositive correlation with QTc changeHumans
Action Potential Duration (APD) Variable effectsVariable effects-In vitro
Effective Refractory Period (ERP) Little effectModerate increase-Humans
Atrioventricular (AV) Nodal Conduction No significant effectSignificant depression-Humans

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Studies

Objective: To characterize the effects of this compound on specific cardiac ion currents (e.g., I_Na, I_Kr) in isolated cardiomyocytes or cell lines expressing the channel of interest.

Materials:

  • Isolated primary cardiomyocytes (e.g., from rabbit or guinea pig ventricles) or a cell line stably expressing the human NaV1.5 or hERG channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Perfusion system for solution exchange.

  • External (Tyrode's) and internal (pipette) solutions.

  • This compound stock solution (e.g., in DMSO) and final dilutions in external solution.

Protocol:

  • Cell Preparation: Isolate ventricular myocytes from an animal model (e.g., rabbit) using enzymatic digestion or culture a cell line expressing the ion channel of interest.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Solution Preparation:

    • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (for I_Na): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -120 mV to ensure the availability of sodium channels.

    • Apply a voltage-clamp protocol to elicit the current of interest. For peak I_Na, a step depolarization to -20 mV for 50 ms is typical.

    • Perfuse the cell with control external solution to record baseline currents.

    • Apply increasing concentrations of this compound in the external solution and record the current at each concentration to determine the concentration-dependent block.

    • Allow for sufficient time at each concentration for the drug effect to reach a steady state.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current to the baseline current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

In Vivo Electrophysiology: Animal Model Studies

Objective: To assess the effects of this compound on cardiac conduction, refractoriness, and arrhythmia inducibility in a whole-animal model.

Materials:

  • Anesthetized animal model (e.g., dog, rabbit).

  • Multipolar electrophysiology catheters.

  • ECG and intracardiac electrogram recording system.

  • Programmable electrical stimulator.

  • Intravenous infusion pump.

  • This compound for intravenous administration.

Protocol:

  • Animal Preparation: Anesthetize the animal and insert electrophysiology catheters via a femoral or jugular vein, positioning them in the right atrium, His bundle region, and right ventricle.

  • Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Measure baseline conduction intervals (AH, HV, QRS) and refractory periods (atrial, ventricular).

  • Arrhythmia Induction Protocol: Perform programmed electrical stimulation (PES) to attempt to induce ventricular arrhythmias. This typically involves delivering a train of paced beats followed by one or more extrastimuli at progressively shorter coupling intervals.

  • This compound Administration: Administer this compound via intravenous infusion. A typical dose in a canine model is 0.9 to 2.7 mg/kg.

  • Post-Drug Measurements: Repeat the measurements of conduction intervals and refractory periods at set time points after this compound administration.

  • Repeat Arrhythmia Induction: Repeat the arrhythmia induction protocol to assess the effect of this compound on arrhythmia inducibility.

  • Data Analysis: Compare the pre- and post-drug electrophysiological parameters and the outcome of the arrhythmia induction protocol.

Clinical Electrophysiology Studies

Objective: To evaluate the electrophysiological effects of this compound in humans, typically in patients with a history of arrhythmias.

Materials:

  • Standard clinical electrophysiology laboratory setup.

  • Multipolar electrophysiology catheters.

  • ECG and intracardiac electrogram recording and analysis system.

  • Programmable electrical stimulator.

  • This compound for oral or intravenous administration.

Protocol:

  • Patient Preparation: Patients are brought to the electrophysiology laboratory in a fasting state. Electrophysiology catheters are placed in various cardiac chambers under local anesthesia.

  • Baseline Electrophysiology Study: A comprehensive baseline electrophysiology study is performed, including measurement of sinus node function, atrioventricular (AV) nodal and His-Purkinje conduction, and atrial and ventricular refractory periods. Programmed electrical stimulation is used to assess arrhythmia inducibility.

  • This compound Administration: this compound is administered, either intravenously (e.g., 0.5 to 1.7 mg/kg) or orally (e.g., 100 to 300 mg/day).

  • Repeat Electrophysiology Study: After a sufficient time for the drug to take effect, the electrophysiology study is repeated to assess the changes in conduction, refractoriness, and arrhythmia inducibility.

  • Data Analysis: The electrophysiological parameters before and after this compound administration are compared to determine the drug's effects.

Visualizations

Encainide_Signaling_Pathway This compound This compound / Metabolites (ODE, 3-MODE) NaV15 Voltage-Gated Sodium Channel (NaV1.5) This compound->NaV15 Blocks SodiumInflux Decreased Sodium Influx (Phase 0) NaV15->SodiumInflux Depolarization Slowed Rate of Depolarization SodiumInflux->Depolarization Conduction Slowed Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_clinical Clinical CellPrep Cell Preparation (Cardiomyocytes/Cell Line) PatchClamp Whole-Cell Patch Clamp Recording CellPrep->PatchClamp DataAnalysis_invitro IC50 Determination PatchClamp->DataAnalysis_invitro AnimalPrep Animal Model Preparation EPStudy_invivo Baseline EP Study & Arrhythmia Induction AnimalPrep->EPStudy_invivo DrugAdmin_invivo This compound Administration EPStudy_invivo->DrugAdmin_invivo RepeatEP_invivo Repeat EP Study DrugAdmin_invivo->RepeatEP_invivo PatientPrep Patient Preparation EPStudy_clinical Baseline EP Study PatientPrep->EPStudy_clinical DrugAdmin_clinical This compound Administration EPStudy_clinical->DrugAdmin_clinical RepeatEP_clinical Repeat EP Study DrugAdmin_clinical->RepeatEP_clinical Logical_Relationships This compound This compound NaV_Block NaV1.5 Blockade This compound->NaV_Block KV_Block Kv Channel Blockade This compound->KV_Block SlowedConduction Slowed Conduction (QRS Widening) NaV_Block->SlowedConduction APD_Prolongation Minor APD Prolongation KV_Block->APD_Prolongation Antiarrhythmic Antiarrhythmic Effect SlowedConduction->Antiarrhythmic Proarrhythmic Proarrhythmic Potential SlowedConduction->Proarrhythmic APD_Prolongation->Antiarrhythmic

Application Notes and Protocols: In Vivo Electrophysiology Study of Encainide in a Canine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide is a Class IC antiarrhythmic agent characterized by its potent blockade of voltage-gated sodium channels.[1][2][3] This mechanism of action effectively slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a reduction in impulse conduction velocity through the myocardium.[1] In vivo electrophysiology (EP) studies in canine models have been instrumental in elucidating the detailed effects of this compound on the cardiac conduction system. These studies typically employ intracardiac recordings, including His bundle electrograms and monophasic action potentials, to precisely measure the drug's impact on various electrophysiological parameters following intravenous administration. Key findings from these studies demonstrate that this compound significantly prolongs conduction through the His-Purkinje system, an effect reflected by the widening of the QRS complex and an increase in the H-V interval.[4] Furthermore, this compound has been shown to increase the duration of monophasic action potentials and the effective refractory periods in both the atria and ventricles.[5] These dose-dependent effects are central to both the therapeutic antiarrhythmic and potential proarrhythmic properties of the drug.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of intravenously administered this compound on key electrophysiological parameters in canine models, providing a basis for comparison and analysis.

Table 1: Electrophysiological Effects of Intravenous this compound in a Canine Model

ParameterControl0.3 mg/kg this compound0.9 mg/kg this compound2.7 mg/kg this compoundReference(s)
Heart RateNo significant changeNo significant changeNo significant changeNo significant change[4]
A-H Interval (ms)No significant changeNo significant changeNo significant changeNo significant change[4]
H-V Interval (ms)BaselineNo significant changeSignificantly prolongedSignificantly prolonged[4]
QRS Complex (ms)BaselineNo significant changeSignificantly prolongedSignificantly prolonged[4]
Q-Tc Interval (ms)No significant changeNo significant changeNo significant changeNo significant change[4][5]
Atrial Refractory PeriodNo significant changeNo significant changeNo significant changeNo significant change[4]
A-V Nodal Refractory PeriodNo significant changeNo significant changeNo significant changeNo significant change[4]
Left Ventricular Refractory PeriodNo significant changeNo significant changeNo significant changeNo significant change[4]

Note: "Significantly prolonged" indicates a statistically significant increase (p < 0.005) as reported in the cited study. Absolute values should be referenced from the primary literature.

Table 2: Effects of 2.7 mg/kg Intravenous this compound on Monophasic Action Potential and Refractory Periods

ParameterPre-administrationPost-administrationReference(s)
Basic Cycle Length (ms)BaselineSignificantly prolonged[5]
A-H Interval (ms)BaselineSignificantly prolonged[5]
H-V Interval (ms)BaselineSignificantly prolonged[5]
QRS Interval (ms)BaselineSignificantly prolonged[5]
Q-Tc Interval (ms)BaselineSignificantly prolonged[5]
Atrial Monophasic Action Potential DurationBaselineSignificantly increased[5]
Ventricular Monophasic Action Potential DurationBaselineSignificantly increased[5]
Atrial Effective Refractory PeriodBaselineSignificantly increased[5]
Ventricular Effective Refractory PeriodBaselineSignificantly increased[5]

Note: "Significantly prolonged/increased" denotes a statistically significant change as reported in the source study.

Visualized Pathways and Workflows

Encainide_Mechanism cluster_membrane Cardiac Cell Membrane cluster_action_potential Cardiac Action Potential Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_Influx Na+ Influx Phase0 Phase 0 (Depolarization) Output Decreased Conduction Velocity (Prolonged H-V and QRS intervals) Phase0->Output Leads to This compound This compound This compound->Na_Channel Blocks Metabolites Active Metabolites (ODE, 3-methoxy-ODE) Metabolites->Na_Channel Blocks Na_Influx->Phase0 Initiates

Caption: Mechanism of action of this compound.

EP_Study_Workflow cluster_prep Animal Preparation cluster_procedure Electrophysiology Protocol cluster_data Data Acquisition and Analysis Animal_Model Canine Model Selection (e.g., Mongrel, 18-29 kg) Anesthesia Anesthesia Induction (e.g., 4% chloralose) Animal_Model->Anesthesia Vascular_Access Vascular Access (Femoral Artery and Vein) Anesthesia->Vascular_Access Catheter_Placement Intracardiac Catheter Placement (RA, RV, His Bundle Region) Vascular_Access->Catheter_Placement Baseline_Recording Baseline EP Recordings (ECG, Intracardiac Intervals) Catheter_Placement->Baseline_Recording Drug_Infusion This compound Infusion (e.g., 0.3-2.7 mg/kg over 15 min) Baseline_Recording->Drug_Infusion Post_Drug_Recording Post-Infusion Recordings (Timed Intervals up to 120 min) Drug_Infusion->Post_Drug_Recording Pacing_Protocols Programmed Electrical Stimulation (Refractory Period Determination) Post_Drug_Recording->Pacing_Protocols Parameter_Measurement Measurement of EP Parameters (A-H, H-V, QRS, Refractory Periods) Pacing_Protocols->Parameter_Measurement Data_Acquisition Signal Acquisition (His Bundle, MAP, ECG) Data_Acquisition->Parameter_Measurement Statistical_Analysis Statistical Analysis (Comparison to Baseline) Parameter_Measurement->Statistical_Analysis

Caption: In vivo electrophysiology study workflow.

Detailed Experimental Protocols

This section outlines a comprehensive protocol for conducting an in vivo electrophysiology study of this compound in a canine model, synthesized from established methodologies.[4][5][7]

1. Animal Preparation

  • Animal Model: Utilize healthy adult mongrel dogs of either sex, weighing approximately 18-29 kg. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia: Induce and maintain anesthesia with an appropriate agent, such as intravenous 4% chloralose.[4] Monitor vital signs, including body temperature, heart rate, and respiration, throughout the procedure. Provide mechanical ventilation as needed to maintain normal blood gas levels.

  • Vascular Access: Surgically expose and cannulate the femoral artery and vein using sterile techniques. The arterial line is used for continuous blood pressure monitoring, and the venous line provides access for drug administration and the introduction of intracardiac catheters.

2. Intracardiac Electrophysiology Study

  • Catheter Introduction: Under fluoroscopic guidance, introduce multipolar electrode catheters (e.g., 6F or 7F) through the femoral vein.

  • Catheter Positioning:

    • Position a catheter in the high right atrium for recording and pacing.

    • Advance a catheter across the tricuspid valve to the septal leaflet to record the His bundle electrogram. Optimal positioning is identified by a clear atrial, His, and ventricular signal.

    • Place a catheter in the right ventricular apex for recording and pacing.

  • Baseline Measurements: Allow the animal to stabilize for a period post-catheterization. Record baseline data, including:

    • Surface ECG (leads I, II, III, aVF, V1).

    • Intracardiac intervals: PA (conduction from high to low right atrium), A-H (atrioventricular nodal conduction), and H-V (His-Purkinje conduction).

    • Sinus cycle length and sinus node recovery time (SNRT).

  • Programmed Electrical Stimulation (PES): Determine baseline refractory periods by delivering programmed extrastimuli.

    • Effective Refractory Period (ERP): Measure atrial and ventricular ERPs by introducing single premature stimuli (S2) after a train of 8-10 basic stimuli (S1) at a fixed cycle length. The S1-S2 coupling interval is progressively shortened until the S2 fails to capture the myocardium.

    • Wenckebach Cycle Length: Determine the AV nodal Wenckebach cycle length by incremental atrial pacing.

3. Monophasic Action Potential (MAP) Recording (Optional)

  • Catheter Placement: Introduce a contact MAP catheter and position it against the endocardium of the right atrium or right ventricle. Stable contact is crucial and is confirmed by a stable MAP morphology with a rapid upstroke and a clear repolarization phase.

  • Baseline Recording: Record baseline MAP duration at 90% repolarization (MAPD90).

4. Drug Administration

  • Dosing Regimen: Administer this compound via intravenous infusion. A common protocol involves infusing doses such as 0.3, 0.9, and 2.7 mg/kg over a 15-minute period for each dose level.[4] A control group should receive a vehicle-only infusion.

  • Pharmacokinetic Sampling: Collect blood samples at predefined intervals to correlate plasma drug concentrations with the observed electrophysiological effects.

5. Post-Infusion Measurements

  • Continuous and Interval Recording: Continuously monitor all ECG and intracardiac channels. Repeat all baseline EP measurements (intervals and refractory periods) at specified time points during and after the infusion (e.g., every 5 minutes during infusion and at 30, 60, 90, and 120 minutes post-infusion).[4]

  • Arrhythmia Induction: Programmed electrical stimulation can be repeated post-drug to assess the drug's effect on the inducibility of ventricular tachyarrhythmias.[7]

6. Data Analysis

  • Measurement: Utilize digital calipers within an electrophysiology recording system to measure all intervals from the recorded electrograms.

  • Statistical Evaluation: Compare the electrophysiological parameters measured before, during, and after this compound administration using appropriate statistical methods (e.g., repeated measures ANOVA or paired t-tests). A p-value of <0.05 is typically considered significant. Correlate changes in EP parameters with plasma drug concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Encainide Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with encainide in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Instability of this compound in aqueous solutions can manifest as a loss of potency, the appearance of unknown peaks in chromatograms, or changes in the physical properties of the solution. This guide provides a systematic approach to troubleshooting these issues.

dot

Encainide_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation of Root Cause cluster_2 Corrective Actions cluster_3 Confirmation start Instability Observed (e.g., new HPLC peaks, loss of parent drug) check_pH Is the solution pH outside the optimal range? start->check_pH check_temp Was the solution exposed to high temperatures? start->check_temp check_light Was the solution exposed to light? start->check_light check_oxidants Are oxidizing agents present in the formulation? start->check_oxidants adjust_pH Adjust pH to a neutral or slightly acidic range (pH 4-7) check_pH->adjust_pH Yes control_temp Store solution at recommended temperatures (e.g., 2-8°C) check_temp->control_temp Yes protect_light Store in amber vials or protect from light check_light->protect_light Yes use_antioxidants Consider adding antioxidants (e.g., EDTA, nitrogen purging) check_oxidants->use_antioxidants Yes reanalyze Re-analyze the solution for stability and purity adjust_pH->reanalyze control_temp->reanalyze protect_light->reanalyze use_antioxidants->reanalyze stable Solution is Stable reanalyze->stable Issue Resolved unstable Instability Persists reanalyze->unstable Further Investigation Needed

Caption: Troubleshooting workflow for this compound instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, a benzanilide derivative, in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The amide linkage in the this compound molecule is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.

Q2: What is the expected degradation pathway for this compound under hydrolytic stress?

A2: While specific degradation studies on this compound are not extensively published, based on the chemistry of benzanilides, the primary hydrolytic degradation pathway is expected to be the cleavage of the amide bond. This would result in the formation of 4-methoxybenzoic acid and N-(2-(1-methyl-2-piperidyl)ethyl)aniline.

Predicted Hydrolytic Degradation of this compound

Stress Condition Potential Degradation Products
Acidic Hydrolysis 4-methoxybenzoic acid and N-(2-(1-methyl-2-piperidyl)ethyl)aniline

| Alkaline Hydrolysis | Sodium 4-methoxybenzoate and N-(2-(1-methyl-2-piperidyl)ethyl)aniline |

dot

Encainide_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acidic or Alkaline) This compound->Hydrolysis Product1 4-Methoxybenzoic Acid (or its salt) Hydrolysis->Product1 Product2 N-(2-(1-methyl-2-piperidyl)ethyl)aniline Hydrolysis->Product2

Caption: Predicted hydrolytic degradation pathway of this compound.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a basic compound and its solubility is expected to be pH-dependent. In acidic solutions, the amine groups in the piperidine ring will be protonated, leading to higher aqueous solubility. As the pH increases and becomes more alkaline, the molecule will be in its free base form, which is less soluble in water.

Predicted pH-Solubility Profile of this compound

pH Range Expected Solubility Rationale
Acidic (pH < 7) Higher Protonation of the amine groups increases polarity and aqueous solubility.

| Neutral to Alkaline (pH ≥ 7) | Lower | The un-ionized form of the drug is less polar and has lower aqueous solubility. |

Q4: Is this compound susceptible to photodegradation?

A4: Pharmaceuticals containing aromatic rings and amide functionalities can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of reactive species and subsequent degradation. It is recommended to protect this compound solutions from light.

Q5: What are the likely degradation products under oxidative stress?

A5: While specific data is unavailable for this compound, compounds with tertiary amines, such as the piperidine moiety in this compound, can be susceptible to oxidation, potentially forming N-oxides. The aromatic rings could also be subject to hydroxylation.

Experimental Protocols

1. Protocol for Forced Degradation Studies of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its stability under various stress conditions.

dot

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 60°C in solution) prep->thermal photo Photolytic Degradation (e.g., UV/Vis light exposure) prep->photo analyze Analyze samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile and Identify Degradants analyze->evaluate

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C for a specified period.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C in a controlled temperature chamber for a specified period.

    • Photolytic Degradation: Expose the aqueous solution of this compound (100 µg/mL) to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and identify any degradation products.

2. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent this compound peak from any potential degradation products. The following is a general method that can be optimized for specific needs.

HPLC Parameters

Parameter Recommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where this compound has significant absorbance (e.g., around 260 nm).
Column Temperature 25-30°C

| Injection Volume | 10-20 µL |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Technical Support Center: Overcoming Encainide Metabolite Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Encainide metabolite interference in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound and why are they a concern in analytical assays?

This compound is extensively metabolized in the liver, primarily through O-demethylation and N-demethylation. The two major active metabolites are O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE).[1][2][3] A third, less potent metabolite is N-desmethyl this compound (NDE).[4] The oxidative O-demethylation pathway is subject to genetic polymorphism, leading to two distinct phenotypes: extensive metabolizers (EMs) and poor metabolizers (PMs).[3]

In EMs, who constitute over 90% of the population, this compound undergoes significant first-pass metabolism, resulting in plasma concentrations of ODE and MODE that are considerably higher than the parent drug.[3][5] Conversely, in PMs, the concentration of the parent drug is much higher.[3][5] These metabolites, particularly ODE and MODE, are pharmacologically active and contribute significantly to the overall antiarrhythmic effect.[5][6][7] Their structural similarity to this compound creates a potential for cross-reactivity in immunoassays, which can lead to inaccurate quantification of the parent drug.

Q2: What types of analytical assays are most susceptible to interference from this compound metabolites?

Immunoassays are the primary class of assays susceptible to interference from drug metabolites due to the principle of antibody-antigen recognition.[8] If the antibodies used in the immunoassay are not highly specific to the parent drug, they may also bind to structurally similar metabolites, leading to an overestimation of the parent drug concentration. This phenomenon is known as cross-reactivity.[8] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are generally not susceptible to this type of interference as they physically separate the parent drug from its metabolites before detection.[9]

Q3: What are the typical signs of metabolite interference in an analytical assay?

Suspect metabolite interference if you observe the following:

  • Discrepancies between different assay methods: For instance, if an immunoassay result is consistently higher than results obtained by a more specific method like LC-MS/MS.

  • Unexpectedly high drug concentrations: Especially in patients who are known extensive metabolizers, where parent drug levels should be relatively low.

  • Poor correlation between drug concentration and clinical effect: If the measured drug concentration does not align with the observed therapeutic or adverse effects.[2]

  • Non-parallelism in dilution studies: If serially diluted samples do not yield proportionally decreasing concentrations in the assay, it may suggest the presence of interfering substances.

Q4: How can I confirm if this compound metabolites are interfering with my assay?

Confirmation of metabolite interference typically involves a multi-step approach:

  • Spiking Studies: Add known concentrations of the suspected interfering metabolites (ODE, MODE) to drug-free matrix and analyze them with the assay . This will help quantify the extent of cross-reactivity.

  • Analysis by a Specific Method: Re-analyze patient samples showing unexpected results using a highly specific method like LC-MS/MS that can differentiate between this compound and its metabolites. A significant difference in the parent drug concentration between the two methods is strong evidence of interference.[9]

  • Review of Patient's Metabolizer Status: If known, the patient's metabolizer phenotype (EM or PM) can provide clues. EMs are more likely to have high levels of metabolites that can cause interference.[3]

Troubleshooting Guides

Issue 1: Immunoassay results for this compound are higher than expected.

Possible Cause: Cross-reactivity of the immunoassay antibodies with this compound metabolites (ODE and MODE).

Troubleshooting Steps:

  • Review Assay Specificity: Consult the manufacturer's package insert for any information on cross-reactivity with this compound metabolites. Often, this information is limited or determined at concentrations not clinically relevant.

  • Perform a Dilution Series: Analyze the sample at several different dilutions. If a cross-reacting metabolite is present, the apparent concentration of this compound may not decrease linearly with dilution.

  • Confirmation with a Specific Method: The gold standard for resolving this issue is to re-analyze the sample using a validated LC-MS/MS method that can separate and independently quantify this compound, ODE, and MODE.

  • Consider an Alternative Immunoassay: If available, try a different immunoassay for this compound from another manufacturer, as antibody specificity can vary significantly between kits.

Issue 2: Poor correlation between measured this compound concentrations and patient's clinical response.

Possible Cause: The measured concentration may not accurately reflect the total active drug burden due to the presence of active metabolites that are not being appropriately accounted for. In extensive metabolizers, the antiarrhythmic effect is largely mediated by the metabolites ODE and MODE.[5][6]

Troubleshooting Steps:

  • Quantify Both Parent and Metabolites: Utilize an analytical method, such as LC-MS/MS, that can simultaneously measure the concentrations of this compound, ODE, and MODE.

  • Correlate Total Active Moiety with Clinical Outcome: Sum the concentrations of the parent drug and its active metabolites, potentially weighting them by their relative potencies if known, to get a better understanding of the total antiarrhythmic activity.

  • Evaluate Patient's Metabolizer Phenotype: Genotyping for the CYP2D6 enzyme, which is responsible for this compound metabolism, can help in the interpretation of drug and metabolite levels.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs)

ParameterThis compound (EM)This compound (PM)ODE (EM)MODE (EM)
Elimination Half-life (t½) ~2.5 hours[5]8-11 hours[5]Longer than this compound[2]Longer than this compound[2]
Oral Bioavailability ~30%[5]~88%[5]--
Systemic Clearance ~1.8 L/min[5]~0.2 L/min[5]--
Minimally Effective Plasma Concentration ~300 ng/mL[5]-~35 ng/mL[5]~100 ng/mL[5]
Plasma Concentration Relative to this compound --Higher[5]Higher[5]

Table 2: Example LC-MS/MS Parameters for the Analysis of this compound and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 353.2146.125
ODE 339.2146.125
MODE 369.2146.125
Internal Standard (e.g., Deuterated this compound) 358.2146.125

Note: These are example parameters and should be optimized for the specific instrument and method.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound and its Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of this compound, O-desmethyl this compound (ODE), and 3-methoxy-O-desmethyl this compound (MODE) in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., deuterated this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.

3. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound, ODE, and MODE into drug-free plasma.

  • Analyze the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Visualizations

Encainide_Metabolism cluster_EM Extensive Metabolizers (EM) This compound This compound ODE O-desmethyl this compound (ODE) (Active) This compound->ODE O-demethylation (CYP2D6) This compound->ODE NDE N-desmethyl this compound (NDE) (Less Active) This compound->NDE N-demethylation MODE 3-methoxy-O-desmethyl this compound (MODE) (Active) ODE->MODE Methylation

Caption: Metabolic pathway of this compound.

Troubleshooting_Workflow Start Unexpected Immunoassay Result (e.g., High Concentration) CheckAssay Review Assay Insert for Cross-Reactivity Data Start->CheckAssay Dilution Perform Serial Dilutions CheckAssay->Dilution Linearity Is the Dilution Linear? Dilution->Linearity LCMS Analyze by LC-MS/MS Linearity->LCMS No NoInterference Interference Unlikely, Investigate Other Causes Linearity->NoInterference Yes Confirm Compare Immunoassay and LC-MS/MS Results LCMS->Confirm Interference Metabolite Interference Confirmed Confirm->Interference Discrepancy Found Confirm->NoInterference No Discrepancy

Caption: Troubleshooting workflow for suspected metabolite interference.

References

Technical Support Center: Addressing Proarrhythmic Events in Animal Studies with Encainide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic potential of Encainide in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a Class IC antiarrhythmic agent.[1] Its primary mechanism of action is the potent blockade of cardiac sodium channels (NaV1.5).[2][3] This action slows the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and reduced conduction velocity in the atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular tissues.[3][4]

Q2: What are the known proarrhythmic effects of this compound?

This compound can induce new or worsen existing ventricular arrhythmias, a phenomenon known as proarrhythmia.[1] In animal models, particularly those with underlying cardiac conditions like myocardial infarction, this compound has been shown to induce ventricular tachyarrhythmias.[5] The overall incidence of proarrhythmia in human patients was reported to be around 10%, with a higher risk in individuals with structural heart disease.[1]

Q3: What are the active metabolites of this compound and do they contribute to its effects?

This compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[1][3] These metabolites also possess antiarrhythmic and proarrhythmic properties and contribute significantly to the overall electrophysiological effects of the drug.[1][2]

Q4: Which animal models are most commonly used to study this compound's proarrhythmic potential?

Canine models are frequently used, especially those with a history of surgically induced myocardial infarction or atrioventricular (AV) block.[5][6][7][8] These models provide a substrate for reentry arrhythmias, which can be exacerbated by Class IC agents like this compound. Other species used in the study of proarrhythmia include guinea pigs, rabbits, and genetically modified mice.[9][10][11][12]

Q5: What are the typical electrocardiogram (ECG) changes observed with this compound administration in animal studies?

The most prominent ECG change is a dose-dependent prolongation of the QRS complex and the His-ventricle (HV) interval, reflecting slowed intraventricular conduction.[11][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Excessive QRS Prolongation Leading to Hemodynamic Instability High dose of this compound, rapid infusion rate, underlying conduction system disease in the animal model.Reduce the infusion rate or the total dose of this compound. Monitor blood pressure closely and have vasopressors on standby. Consider a dose-escalation study to determine the maximum tolerated dose in your specific model.
Failure to Induce Proarrhythmia Inappropriate animal model (e.g., healthy heart with no substrate for reentry), insufficient this compound dose, suboptimal programmed electrical stimulation (PES) protocol.Ensure the use of a validated proarrhythmia model (e.g., post-myocardial infarction). Verify the dose of this compound is sufficient to cause significant conduction slowing. Optimize the PES protocol by varying the number of extrastimuli, coupling intervals, and pacing sites.
Difficulty Distinguishing Proarrhythmic Events from Therapeutic Effects This compound is expected to alter cardiac conduction.A proarrhythmic event is typically defined as the induction of a new, sustained ventricular arrhythmia that was not inducible at baseline. Careful comparison of pre- and post-drug electrophysiology study results is crucial.
High Signal-to-Noise Ratio in ECG Recordings Poor electrode contact, animal movement, electrical interference from other equipment.Ensure proper electrode placement and good contact with the skin using conductive gel. Maintain appropriate anesthesia to prevent movement. Identify and shield from sources of electrical noise in the laboratory.
Anesthesia-Induced Cardiac Effects Confounding Results Certain anesthetics can have their own effects on cardiac electrophysiology.Use an anesthetic regimen with minimal cardiac effects. For canine studies, protocols involving agents like fentanyl and midazolam, or carefully titrated propofol are often used. Avoid alpha-2 agonists in animals with suspected cardiac disease.

Data Summary

Table 1: Incidence of Proarrhythmia with Intravenous this compound in a Canine Myocardial Infarction Model

Cumulative Intravenous Dose of this compoundIncidence of Newly Induced Ventricular Tachyarrhythmias
0.3 mg/kg3 out of 9 dogs
1.0 mg/kg4 out of 9 dogs
3.0 mg/kg5 out of 10 dogs

Data synthesized from studies in anesthetized dogs with previous myocardial infarction where proarrhythmia was induced by programmed ventricular stimulation.[5]

Table 2: Electrophysiological Effects of Intravenous this compound in a Canine Model

ParameterDose of this compoundObservation
QRS Duration ≥ 0.9 mg/kgSignificant prolongation
HV Interval ≥ 0.9 mg/kgSignificant prolongation
Effective Refractory Period (Infarcted Zone) 1.0 mg/kg infusion followed by 0.01 mg/kg/minProlonged by 19 ± 5 msec at peak effect

Data compiled from electrophysiology studies in canine models.

Experimental Protocols

Canine Model of Myocardial Infarction and Programmed Electrical Stimulation for Proarrhythmia Assessment

This protocol is a synthesis of methodologies described in the literature for inducing myocardial infarction and subsequently testing for proarrhythmic events with this compound in a canine model.

1. Animal Model Preparation (Myocardial Infarction)

  • Animal Selection: Healthy adult mongrel dogs of either sex are typically used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate regimen that has minimal interference with cardiac electrophysiology. A common approach is induction with a short-acting agent followed by maintenance with an inhalant anesthetic or a continuous infusion of agents like fentanyl and midazolam.

  • Surgical Procedure:

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and ligated to induce an anterior myocardial infarction. The duration of occlusion can vary to create different infarct sizes and arrhythmogenic substrates.

    • The chest is closed, and the animal is allowed to recover for a period of several days to weeks to allow for the development of a stable arrhythmogenic substrate.

2. Electrophysiology Study and this compound Administration

  • Catheter Placement: Under anesthesia, electrode catheters are placed in the right atrium and right ventricle via venous access for pacing and recording of intracardiac electrograms. A surface ECG is also recorded.

  • Baseline Programmed Electrical Stimulation (PES):

    • A baseline PES protocol is performed to assess the inducibility of ventricular arrhythmias. This typically involves delivering a train of paced beats (e.g., 8 beats at a fixed cycle length) followed by one or more premature extrastimuli (S2, S3).

    • The coupling interval of the extrastimuli is progressively decreased until ventricular refractoriness is reached or a ventricular arrhythmia is induced.

  • This compound Infusion:

    • This compound is administered intravenously. A common dosing regimen involves a loading dose followed by a maintenance infusion, or a series of cumulative bolus injections (e.g., 0.3, 1.0, and 3.0 mg/kg).

  • Post-Drug PES: The PES protocol is repeated at various time points during and after this compound administration to assess for the induction of new, sustained ventricular tachyarrhythmias, which would be classified as a proarrhythmic event.

3. Data Acquisition and Analysis

  • Continuous monitoring and recording of surface ECG and intracardiac electrograms.

  • Measurement of key electrophysiological parameters at baseline and after drug administration, including:

    • Heart rate

    • PR interval

    • QRS duration

    • QT interval (corrected for heart rate, e.g., QTc)

    • AH interval (atrioventricular nodal conduction time)

    • HV interval (His-Purkinje conduction time)

    • Ventricular effective refractory period (VERP)

Visualizations

Encainide_Mechanism_of_Action This compound This compound (Class IC Antiarrhythmic) NaV1_5 Voltage-Gated Sodium Channel (NaV1.5) in Cardiomyocytes This compound->NaV1_5 Blocks Phase0 Phase 0 Depolarization (Upstroke of Action Potential) This compound->Phase0 Inhibits NaV1_5->Phase0 Mediates Conduction Slowing of Conduction Velocity Phase0->Conduction Determines QRS_HV QRS and HV Interval Prolongation Conduction->QRS_HV Manifests as Proarrhythmia Proarrhythmic Events (e.g., Reentrant Tachycardia) Conduction->Proarrhythmia Creates Substrate for

Caption: Mechanism of this compound-induced proarrhythmia.

Experimental_Workflow cluster_Preparation Model Preparation cluster_EP_Study Electrophysiology Study cluster_Analysis Data Analysis Animal_Selection Select Canine Model MI_Induction Induce Myocardial Infarction (LAD Ligation) Animal_Selection->MI_Induction Recovery Recovery Period (Days to Weeks) MI_Induction->Recovery Baseline_PES Baseline Programmed Electrical Stimulation (PES) Recovery->Baseline_PES Encainide_Admin Administer Intravenous This compound Baseline_PES->Encainide_Admin Post_Drug_PES Repeat PES Post-Encainide Encainide_Admin->Post_Drug_PES Data_Acquisition ECG and Intracardiac Signal Acquisition Post_Drug_PES->Data_Acquisition Analysis Compare Pre- and Post-Drug Arrhythmia Inducibility Data_Acquisition->Analysis Outcome Identify Proarrhythmic Events Analysis->Outcome

Caption: Workflow for assessing this compound proarrhythmia.

References

How to minimize Encainide's off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize Encainide's off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target and mechanism of action for this compound?

This compound is a Class Ic antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV).[3][4][5] By binding to these channels, this compound slows the influx of sodium ions during phase 0 of the cardiac action potential, which reduces the rate of depolarization.[4] This action decreases impulse conduction velocity through myocardial cells, particularly affecting the His-Purkinje system, and prolongs the QRS complex on an electrocardiogram.[4][6]

Q2: What are the principal known off-target effects of this compound that might influence experimental results?

This compound's off-target effects can lead to confounding results. Key effects include:

  • Proarrhythmia: Like other antiarrhythmics, this compound can paradoxically aggravate existing arrhythmias or precipitate new ones.[1][7] This is a critical consideration in cellular and tissue models, especially those derived from diseased states.[1]

  • Potassium Channel Blockade: this compound has been shown to inhibit voltage-dependent potassium (Kv) channels, specifically the Kv1.5 subtype, in coronary arterial smooth muscle cells.[8] This can alter cellular repolarization and vascular tone.

  • Negative Inotropy: this compound can have a myocardial depressant effect, reducing cardiac contractility. This is particularly pronounced in models of heart failure.[7]

  • Central Nervous System (CNS) Effects: Due to its local anesthetic-like activity, this compound can cause side effects such as blurred vision and dizziness, which may be relevant in behavioral studies with animal models.[1][2]

Q3: How should I determine the optimal experimental concentration for this compound to maximize on-target effects while minimizing off-target ones?

The key is to perform a careful dose-response analysis. Start with concentrations reported in the literature and titrate to find the lowest effective concentration for the desired on-target effect in your specific experimental system.

  • The peak plasma concentration of this compound is approximately 511 nM.[8]

  • The IC50 for its off-target inhibition of Kv channels is significantly higher, at 8.91 ± 1.75 μM.[8] This suggests a potential therapeutic window where on-target sodium channel effects can be studied with minimal interference from potassium channel blockade. It is recommended to initiate experiments at concentrations below 1 µM and carefully escalate.

Q4: Should I consider this compound's metabolites in my in vitro experiments?

Yes. This compound is extensively metabolized in the liver to active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[1][2][9] These metabolites possess significant antiarrhythmic properties and contribute to the drug's overall effect.[2][4] For comprehensive results, consider the following:

  • Cell Lines: If using cell lines with low metabolic activity (e.g., HEK293), the effects of the parent compound will be predominant.

  • Primary Cells/Tissues: For primary cells (like hepatocytes) or tissue preparations with metabolic capacity, it is crucial to either test the metabolites directly or use analytical methods (e.g., LC-MS) to measure their formation from the parent compound.

  • Phenotype: The rate of metabolism can vary, so understanding the metabolic phenotype of your model system is important.[2]

Q5: What control experiments are essential to differentiate on-target from off-target effects?

To isolate this compound's effects, a robust set of controls is necessary:

  • Positive and Negative Controls: Use a known selective NaV channel blocker as a positive control and a vehicle-only control.

  • Off-Target Channel Blockers: To confirm that an observed effect is independent of Kv channel blockade, pre-treat the system with a selective Kv1.5 inhibitor before applying this compound.[8]

  • Target Knockout/Knockdown Models: If available, use cell lines or animal models where the primary target (e.g., a specific NaV channel subtype) has been genetically removed or silenced. Comparing the drug's effect in these models versus wild-type is the gold standard for confirming on-target activity.

  • Orthogonal Assays: Use different experimental techniques to measure the same endpoint. For example, combine patch-clamp electrophysiology with calcium imaging or contractility assays.

Troubleshooting Guides

Problem: I am observing unexpected changes in action potential duration (APD) or the QT interval in my model.

  • Possible Cause: This is a classic sign of off-target effects on potassium channels, which are crucial for repolarization. This compound is known to block Kv channels, which can prolong the APD.[8]

  • Troubleshooting Steps:

    • Lower the Concentration: Reduce the this compound concentration to a range where it is selective for NaV channels over Kv channels (ideally sub-micromolar).

    • Verify Kv Blockade: Perform voltage-clamp experiments to directly measure currents from Kv channels (e.g., IKs, IKr) in your system and determine the IC50 of this compound for these channels.

    • Use Selective Blockers: Pre-incubate with a selective blocker for the suspected off-target potassium channel to see if it reverses the observed effect on APD.

Problem: My cellular or tissue model is showing proarrhythmic events (e.g., early afterdepolarizations, triggered activity).

  • Possible Cause: Proarrhythmia is a known risk with Class Ic agents.[1][10] It can result from excessive NaV channel blockade slowing conduction, or complex interactions with other ion channels, especially in models of cardiac disease.

  • Troubleshooting Steps:

    • Assess Model Stability: Ensure the baseline electrophysiology of your model is stable. Proarrhythmic effects of this compound are more common in diseased or stressed cardiac tissue.[1]

    • Reduce Concentration: High concentrations can exacerbate proarrhythmic tendencies. Perform a dose-response curve to identify the threshold for proarrhythmia.

    • Consider Autonomic Inputs: Proarrhythmic effects can be modulated by the autonomic nervous system.[10] If using tissue preparations, consider the role of beta-adrenergic stimulation and whether co-application of a beta-blocker like propranolol is warranted to suppress these effects.[10]

Problem: I am observing a decrease in cell contractility, viability, or other measures of cellular health.

  • Possible Cause: this compound can exert negative inotropic effects, particularly in cells with compromised function. At higher concentrations, non-specific cytotoxicity can also occur.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH) to determine the concentration range where this compound is non-toxic to your cells over the experimental timeframe.

    • Measure Contractility Directly: If contractility is a key endpoint, use appropriate techniques (e.g., video edge detection, traction force microscopy) to quantify the effect of this compound and establish a dose-response relationship.

    • Evaluate Mitochondrial Function: Off-target effects can sometimes impact cellular metabolism. Assess mitochondrial membrane potential or oxygen consumption to rule out metabolic toxicity.

Data Presentation

Table 1: this compound On-Target vs. Off-Target Activity

Target ChannelEffectReported Concentration / IC50Experimental ImplicationCitation
Voltage-Gated Sodium Channels (NaV) Blockade (On-Target) Therapeutic Plasma Concentration: ~511 nMPrimary antiarrhythmic effect.[8]
Voltage-Gated Potassium Channels (Kv1.5) Blockade (Off-Target) IC50: 8.91 ± 1.75 μMCan prolong action potential duration and affect vascular tone at higher concentrations.[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound on Voltage-Gated Sodium Channels (NaV)

  • Cell Preparation: Culture cells expressing the NaV channel of interest (e.g., HEK293 cells transfected with SCN5A).

  • Electrophysiology Setup: Use whole-cell patch-clamp configuration. Use an internal solution containing CsF or CsCl to block potassium currents and an external solution with low Ca2+ and added tetrodotoxin (TTX) if needed to isolate specific NaV subtypes.

  • Voltage Protocol: Hold cells at a negative potential (e.g., -100 mV). Apply a depolarizing step (e.g., to -10 mV) to elicit the peak inward sodium current (INa).

  • Data Acquisition:

    • Record baseline INa in response to the voltage step.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 10 nM to 100 µM).

    • At each concentration, record the steady-state block of the peak INa.

  • Data Analysis: Normalize the peak INa at each drug concentration to the baseline current. Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on Voltage-Gated Potassium Channels (Kv)

  • Cell Preparation: Use cells endogenously expressing or overexpressing the Kv channel of interest (e.g., rabbit coronary arterial smooth muscle cells for Kv1.5).[8]

  • Electrophysiology Setup: Use whole-cell patch-clamp. The internal solution should be potassium-based, and the external solution should contain blockers of sodium and calcium channels (e.g., TTX, Nifedipine) to isolate potassium currents.

  • Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV). Apply a series of depolarizing steps (e.g., from -60 mV to +60 mV) to activate the outward potassium currents.

  • Data Acquisition:

    • Record the baseline potassium current family.

    • Perfuse with increasing concentrations of this compound (e.g., 1 µM to 100 µM).

    • Record the potassium currents at each concentration.

  • Data Analysis: Measure the steady-state outward current at a specific depolarizing voltage (e.g., +40 mV). Normalize these values to the baseline current and plot against this compound concentration to calculate the IC50 for the off-target effect.

Visualizations

Encainide_Mechanism cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway This compound This compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV Primary Blockade Kv Voltage-Gated Potassium Channel (Kv) This compound->Kv Secondary Blockade (at higher conc.) Effect_Na Decreased Na+ Influx (Reduced Depolarization) NaV->Effect_Na Inhibition Effect_K Decreased K+ Efflux (Altered Repolarization) Kv->Effect_K Inhibition Experimental_Workflow start Start: Hypothesis in_silico In Silico Screening (Predict Off-Targets) start->in_silico dose_response Dose-Response Curve (On-Target Assay, e.g., NaV block) in_silico->dose_response selectivity Selectivity Profiling (Off-Target Assay, e.g., Kv block) dose_response->selectivity concentration Determine Optimal Concentration Window (Maximize On-Target, Minimize Off-Target) selectivity->concentration validation Validate in Functional Assay (e.g., APD, Contractility) concentration->validation controls Apply Controls (e.g., Target Knockdown, Selective Blockers) validation->controls end End: Interpreted Data controls->end

References

Encainide Dose Adjustments for Poor Metabolizer Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiarrhythmic agent encainide, specifically focusing on dose adjustments for poor metabolizer models.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and how does it differ between individuals?

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. This metabolism is subject to genetic polymorphism, leading to two main phenotypes:

  • Extensive Metabolizers (EM): The majority of the population (over 90%) rapidly metabolizes this compound into its active metabolites, O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (3-MODE).[1][2] In these individuals, the antiarrhythmic effect is largely due to these active metabolites.

  • Poor Metabolizers (PM): A smaller portion of the population (less than 10%) has a genetic deficiency in CYP2D6, leading to significantly slower metabolism of this compound.[1] In PMs, the parent drug, this compound, is responsible for the therapeutic effect as it accumulates to higher plasma concentrations.[2]

Q2: Are dose adjustments for this compound necessary for CYP2D6 poor metabolizers?

Despite significant differences in pharmacokinetics, studies have shown that similar dosages of this compound can produce the desired pharmacological effects (such as QRS prolongation and arrhythmia suppression) in both extensive and poor metabolizers.[2] This is because in poor metabolizers, the accumulation of the parent this compound drug to higher levels compensates for the lack of active metabolite production.[2] Therefore, routine dose reduction for PMs is not always necessary, but careful monitoring is crucial.

Q3: What are the key pharmacokinetic differences between extensive and poor metabolizers of this compound?

The genetic polymorphism in CYP2D6 leads to substantial differences in how the body processes this compound. The following table summarizes these key pharmacokinetic parameters.

Pharmacokinetic ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)
Oral Bioavailability ~30%~88%
Elimination Half-life ~2.5 hours8-11 hours
Systemic Clearance ~1.8 L/min~0.2 L/min
Primary Active Moiety ODE and 3-MODEThis compound
Plasma Concentration of this compound Low10- to 20-fold higher than EMs
Plasma Concentration of ODE & 3-MODE Higher than this compoundSignificantly less ODE, no 3-MODE

Data sourced from multiple references.[1]

Troubleshooting Guide

Issue 1: A subject in our study, a known CYP2D6 poor metabolizer, is showing higher than expected plasma concentrations of this compound but a limited antiarrhythmic response.

Possible Cause: While poor metabolizers accumulate higher levels of this compound, there is still a therapeutic window. The concentration may not have reached the minimally effective level.

Troubleshooting Steps:

  • Verify Plasma Concentrations: Ensure the plasma concentration of this compound is at or above the minimally effective plasma concentration, which is approximately 300 ng/mL for the parent drug.[1]

  • Assess for Clinical Efficacy: Correlate the plasma concentrations with clinical endpoints such as QRS prolongation and arrhythmia suppression.[3] In poor metabolizers, these effects are directly correlated with the concentration of this compound.[3]

  • Cautious Dose Titration: If the plasma concentration is below the therapeutic target and the clinical response is inadequate, consider a careful upward dose titration. The recommended starting dose for this compound is 25 mg three times a day, with careful upward titration to 35 mg and 50 mg three times a day every 4 to 7 days if needed.[4] Doses should not be escalated rapidly.[4]

Issue 2: How do we interpret therapeutic drug monitoring (TDM) results for a patient whose metabolizer status is unknown?

Possible Cause: The patient's TDM profile can provide clues to their metabolizer phenotype.

Troubleshooting Steps:

  • Analyze the Metabolite Ratio: In extensive metabolizers, the plasma concentrations of the active metabolites ODE and 3-MODE will be significantly higher than that of the parent drug, this compound.[1][2] Conversely, in poor metabolizers, the plasma concentration of this compound will be high, with very low or undetectable levels of ODE and no 3-MODE.[1][2] The ratio of this compound to ODE in an 8-hour urine sample can also distinguish between the two phenotypes.[2]

  • Consider Genotyping: If the TDM results are ambiguous or if a definitive diagnosis is required for the study protocol, perform CYP2D6 genotyping to determine the subject's metabolizer status.

Experimental Protocols

CYP2D6 Genotyping Protocol (PCR-Based)

This protocol provides a general framework for identifying CYP2D6 poor metabolizer status through Polymerase Chain Reaction (PCR). Specific primer sequences and cycling conditions may vary based on the target alleles and equipment.

1. DNA Extraction:

  • Extract genomic DNA from whole blood or buccal swabs using a commercially available DNA extraction kit, following the manufacturer's instructions.

2. PCR Amplification:

  • Perform an initial long-range PCR (XL-PCR) to amplify the entire CYP2D6 gene. This step is also crucial for detecting gene deletions (*5 allele) and duplications.

  • A typical XL-PCR reaction mixture (25 µL) may contain:

    • 50–100 ng/µL genomic DNA

    • 2.5 µL PCR buffer with MgCl₂

    • 0.5 mM of each dNTP

    • 0.3 µM of each primer (forward and reverse)

    • A blend of Taq and Pwo DNA polymerases

  • Example cycling conditions for XL-PCR:

    • Initial denaturation: 94°C for 2 minutes

    • 10 cycles of:

      • 95°C for 20 seconds

      • 59°C for 30 seconds

      • 68°C for 9 minutes 30 seconds

    • 20 cycles of:

      • 95°C for 20 seconds

      • 59°C for 30 seconds

      • 68°C for 9 minutes 30 seconds (with a 10-second increment per cycle)

    • Final extension: 68°C for 11 minutes

3. Allele-Specific PCR/RFLP:

  • Use the product from the XL-PCR as a template for subsequent nested PCRs to identify specific single nucleotide polymorphisms (SNPs) associated with non-functional alleles (e.g., *3, *4, *6).

  • For Restriction Fragment Length Polymorphism (RFLP) analysis, digest the PCR products with the appropriate restriction enzymes.

  • Analyze the resulting DNA fragments via agarose gel electrophoresis to identify the different alleles.

4. Data Analysis:

  • Based on the combination of alleles detected, determine the subject's diplotype and predict their metabolizer phenotype (e.g., two non-functional alleles indicate a poor metabolizer).

Visualizations

Encainide_Metabolism cluster_EM Extensive Metabolizers (EM) cluster_PM Poor Metabolizers (PM) Encainide_EM This compound ODE O-desmethyl this compound (ODE) (Active) Encainide_EM->ODE CYP2D6 (O-demethylation) NDE_EM N-desmethyl this compound (NDE) Encainide_EM->NDE_EM (N-demethylation) MODE 3-methoxy-O-desmethyl this compound (3-MODE) (Active) ODE->MODE CYP2D6 Encainide_PM This compound (Accumulates, Active) NDE_PM N-desmethyl this compound (NDE) Encainide_PM->NDE_PM (N-demethylation) Blocked_ODE Minimal/No ODE Encainide_PM->Blocked_ODE CYP2D6 Deficient Blocked_MODE No 3-MODE

Caption: this compound metabolic pathways in extensive vs. poor metabolizers.

Caption: Workflow for this compound dose adjustment based on metabolizer status.

References

Technical Support Center: Mitigating Encainide-Induced Conduction Slowing in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with encainide-induced conduction slowing in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced conduction slowing?

A1: this compound is a Class IC antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2][3] This blockade reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased maximum rate of depolarization (Vmax) and consequently, slowed conduction velocity through cardiac tissue.[4] this compound exhibits a "use-dependent" block, meaning its blocking effect is more pronounced at faster heart rates.

Q2: Are there any known agents that can mitigate or reverse this compound's effects in vitro?

A2: Yes, adrenergic stimulation has been shown to counteract the effects of this compound. Specifically, the non-selective beta-adrenergic agonist isoproterenol can partially reverse this compound-induced conduction slowing.[5][6] Conversely, beta-blockers like propranolol can suppress the proarrhythmic effects that may arise from this compound use, suggesting a complex interplay with the autonomic nervous system.[7]

Q3: What are the expected quantitative effects of this compound on cardiac conduction parameters?

A3: this compound and its active metabolites significantly prolong intracardiac conduction intervals. In human studies, this compound has been shown to increase the His-ventricle (H-V) interval and the QRS duration.[8] One study documented a marked prolongation of the PR and QRS durations, with mean increases of 44% and 47%, respectively.[9] The extent of conduction slowing is dose-dependent.[10][11]

Troubleshooting Guides

Problem 1: Excessive Conduction Slowing or Loss of Signal

Possible Cause: The concentration of this compound may be too high for the specific experimental preparation, leading to a complete conduction block.

Solution:

  • Concentration Titration: Perform a dose-response curve to determine the optimal concentration of this compound that induces measurable conduction slowing without causing complete block. Start with a low concentration (e.g., in the nanomolar range) and gradually increase it.

  • Washout: Ensure an adequate washout period between experiments to allow the tissue to return to baseline. This compound has a relatively slow dissociation from sodium channels.[2]

  • Metabolite Consideration: Be aware that this compound is metabolized into active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE), which are also potent sodium channel blockers.[4][8][12] If using a system with metabolic activity, the observed effects may be a combination of the parent drug and its metabolites.

Problem 2: Difficulty in Reversing this compound's Effects with Isoproterenol

Possible Cause 1: Insufficient concentration of isoproterenol.

Solution:

  • Perform a concentration-response experiment for isoproterenol in the presence of a fixed concentration of this compound to determine the optimal reversal concentration.

Possible Cause 2: The level of sodium channel block by this compound is too profound to be overcome by adrenergic stimulation alone.

Solution:

  • Reduce the concentration of this compound used in the experiment. The reversal effect of isoproterenol is more pronounced at lower concentrations of the sodium channel blocker.

Problem 3: High Variability in Experimental Results

Possible Cause: Inconsistent experimental conditions.

Solution:

  • Temperature Control: Maintain a stable and physiological temperature throughout the experiment, as ion channel kinetics are highly temperature-sensitive.

  • pH and Oxygenation: Ensure the perfusion solution is continuously and adequately oxygenated (e.g., with 95% O2 / 5% CO2) and that the pH is stable.

  • Pacing Rate: Use a consistent pacing rate, as this compound's effects are use-dependent.

  • Solvent Effects: Prepare a vehicle control using the same solvent and concentration as used for this compound and any mitigating agents to rule out solvent-induced effects.

Data Presentation

Table 1: Effects of this compound and Isoproterenol on Cardiac Conduction Parameters (Data adapted from studies on the similar Class IC antiarrhythmic, flecainide)

ParameterConditionChange from BaselineReference
Atrial-His (A-H) Interval Flecainide (toxic levels)+64% to +93%[13]
Flecainide + IsoproterenolPartial reversal of 15% to 55%[13]
His-Ventricle (H-V) Interval Flecainide (toxic levels)+82% to +124%[13]
Flecainide + IsoproterenolPartial reversal of 29% to 53%[13]
QRS Duration Flecainide (toxic levels)+59%[13]
Flecainide + IsoproterenolPartial reversal of 30%[13]
Ventricular Myocardium Refractory Period Flecainide (toxic levels)+16% to +19%[13]
Flecainide + IsoproterenolReversal to baseline[13]

Table 2: Dose-Dependent Effects of this compound on Ventricular Arrhythmias

This compound Dose (3 times daily)Efficacy in Suppressing VPCs and VTReference
10 mgIneffective[10]
25 mgEffective[10]
50 mgEffective[10]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Conduction Slowing and its Reversal by Isoproterenol using Microelectrode Arrays (MEAs)

This protocol is adapted for use with cultured neonatal rat ventricular myocytes (NRVMs).

  • Cell Culture:

    • Isolate ventricular myocytes from neonatal rats (1-3 days old) following an established enzymatic digestion protocol.

    • Plate the isolated myocytes onto fibronectin-coated MEA plates at a sufficient density to form a confluent, spontaneously beating monolayer.

    • Culture the cells for 3-5 days to allow for the formation of a stable syncytium.

  • Baseline Recording:

    • Place the MEA plate on the recording platform and allow it to equilibrate to 37°C.

    • Record baseline field potentials for at least 10 minutes to establish a stable baseline rhythm and conduction velocity. Conduction velocity can be calculated from the time delay of signal propagation between adjacent electrodes.

  • Application of this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

    • Add this compound to the culture medium to achieve the desired final concentration (e.g., starting with a low micromolar range).

    • Allow the cells to equilibrate with the this compound-containing medium for 15-20 minutes.

    • Record the field potentials for at least 10 minutes to assess the effect on conduction velocity.

  • Application of Isoproterenol:

    • Prepare a stock solution of isoproterenol.

    • Add isoproterenol to the this compound-containing medium to achieve the desired final concentration (e.g., 1 µM).

    • Allow the cells to equilibrate for 10-15 minutes.

    • Record the field potentials for at least 10 minutes to determine the extent of reversal of conduction slowing.

  • Data Analysis:

    • Analyze the recorded data to determine the conduction velocity at baseline, after this compound application, and after the addition of isoproterenol.

    • Calculate the percentage of conduction slowing induced by this compound and the percentage of reversal by isoproterenol.

Protocol 2: Investigating this compound's Effects on Acutely Prepared Cardiac Tissue Slices

This protocol uses precision-cut cardiac slices from a suitable animal model (e.g., rabbit or guinea pig).

  • Tissue Preparation:

    • Excise the heart from a humanely euthanized animal and place it in ice-cold, oxygenated Tyrode's solution.

    • Prepare thin (200-300 µm) cardiac tissue slices using a vibratome.

    • Allow the slices to recover in oxygenated Tyrode's solution at room temperature for at least one hour.

  • Experimental Setup:

    • Transfer a single tissue slice to a perfusion chamber on a microscope stage, continuously superfused with oxygenated Tyrode's solution at 37°C.

    • Use a point stimulation electrode to pace the tissue at a constant frequency (e.g., 1-2 Hz).

    • Record action potentials using sharp microelectrodes or optical mapping with a voltage-sensitive dye.

  • Baseline Measurement:

    • Record baseline action potentials and measure the conduction velocity across the tissue slice.

  • Drug Application:

    • Switch the perfusion to a solution containing the desired concentration of this compound.

    • Allow for a 20-30 minute equilibration period.

    • Record the changes in action potential morphology and conduction velocity.

  • Mitigation Experiment:

    • Switch the perfusion to a solution containing both this compound and isoproterenol.

    • Allow for a 15-20 minute equilibration period.

    • Record the subsequent changes in action potential and conduction velocity to assess the reversal effect.

  • Washout:

    • Perfuse the slice with a drug-free solution to observe the washout of the drug effects.

Visualizations

G cluster_0 Experimental Workflow prep Prepare Cardiac Model (e.g., NRVMs on MEA or Tissue Slice) baseline Record Baseline Electrophysiology prep->baseline This compound Apply this compound baseline->this compound record_enc Record this compound Effect (Conduction Slowing) This compound->record_enc mitigate Apply Mitigating Agent (e.g., Isoproterenol) record_enc->mitigate record_mit Record Mitigating Effect (Reversal of Slowing) mitigate->record_mit washout Washout record_mit->washout analysis Data Analysis washout->analysis

Caption: Experimental workflow for assessing mitigation of this compound-induced conduction slowing.

G cluster_1 Beta-Adrenergic Signaling Pathway Isoproterenol Isoproterenol Beta_AR Beta-Adrenergic Receptor Isoproterenol->Beta_AR binds G_Protein Gs Protein Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Nav15 Na_v1.5 Channel (Sodium Channel) PKA->Nav15 phosphorylates (enhances current) Conduction Cardiac Conduction Nav15->Conduction determines velocity This compound This compound This compound->Nav15 blocks

Caption: Simplified beta-adrenergic signaling pathway modulating cardiac sodium channels.

G cluster_2 Troubleshooting Logic start Experiment Start problem Excessive Conduction Slowing? start->problem solution1 Reduce this compound Concentration problem->solution1 Yes solution2 Check Washout Period problem->solution2 Yes no_reversal No Reversal with Isoproterenol? problem->no_reversal No continue_exp Continue Experiment solution1->continue_exp solution2->continue_exp no_reversal->continue_exp No solution3 Increase Isoproterenol Concentration no_reversal->solution3 Yes solution4 Re-evaluate this compound Concentration no_reversal->solution4 Yes solution3->continue_exp solution4->continue_exp

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Technical Support Center: Encainide Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Encainide for use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a Class IC antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels in cardiac cells.[1][2] Its hydrochloride salt is described as freely soluble in water, while the base form has very low aqueous solubility (approximately 4.01e-03 g/L). For cell-based assays, achieving a homogenous and stable solution at the desired concentration is crucial for accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and potential cytotoxicity unrelated to its pharmacological activity.

Q2: What are the different forms of this compound available and how do their solubilities differ?

This compound is available as a free base and as a hydrochloride (HCl) salt. The hydrochloride salt is generally more water-soluble than the free base due to the ionization of the molecule. While one source predicts a low water solubility for the hydrochloride salt (0.00401 mg/mL), it is generally accepted to be more soluble in aqueous solutions than the base form.

Q3: Which solvent is recommended for preparing a stock solution of this compound?

Q4: How does pH affect the solubility of this compound?

The solubility of ionizable compounds like this compound is often pH-dependent. As a weak base, the solubility of this compound is expected to increase in acidic conditions due to its protonation, which leads to the formation of a more soluble salt. Conversely, in neutral or basic solutions, the less soluble free base form will predominate. Researchers should consider the pH of their cell culture medium and buffer systems when preparing this compound solutions.

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent or conditions. Here are some troubleshooting steps:

  • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

  • Sonication: Use a sonicator to break down any aggregates and enhance solubilization.

  • pH Adjustment: If using an aqueous buffer, a slight decrease in pH might improve solubility. However, ensure the final pH is compatible with your cell line.

  • Dilution: If preparing a stock solution, try dissolving the compound in a larger volume of solvent to create a more dilute, and potentially more stable, stock.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound will not dissolve in the chosen solvent. The concentration of this compound is too high for the solvent's capacity.- Increase the volume of the solvent. - Try a different solvent (e.g., switch from ethanol to DMSO). - For aqueous solutions, try adjusting the pH to be more acidic.
Precipitation occurs when adding the stock solution to the cell culture medium. The compound is "crashing out" of the concentrated stock into the aqueous medium where its solubility is lower.- Decrease the final concentration of this compound in the medium. - Increase the volume of the medium to which the stock is added. - Add the stock solution to the medium slowly while gently vortexing. - Prepare an intermediate dilution of the stock in a co-solvent that is miscible with both the stock solvent and the medium.
Inconsistent results between experiments. - Incomplete dissolution of this compound leading to inaccurate concentrations. - Degradation of the stock solution over time.- Visually inspect the stock solution for any precipitate before each use. - Prepare fresh stock solutions regularly. - Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Observed cytotoxicity is higher than expected. The concentration of the organic solvent (e.g., DMSO) in the final cell culture medium is too high.- Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5% v/v). - Perform a solvent toxicity control experiment to determine the maximum tolerated concentration.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in common laboratory solvents, the following table provides a summary of the available information. Researchers are encouraged to determine the solubility empirically for their specific experimental conditions.

Compound Form Solvent Reported/Predicted Solubility Source
This compound (Base)Water~ 4.01e-03 g/LPubChem
This compound HClWaterFreely Soluble (Qualitative)Merck Index
This compound HClWater0.00401 mg/mL (Predicted)DrugBank
This compound HClEthanolSlightly Soluble (Qualitative)Merck Index

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound Hydrochloride (MW: 388.93 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound Hydrochloride powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mM stock, this would be 3.89 mg for 1 mL of DMSO.

  • Add the appropriate volume of sterile DMSO to the vial containing the this compound HCl powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.

  • It is recommended to perform serial dilutions to ensure accuracy, especially for lower final concentrations. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.

  • Add the calculated volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion and to minimize the risk of precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic threshold for your cell line (typically <0.5% v/v).

  • Use the freshly prepared working solution for your cell-based assay immediately.

Visualizations

Encainide_Solubility_Workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Solubility Issues? cluster_actions cluster_working Working Solution Preparation cluster_final Final Application weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve check_sol Fully Dissolved? dissolve->check_sol yes Yes check_sol->yes Proceed no No check_sol->no Troubleshoot aliquot Aliquot & Store (-20°C / -80°C) yes->aliquot warm Gentle Warming no->warm sonicate Sonication warm->sonicate sonicate->dissolve dilute Dilute in Culture Medium aliquot->dilute assay Add to Cell-Based Assay dilute->assay

Caption: Experimental workflow for preparing this compound solutions.

Encainide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Na+ Channel (Nav1.5) Depolarization Phase 0 Depolarization (Reduced Rate of Rise) Na_channel->Depolarization Initiates K_channel Voltage-Gated K+ Channel Repolarization Repolarization K_channel->Repolarization Mediates This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks Conduction Slowing of Conduction Velocity Depolarization->Conduction Determines AP_Duration Action Potential Duration Repolarization->AP_Duration Determines

Caption: Simplified signaling pathway of this compound's action on cardiac ion channels.

References

Technical Support Center: Accounting for Active Metabolites in Encainide Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiarrhythmic drug encainide. A critical aspect of experimental design involving this compound is accounting for its pharmacologically active metabolites, O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE). This guide will address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to measure this compound's metabolites in my experiments?

A1: this compound undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, into two major active metabolites: O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE).[1][2][3] In a majority of subjects, known as extensive metabolizers (EMs), these metabolites are the primary mediators of the antiarrhythmic effect, as they have longer half-lives and are present in higher plasma concentrations than the parent drug.[1][3][4] In fact, ODE is a more potent antiarrhythmic agent than this compound itself.[5][6] Consequently, failing to measure ODE and MODE can lead to a misinterpretation of your experimental results, as the observed pharmacological effects may not correlate well with the plasma concentrations of this compound alone.[7][8]

Q2: What is the significance of the CYP2D6 metabolizer phenotype in this compound research?

A2: The metabolism of this compound is subject to genetic polymorphism of the CYP2D6 enzyme, leading to different metabolizer phenotypes.[1][5] These can be broadly categorized as:

  • Extensive Metabolizers (EMs): Constituting over 90% of the population, these individuals rapidly metabolize this compound, resulting in low plasma concentrations of the parent drug and high concentrations of the active metabolites ODE and MODE.[1][3]

  • Poor Metabolizers (PMs): This smaller subset of the population (less than 10%) has deficient CYP2D6 activity.[1][3] In PMs, this compound is metabolized slowly, leading to significantly higher plasma concentrations of the parent drug and very low or undetectable levels of ODE and MODE.[1][5]

Therefore, it is essential to determine the CYP2D6 phenotype of your experimental subjects (or characterize the metabolic capability of your in vitro system) to correctly interpret pharmacokinetic and pharmacodynamic data.

Q3: What are the typical plasma concentrations of this compound, ODE, and MODE to expect?

A3: Plasma concentrations can vary widely depending on the metabolizer phenotype, dosage, and duration of administration. However, some general observations have been reported. Minimally effective plasma concentrations appear to be approximately 300 ng/ml for this compound, 35 ng/ml for ODE, and 100 ng/ml for 3-MODE.[1][3] In extensive metabolizers on chronic therapy, plasma concentrations of ODE and MODE are often much greater than those of unchanged this compound.[5] Conversely, in poor metabolizers, this compound plasma concentrations can be 10- to 20-fold higher than in EMs, with minimal to no detectable ODE and MODE.[1]

Q4: Can I use commercially available analytical assays for this compound to measure its metabolites?

A4: Not necessarily. Assays designed specifically for this compound may not be able to distinguish it from its metabolites. It is crucial to use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), that can separate and quantify this compound, ODE, and MODE independently.[9][10] When developing or selecting an assay, ensure it has the required specificity, sensitivity, and accuracy for all three compounds.

Q5: Given its withdrawal from the market, what is the current relevance of conducting research on this compound?

A5: While this compound was withdrawn from the market for treating asymptomatic or minimally symptomatic ventricular arrhythmia post-myocardial infarction due to proarrhythmic effects and increased mortality observed in the Cardiac Arrhythmia Suppression Trial (CAST), its unique metabolic profile and mechanism of action still make it a valuable tool for research.[11][12] Studying this compound and its metabolites can provide insights into:

  • The role of active metabolites in drug efficacy and toxicity.

  • The clinical implications of pharmacogenetic variations in drug metabolism (CYP2D6 polymorphism).

  • The mechanisms of action of Class Ic antiarrhythmic drugs.

  • The development of safer antiarrhythmic agents with predictable metabolic profiles.

Troubleshooting Guides

Problem 1: Poor correlation between this compound dose/concentration and observed pharmacological effect.

Possible Cause Troubleshooting Step
Unaccounted for active metabolites. The primary reason for a poor correlation is often the contribution of the active metabolites ODE and MODE, especially in extensive metabolizers. Solution: Implement an analytical method to quantify plasma concentrations of this compound, ODE, and MODE. Correlate the pharmacological effect with the concentrations of the metabolites, in addition to the parent drug.[13]
Inter-individual variability in metabolism (CYP2D6 polymorphism). Your study population may consist of a mix of extensive and poor metabolizers, leading to highly variable pharmacokinetic and pharmacodynamic responses. Solution: Genotype your subjects for CYP2D6 polymorphisms to stratify the data based on metabolizer status.[14] Alternatively, if genotyping is not feasible, phenotyping can be performed using a probe drug like debrisoquine.[5]
Non-steady-state conditions. If samples are taken before the drug and its metabolites have reached steady-state concentrations, the dose-response relationship will be unclear. Solution: Ensure that your experimental design allows for sufficient time to reach steady-state concentrations for both the parent drug and its long-half-life metabolites.

Problem 2: Inconsistent or unexpected metabolite concentrations.

Possible Cause Troubleshooting Step
Sample collection and handling issues. This compound and its metabolites may be unstable in certain conditions. Solution: Review your sample collection, processing, and storage protocols. Ensure samples are handled consistently and stored at appropriate temperatures (e.g., -80°C) to prevent degradation. Use appropriate anticoagulants and protect samples from light if necessary.
Analytical method limitations. The chosen analytical method may lack the required sensitivity or be prone to interference from other compounds in the biological matrix. Solution: Re-validate your analytical method. Check for matrix effects, recovery, and lower limit of quantification (LLOQ). Consider using a more sensitive and specific method like LC-MS/MS.[10]
Drug-drug interactions. Concomitant administration of other drugs that are inhibitors or inducers of CYP2D6 can alter the metabolism of this compound. Solution: Carefully review all co-administered medications in your study. If potential interactants are present, this should be considered as a confounding factor in your data analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolites in Different Metabolizer Phenotypes.

ParameterThis compoundO-desmethyl this compound (ODE)3-methoxy-O-desmethyl this compound (MODE)
Extensive Metabolizers (EMs)
Bioavailability~30%[1][3]--
Elimination Half-life~2.5 hours[1]Longer than this compound[15]Minimum of 8.2 +/- 5.4 hours[16]
Systemic Clearance~1.8 L/min[1]Lower than this compound~289 ml/min[7]
Poor Metabolizers (PMs)
Bioavailability~88%[1]--
Elimination Half-life8-11 hours[1]--
Systemic Clearance~0.2 L/min[1]--

Table 2: Minimally Effective Plasma Concentrations.

CompoundConcentration (ng/mL)
This compound~300[1][3]
O-desmethyl this compound (ODE)~35[1][3]
3-methoxy-O-desmethyl this compound (MODE)~100[1][3]

Experimental Protocols

Protocol 1: Quantification of this compound, ODE, and MODE in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and experimental needs.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

      • The gradient should be optimized to achieve separation of this compound, ODE, and MODE.

    • Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Perform Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound, ODE, MODE, and the internal standard need to be determined and optimized.

  • Data Analysis:

    • Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentrations of this compound, ODE, and MODE in the plasma samples from the calibration curves.

Mandatory Visualizations

Encainide_Metabolism This compound This compound ODE O-desmethyl this compound (ODE) (Active) This compound->ODE CYP2D6 (O-demethylation) Other_Metabolites Other Minor Metabolites This compound->Other_Metabolites MODE 3-methoxy-O-desmethyl this compound (MODE) (Active) ODE->MODE Methylation

Caption: Metabolic pathway of this compound to its active metabolites.

Experimental_Workflow cluster_sample_collection Sample Collection & Processing cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Subject_Dosing Subject Dosing with this compound Blood_Sampling Timed Blood Sampling Subject_Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Quantification Quantification of this compound, ODE, MODE LC_MSMS->Quantification PK_Analysis Pharmacokinetic (PK) Analysis Quantification->PK_Analysis PD_Correlation Pharmacodynamic (PD) Correlation PK_Analysis->PD_Correlation Metabolizer_Stratification Stratification by Metabolizer Status Metabolizer_Stratification->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis of this compound and its metabolites.

Troubleshooting_Logic rect_node rect_node Start Poor Dose-Response Correlation? Metabolites_Measured Are active metabolites (ODE, MODE) measured? Start->Metabolites_Measured Genotype_Known Is CYP2D6 metabolizer status known? Metabolites_Measured->Genotype_Known Yes Measure_Metabolites Action: Implement analytical method to quantify this compound, ODE, and MODE. Metabolites_Measured->Measure_Metabolites No Steady_State Are samples at steady-state? Genotype_Known->Steady_State Yes Genotype_Subjects Action: Genotype/phenotype subjects and stratify data. Genotype_Known->Genotype_Subjects No Adjust_Sampling Action: Adjust sampling times to ensure steady-state is reached. Steady_State->Adjust_Sampling No Correlate_All Correlate effect with parent and metabolite concentrations. Steady_State->Correlate_All Yes Measure_Metabolites->Genotype_Known Genotype_Subjects->Steady_State Adjust_Sampling->Correlate_All

References

Best practices for long-term storage of Encainide and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Encainide and its primary metabolites, O-desmethyl this compound (ODE) and 3-methoxy-O-desmethyl this compound (MODE). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for pure (neat) this compound and its metabolites?

While specific long-term stability data for pure this compound, ODE, and MODE is not extensively published, general best practices for analogous pharmaceutical compounds suggest storage in a cool, dark, and dry environment. For long-term stability, it is recommended to store these compounds at -20°C or lower in tightly sealed containers to minimize degradation.

Q2: How stable are this compound and its metabolites in biological matrices like plasma and urine?

This compound, ODE, and MODE have been shown to be stable in frozen plasma and urine for at least 52 weeks when stored at approximately -20°C to -70°C.[1]

Q3: What are the main degradation pathways for this compound?

This compound's metabolism in the liver primarily involves O-demethylation to form ODE and subsequent methoxylation to form MODE. Other identified metabolic routes include N-demethylation and oxidation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to fully characterize the degradation pathways and identify potential degradation products that may arise during storage or sample processing.

Q4: Are there any known incompatibilities with common solvents?

Troubleshooting Guides

HPLC Analysis of this compound and its Metabolites

This guide addresses common issues encountered during the HPLC analysis of this compound, ODE, and MODE.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 2. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction or leaks. 4. Temperature variations.1. Prepare fresh mobile phase and ensure proper mixing. 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Use a column oven to maintain a constant temperature.
Ghost Peaks 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. 3. Increase the run time or implement a gradient flush at the end of each run.
Low Signal Intensity 1. Incorrect wavelength detection. 2. Sample degradation. 3. Low sample concentration. 4. Detector lamp issue.1. Ensure the detector is set to the optimal wavelength for this compound and its metabolites (around 260 nm). 2. Prepare fresh samples and standards. 3. Concentrate the sample if possible. 4. Check the detector lamp's performance and replace it if necessary.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method. This protocol is based on ICH guidelines.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for a specified period.

    • Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for a specified period.

  • Thermal Degradation:

    • Store the solid drug substance at an elevated temperature (e.g., 70°C) for a specified period.

    • Dissolve the stressed solid in a suitable solvent before analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to UV and visible light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

  • Calculate the percentage degradation.

  • If significant degradation products are observed, further characterization using techniques like LC-MS/MS and NMR may be necessary to elucidate their structures.

Visualizations

Encainide_Metabolism This compound This compound ODE O-desmethyl this compound (ODE) This compound->ODE O-demethylation (CYP2D6) Other_Metabolites Other Metabolites This compound->Other_Metabolites N-demethylation, Oxidation MODE 3-methoxy-O-desmethyl this compound (MODE) ODE->MODE Methoxylation

Caption: Metabolic pathway of this compound.

Stability_Testing_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API This compound API API->Acid API->Base API->Oxidation API->Thermal API->Photo Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) Analysis->Data_Evaluation

References

Technical Support Center: Interpreting Electrophysiological Results with Encainide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electrophysiological results with encainide.

Frequently Asked Questions (FAQs)

Q1: We are observing a smaller than expected effect of this compound on the sodium current (INa) in our ventricular myocyte patch-clamp experiment. What could be the reason?

A1: Several factors could contribute to a diminished effect of this compound. Consider the following possibilities:

  • Metabolic State of the Preparation: this compound is extensively metabolized in the liver to more potent active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE).[1][2][3][4] In in vitro preparations lacking hepatic metabolic activity, the observed effect will primarily be from the parent compound, which is less potent than its metabolites.[5]

  • Metabolizer Phenotype of Cell Source: The metabolism of this compound is genetically determined, with "extensive metabolizers" (EM) and "poor metabolizers" (PM) showing different pharmacokinetic profiles.[3][4] If your cell line or primary cell source is from a PM phenotype, the conversion to more active metabolites will be significantly reduced, leading to a less pronounced effect.[3]

  • Experimental Conditions: The blocking effect of this compound can be influenced by the holding potential and stimulation frequency (use-dependence). This compound is a potent sodium channel antagonist that dissociates slowly from the channels.[6] Ensure your voltage protocols are designed to promote channel opening and binding of the drug.

  • Drug Concentration and Stability: Verify the concentration and stability of your this compound solution. Improper storage or dilution can lead to a lower effective concentration.

Q2: Our application of this compound is causing an increase in arrhythmia or proarrhythmic events in our cardiac tissue model. Isn't it supposed to be an antiarrhythmic?

A2: Yes, this compound is a Class IC antiarrhythmic agent.[1] However, like many antiarrhythmic drugs, it has known proarrhythmic effects, which can manifest as an increase in the frequency or severity of arrhythmias.[1][7][8] This is a critical and complex aspect of its pharmacology.

Key points to consider:

  • Proarrhythmia is a known risk: Clinical studies have documented that this compound can aggravate or precipitate new arrhythmias, with an overall incidence of about 10%.[1] The risk is higher in the presence of underlying heart disease.[1]

  • Mechanism of Proarrhythmia: The marked slowing of conduction in the His-Purkinje system and myocardium, a primary effect of this compound, can create a substrate for re-entrant arrhythmias.[6][9]

  • Type of Arrhythmia: this compound-induced proarrhythmia can present as polymorphic ventricular tachycardia, which, unlike arrhythmias associated with QT-prolonging drugs, is not typically associated with marked QT prolongation.[10]

  • Interaction with Autonomic Function: There is evidence to suggest an interaction between Class IC agents and autonomic function in the genesis of proarrhythmic effects.[11]

Q3: We are seeing unexpected changes in potassium currents (IK) after applying this compound. Is this a known off-target effect?

A3: While the primary mechanism of this compound is sodium channel blockade, there is emerging evidence of its effects on other ion channels.[2][12]

  • Potassium Channel Inhibition: Recent studies have shown that this compound can inhibit voltage-dependent potassium channels (Kv), specifically the Kv1.5 subtype, in a concentration-dependent manner.[13][14] This inhibition appears to be independent of its effects on sodium channels.[13]

  • Implications: This off-target effect on potassium channels could contribute to the overall electrophysiological profile of the drug and potentially influence its antiarrhythmic and proarrhythmic actions. When interpreting your results, it is crucial to consider the possibility of multi-channel effects.

Troubleshooting Unreliable Patch-Clamp Recordings

Encountering variability or instability in your patch-clamp recordings can confound the interpretation of drug effects. Here are some common issues and potential solutions:

Problem Potential Cause Troubleshooting Steps
Difficulty achieving a GΩ seal Unhealthy cells; Improper pipette resistance; Debris in solutions.Ensure constant oxygenation of cells and check the pH and osmolarity of your solutions.[15] Use pipettes with a resistance of 4-8 MΩ.[15] Filter all solutions to remove particulates.[16]
High access resistance after breakthrough Incomplete membrane rupture.Apply short, gentle suction pulses. The use of the "zap" function on the amplifier can also help.[15]
Noisy recording Electrical interference; Poor grounding; Bubbles in the perfusion system.Ensure all equipment is properly grounded and shielded. Check for and remove any bubbles in the perfusion lines.
Unstable recording / loss of seal Mechanical drift; Cell death.Ensure the recording setup is mechanically stable. Monitor cell health throughout the experiment.

Data Presentation: this compound's Electrophysiological Effects

The following table summarizes the expected quantitative effects of this compound and its metabolites on key electrophysiological parameters.

Parameter This compound (Parent Compound) O-demethyl this compound (ODE) 3-methoxy-O-demethyl this compound (MODE) Reference
Max rate of phase 0 depolarization (Vmax) ↓↓↓↓↓↓↓↓↓↓[1]
Action Potential Duration (APD) ↔ or ↓[1][6]
QRS Interval ↑↑[1]
PR Interval [1]
QT Interval ↔ or ↑ (due to QRS widening)[1][6]
Effective Refractory Period (ERP) ↔ or ↑[1][6]

Arrow notation: ↓ (decrease), ↑ (increase), ↔ (no significant change). The number of arrows indicates the relative magnitude of the effect.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of INa in Isolated Cardiomyocytes

This protocol outlines a standard method for assessing the effect of this compound on sodium currents.

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model using established enzymatic digestion protocols. Allow cells to stabilize in a Tyrode's solution.

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To block calcium and potassium channels, add CdCl2 (0.2 mM) and CsCl (20 mM).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -100 mV to ensure the availability of sodium channels.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit INa.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to measure the drug's effect on INa amplitude and kinetics.

  • Data Analysis: Analyze the peak inward current at each voltage step to construct a current-voltage (I-V) relationship. Compare the I-V curves before and after drug application to quantify the block.

Visualizations

Encainide_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane cluster_drug This compound and Metabolites Na_channel Voltage-gated Sodium Channel (Nav1.5) AP Action Potential Na_channel->AP Phase 0 Depolarization K_channel Voltage-gated Potassium Channel (e.g., Kv1.5) K_channel->AP Repolarization This compound This compound This compound->Na_channel Blocks Na+ influx This compound->K_channel Inhibits K+ efflux (Off-target effect) Metabolites Active Metabolites (ODE, 3-MODE) Metabolites->Na_channel Potent Blockade Troubleshooting_Workflow start Unexpected Electrophysiological Result with this compound q1 Is the observed effect smaller than expected? start->q1 q2 Is there an increase in proarrhythmic events? q1->q2 No a1 Check: 1. In vitro vs. in vivo metabolism 2. Cell source phenotype (EM vs. PM) 3. Experimental conditions (use-dependence) 4. Drug concentration and stability q1->a1 Yes q3 Are there unexpected changes in other ion currents (e.g., IK)? q2->q3 No a2 Acknowledge: 1. Known proarrhythmic risk of Class IC drugs 2. Potential for re-entrant arrhythmias 3. Possible interaction with autonomic tone q2->a2 Yes a3 Consider: 1. Known off-target effects on Kv channels 2. Potential for multi-channel blockade q3->a3 Yes end Refined Interpretation of Results q3->end No a1->q2 a2->q3 a3->end

References

Validation & Comparative

A Comparative Analysis of Encainide and Flecainide on Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encainide and flecainide are Class IC antiarrhythmic agents characterized by their potent blockade of cardiac sodium channels (Nav1.5). This action markedly slows conduction velocity in the atria, ventricles, and His-Purkinje system, underlying their efficacy in suppressing a variety of cardiac arrhythmias.[1][2][3] However, despite their similar classification, important differences in their pharmacokinetics and electrophysiological effects exist, influencing their clinical application and risk profiles. This guide provides an objective comparison of their sodium channel blocking properties, supported by available experimental data. A key differentiating factor for this compound is its extensive metabolism into pharmacologically active metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE), which are more potent than the parent drug and contribute significantly to its clinical effects.[2][4][5][6][7]

Quantitative Comparison of Sodium Channel Blockade

The following tables summarize the available quantitative data for the sodium channel blocking properties of this compound, its active metabolites, and flecainide. It is important to note that directly comparable IC50 values and kinetic data for this compound and its metabolites under identical experimental conditions are limited in the published literature.

Table 1: Potency (IC50) of Sodium Channel Blockade

CompoundConditionIC50 (µM)Species/Cell LineReference
Flecainide Resting/Tonic Block345Xenopus oocytes expressing hNav1.5[8][9]
Use-Dependent Block7.4Xenopus oocytes expressing hNav1.5[8][9]
Use-Dependent Block10.7hNav1.5 channels (IonWorks)[10]
Peak Nav1.5 Current5.5 ± 0.8HEK293 cells
This compound N/AData not availableN/A
O-demethyl this compound (ODE) N/AData not availableN/A
3-methoxy-O-demethyl this compound (3-MODE) N/AData not availableN/A

Table 2: Kinetics of Sodium Channel Blockade

CompoundParameterValueSpecies/Cell LineReference
Flecainide On-rate (kon)14.9 µM-1s-1rNav1.4 in HEK293 cells[4]
Off-rate (koff)12.2 s-1rNav1.4 in HEK293 cells[4]
Recovery Time Constant (τ)~81 shNav1.5 in Xenopus oocytes[9]
Recovery Time Constant (τ)19.9 ± 1.2 sGuinea-pig papillary muscle[11]
This compound Recovery Time Constant (τ)> 20 sN/A[1][4]
O-demethyl this compound (ODE) Recovery from use-dependent blockSlower than this compoundGuinea-pig papillary muscle[3]
3-methoxy-O-demethyl this compound (3-MODE) N/AData not availableN/A

Table 3: Minimally Effective Plasma Concentrations

CompoundConcentration (ng/mL)NoteReference
This compound ~300In poor metabolizers[2][6]
O-demethyl this compound (ODE) ~35In extensive metabolizers[2][6]
3-methoxy-O-demethyl this compound (3-MODE) ~100In extensive metabolizers[2][6]

Mechanism of Action and State Dependence

Both this compound and flecainide are potent sodium channel blockers that exhibit prominent use-dependent effects, meaning their blocking efficacy increases with heart rate.[1][3] This is a characteristic feature of Class IC agents and is attributed to their slow dissociation from the sodium channel.[12]

Flecainide is considered an open-channel blocker.[11] It accesses its binding site within the pore of the sodium channel when the channel is in the open state.[2] Once bound, closing of either the activation or inactivation gate "traps" the drug within the channel, leading to its slow recovery from block.[9]

This compound also demonstrates slow dissociation kinetics, with a recovery time constant of over 20 seconds.[1][4] The antiarrhythmic effects of this compound in the majority of patients (extensive metabolizers) are primarily mediated by its active metabolites, ODE and 3-MODE.[5][6][7] These metabolites have been shown to be more potent than the parent compound.[13] In particular, ODE is considered one of the most potent sodium channel blockers used in humans.[2] The onset of use-dependent block is slower for ODE compared to this compound, and the recovery from block is even slower.[3] This contributes to the sustained antiarrhythmic effect despite the short half-life of the parent this compound.

Experimental Protocols

The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology studies on isolated cardiomyocytes or cell lines heterologously expressing the cardiac sodium channel, Nav1.5.

Whole-Cell Voltage-Clamp Protocol for Nav1.5

A typical experimental setup involves the following:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are commonly used.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.4 with CsOH.

  • Voltage-Clamp Protocol:

    • Holding Potential: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

    • Depolarizing Pulse: A short depolarizing pulse (e.g., to -20 mV for 20 ms) is applied to elicit the peak inward sodium current.

    • Tonic Block Measurement: The reduction in peak sodium current after the application of the drug at a low stimulation frequency (e.g., 0.1 Hz) is measured to determine tonic block.

    • Use-Dependent Block Measurement: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to assess use-dependent block. The progressive reduction in peak sodium current during the pulse train is quantified.

    • Recovery from Block: After inducing use-dependent block, the time course of recovery is measured by applying test pulses at increasing intervals from a hyperpolarized holding potential.

Visualizations

Signaling Pathway of Sodium Channel Blockade

Sodium_Channel_Blockade cluster_channel Cardiac Sodium Channel (Nav1.5) cluster_drugs Class IC Antiarrhythmics cluster_metabolism This compound Metabolism (Liver) Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization This compound This compound This compound->Open Blocks open channel ODE ODE (active) This compound->ODE CYP2D6 MODE 3-MODE (active) This compound->MODE CYP2D6 Flecainide Flecainide Flecainide->Open Blocks open channel ODE->Open Potent Block MODE->Open Potent Block

Caption: Mechanism of sodium channel blockade by this compound and flecainide.

Experimental Workflow for Assessing Sodium Channel Block

Experimental_Workflow start Start: Cell Preparation (e.g., HEK293 with Nav1.5) patch_clamp Whole-Cell Patch Clamp start->patch_clamp control Record Control Sodium Current patch_clamp->control drug_application Apply Drug (this compound or Flecainide) control->drug_application tonic_block Measure Tonic Block (Low Frequency Stimulation) drug_application->tonic_block use_dependent_block Measure Use-Dependent Block (High Frequency Stimulation) tonic_block->use_dependent_block recovery Measure Recovery from Block use_dependent_block->recovery data_analysis Data Analysis (IC50, On/Off Rates) recovery->data_analysis end End: Comparative Analysis data_analysis->end

Caption: Workflow for evaluating sodium channel blockers.

Logical Relationship of this compound's Action

Encainide_Action This compound Oral this compound Administration Metabolism Hepatic Metabolism (CYP2D6) This compound->Metabolism Parent_Drug Parent this compound This compound->Parent_Drug Metabolites Active Metabolites (ODE and 3-MODE) Metabolism->Metabolites Sodium_Channel_Block Sodium Channel Blockade Metabolites->Sodium_Channel_Block Primary Contributors Parent_Drug->Sodium_Channel_Block Minor Contributor (in extensive metabolizers) Antiarrhythmic_Effect Antiarrhythmic Effect Sodium_Channel_Block->Antiarrhythmic_Effect

References

A Comparative Guide to the Electrophysiological Effects of Encainide and Quinidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of Encainide and Quinidine, two antiarrhythmic drugs with distinct mechanisms of action. The information presented is intended to support research and development in the field of cardiology by offering a comprehensive overview of their effects on cardiac ion channels, action potentials, and electrocardiogram (ECG) parameters, supported by experimental data.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key quantitative electrophysiological effects of this compound and Quinidine based on published experimental data. These values provide a direct comparison of the potency and impact of each drug on various aspects of cardiac function.

Electrophysiological ParameterThis compoundQuinidine
ECG Intervals
PR IntervalMarked prolongation (mean, 44% increase)[1]Minimal increase[2]
QRS DurationMarked prolongation (mean, 18-47% increase)[1][3]Significant increase, but to a lesser extent than this compound[4]
QT/QTc IntervalMinimal increase, primarily due to QRS widening[3][5]Significant prolongation (can be >25%)[6][7]
Ion Channel Blockade (IC50 values)
Fast Sodium Channels (INa)Potent antagonist with slow dissociation[8]28.9 ± 2.2 μM (for peak Nav1.5 current)[9][10]
Delayed Rectifier Potassium Current (IK)Mild inhibitory effect[11]11.4 μM (in normal potassium conditions)[12][13]
Transient Outward Potassium Current (Ito)No significant effect reported17.6 μM (in normal potassium conditions)[12][13]; Voltage-dependent block with an IC50 of 1.69 mM at 0 mV, decreasing to 875 μM at +60 mV[14]
Inward Rectifier Potassium Current (IK1)No significant effect reportedHigher concentrations required for inhibition[12][13]
Action Potential Parameters
Action Potential Duration (APD)Little to no effect[5]Lengthens APD[15]
Maximum Rate of Depolarization (Vmax)Decreases Vmax[5]Reduces Vmax[15]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the electrophysiological properties of cardiac tissues and the effects of pharmacological agents. Key experimental protocols are outlined below.

In Vitro Cardiac Action Potential Recording

Objective: To measure the direct effects of a drug on the action potential of isolated cardiac cells or tissues.

Methodology:

  • Tissue Preparation: Cardiac tissue (e.g., papillary muscle, Purkinje fibers) is dissected from an animal model (e.g., rabbit, guinea pig) and placed in a tissue bath. The bath is continuously perfused with a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (typically 37°C) and oxygenation.

  • Microelectrode Impalement: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cardiac cell.

  • Action Potential Recording: The microelectrode records the transmembrane potential. The heart tissue is stimulated at a set frequency, and the resulting action potentials are amplified and digitized. Key parameters measured include resting membrane potential, action potential amplitude, overshoot, duration at different levels of repolarization (e.g., APD50, APD90), and the maximum upstroke velocity (Vmax)[16].

  • Drug Application: After obtaining baseline recordings, the drug of interest is added to the perfusate at various concentrations to determine its effect on the action potential parameters.

Patch-Clamp Electrophysiology

Objective: To study the effect of a drug on specific ion channels in isolated cardiac myocytes.

Methodology:

  • Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.

  • Pipette Formation and Sealing: A glass micropipette with a very small tip opening is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell. This configuration is used to record the activity of all ion channels in the cell.

  • Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. This allows for the measurement of the ionic currents flowing across the cell membrane in response to controlled voltage changes. Specific voltage protocols are used to isolate and study individual ion currents (e.g., INa, IKr, IKs).

  • Drug Perfusion: The isolated cell is perfused with solutions containing different concentrations of the drug to determine its effect on the amplitude and kinetics of the targeted ion channels, from which parameters like IC50 values can be derived.

In Vivo Intracardiac Electrophysiology Study

Objective: To assess the effects of a drug on the entire cardiac conduction system in a living subject.

Methodology:

  • Catheter Placement: Multipolar electrode catheters are inserted into a peripheral vein (e.g., femoral vein) and advanced into the chambers of the heart under fluoroscopic guidance[17][18]. Catheters are typically placed in the right atrium, His bundle region, and right ventricle[19].

  • Baseline Recordings: Intracardiac electrograms are recorded from these locations to measure baseline conduction intervals, including the PA interval (atrial conduction), AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction)[20]. The sinus cycle length and various refractory periods are also measured.

  • Programmed Electrical Stimulation: The heart is paced at different rates and with programmed extra stimuli to assess the function of the conduction system and to induce arrhythmias under controlled conditions[19].

  • Drug Infusion: The drug is administered intravenously, and the electrophysiological measurements and stimulation protocols are repeated to evaluate the drug's effects on conduction, refractoriness, and arrhythmia inducibility[3][21].

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action of this compound and Quinidine on cardiac electrophysiology and a typical experimental workflow for their evaluation.

Encainide_Mechanism cluster_drug This compound cluster_channel Cardiac Ion Channels cluster_effect Electrophysiological Effects This compound This compound (Class IC) Na_Channel Fast Na+ Channels (INa) This compound->Na_Channel Potent Blockade (Slow Dissociation) APD Minimal Effect on APD This compound->APD Vmax Decreased Vmax Na_Channel->Vmax Reduced Na+ Influx Conduction Slowed Conduction Velocity Vmax->Conduction QRS Prolonged QRS Duration Conduction->QRS

Caption: Mechanism of action for this compound.

Quinidine_Mechanism cluster_drug Quinidine cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Quinidine Quinidine (Class IA) Na_Channel Fast Na+ Channels (INa) Quinidine->Na_Channel Moderate Blockade K_Channel K+ Channels (IKr, IKs, Ito) Quinidine->K_Channel Blockade Vmax Decreased Vmax Na_Channel->Vmax Reduced Na+ Influx APD Prolonged APD K_Channel->APD Reduced K+ Efflux Conduction Slowed Conduction Velocity Vmax->Conduction QT Prolonged QT Interval APD->QT

Caption: Mechanism of action for Quinidine.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Model Select Model (e.g., Isolated Tissue, Whole Animal) Baseline Establish Baseline Electrophysiological Recordings Model->Baseline Drug_Admin Administer Drug (this compound or Quinidine) Baseline->Drug_Admin Record Record Electrophysiological Changes (ECG, AP, Ion Currents) Drug_Admin->Record Analyze Analyze Data (e.g., Interval Changes, IC50) Record->Analyze Compare Compare Effects to Baseline and Between Drugs Analyze->Compare

Caption: General experimental workflow.

References

Encainide in Post-Myocardial Infarction: A Cautionary Tale of Suppressed Arrhythmias and Increased Mortality

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the Cardiac Arrhythmia Suppression Trial (CAST) reveals critical lessons in antiarrhythmic therapy, where the successful suppression of a surrogate endpoint did not translate to improved patient survival. For researchers, scientists, and drug development professionals, the story of Encainide serves as a pivotal case study in the complexities of post-myocardial infarction (MI) cardiac care and the potential for proarrhythmic effects.

This comparison guide provides an objective analysis of this compound's performance against other antiarrhythmic agents and a placebo in a post-MI model, primarily drawing upon the landmark CAST data. The findings underscore the critical importance of evaluating long-term safety outcomes over surrogate markers of efficacy.

Performance Comparison: The Perilous Trade-off

While this compound and its fellow Class IC antiarrhythmic, Flecainide, demonstrated high efficacy in suppressing ventricular premature depolarizations (VPDs), this did not correlate with a reduction in mortality. In a stunning and practice-altering outcome, both drugs were associated with a significant increase in death from arrhythmia and all-cause mortality compared to placebo.[1][2]

The Cardiac Arrhythmia Pilot Study (CAPS) had earlier shown the feasibility of suppressing ventricular arrhythmias with agents like this compound and Flecainide, which exhibited higher efficacy rates in reducing VPDs compared to other drugs like imipramine and moricizine.[3] However, the subsequent, much larger CAST decisively revealed the lethal consequences of this approach in post-MI patients.

Below is a summary of the key quantitative outcomes from the CAST, highlighting the stark contrast between arrhythmia suppression and patient survival.

Outcome MeasureThis compound/FlecainidePlaceboRelative Risk (this compound/Flecainide vs. Placebo)p-value
Mortality
Death from Arrhythmia or Nonfatal Cardiac Arrest4.5% (33/730)1.2% (9/725)3.6<0.001
Total Mortality7.7% (56/730)3.0% (22/725)2.5<0.001
1-Year Survival90%95%-0.0006
1-Year Freedom from Arrhythmic Death or Cardiac Arrest93%96%-0.003
Arrhythmia Suppression
Efficacy in Suppressing VPDs (CAPS Study)79% (this compound)37%--

Experimental Protocols: The Cardiac Arrhythmia Suppression Trial (CAST)

The CAST was a multicenter, randomized, double-blind, placebo-controlled trial designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in post-MI patients would reduce mortality.[4][5]

Patient Population: The trial enrolled patients who had a myocardial infarction between 6 days and 2 years prior to enrollment and had asymptomatic or mildly symptomatic ventricular arrhythmias, defined as six or more VPDs per hour on an ambulatory electrocardiogram.[4][6]

Inclusion Criteria:

  • Myocardial infarction 6 days to 2 years prior.

  • ≥ 6 VPDs/hour.

  • For patients more than 90 days post-MI, a left ventricular ejection fraction (LVEF) of ≤ 40% was required. For those within 90 days, the LVEF cutoff was ≤ 55%.[4]

Exclusion Criteria:

  • Ventricular arrhythmias causing severe symptoms (e.g., syncope).

  • Sustained ventricular tachycardia.

  • Contraindications to the study drugs.[4]

Study Design: The trial had a unique design with an initial open-label drug titration phase to identify patients who responded to one of the active drugs (this compound, Flecainide, or Moricizine) with at least an 80% reduction in VPDs.[4][7] Only these "responders" were then randomized to receive either the effective drug or a placebo.[4]

Endpoints:

  • Primary Endpoint: Death from arrhythmia.[6]

  • Secondary Endpoint: All-cause mortality.[6]

The this compound and Flecainide arms of the trial were terminated prematurely due to the clear evidence of excess mortality in the active treatment groups.[1][4]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental design of the CAST and the underlying mechanisms, the following diagrams are provided.

CAST_Workflow cluster_screening Patient Screening and Titration cluster_randomization Randomization and Follow-up start Post-MI Patients with ≥ 6 VPDs/hour holter Ambulatory ECG (Holter) Monitoring start->holter titration Open-Label Titration with This compound, Flecainide, or Moricizine holter->titration response ≥ 80% VPD Suppression? titration->response randomize Randomization response->randomize Yes excluded Excluded from Randomization response->excluded No placebo Placebo randomize->placebo active_drug Active Drug (this compound, Flecainide, or Moricizine) randomize->active_drug follow_up Follow-up (Avg. 10 months for this compound/Flecainide) placebo->follow_up active_drug->follow_up endpoints Primary and Secondary Endpoint Analysis follow_up->endpoints

Caption: Experimental workflow of the Cardiac Arrhythmia Suppression Trial (CAST).

Signaling_Pathway cluster_normal Normal Cardiac Action Potential cluster_postmi Post-MI Myocardium cluster_this compound This compound (Class IC) Action and Proarrhythmia na_channel Voltage-gated Na+ Channel depolarization Rapid Depolarization (Phase 0) na_channel->depolarization na_block Potent Na+ Channel Blockade (Slow Dissociation) ap Action Potential Propagation depolarization->ap ischemia Ischemic/Scarred Tissue slow_conduction Slowed Conduction ischemia->slow_conduction reentry Re-entrant Circuits slow_conduction->reentry marked_slowing Marked Conduction Slowing arrhythmia Ventricular Arrhythmias reentry->arrhythmia This compound This compound This compound->na_block na_block->marked_slowing proarrhythmia Proarrhythmic Effect marked_slowing->proarrhythmia Increased risk in damaged tissue

Caption: Mechanism of this compound and potential for proarrhythmia in post-MI hearts.

The Verdict on this compound in Post-MI Patients

The results of the CAST were unequivocal: in patients with a history of myocardial infarction, the suppression of asymptomatic or mildly symptomatic ventricular arrhythmias with this compound (and Flecainide) leads to an increased risk of death.[4][6] This has led to a paradigm shift in the management of such patients, with Class IC antiarrhythmics being contraindicated in the presence of structural heart disease, such as that resulting from a myocardial infarction.

While this compound is a potent suppressor of ventricular ectopy, its use in the post-MI setting is a clear example of where a focus on a surrogate endpoint can lead to detrimental patient outcomes. The CAST remains a cornerstone in clinical trial design and a critical reminder of the importance of robust, long-term safety data in the development and application of cardiovascular therapies. For researchers in the field, the legacy of this compound and the CAST is a powerful lesson in the complex interplay between electrophysiology, myocardial substrate, and the ultimate goal of improving patient survival.

References

Encainide's hERG Channel Effect: A Comparative Analysis with Other Class I Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the inhibitory effects of encainide and other Class I antiarrhythmic drugs on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

The human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), is a critical component in cardiac action potential repolarization. Inhibition of this channel is a primary mechanism underlying drug-induced QT prolongation, which can lead to life-threatening arrhythmias. Class I antiarrhythmic drugs, primarily sodium channel blockers, exhibit varying degrees of hERG channel inhibition. This guide provides a detailed comparison of the effects of this compound and other Class I antiarrhythmics on hERG channels, supported by experimental data and methodologies.

Quantitative Comparison of hERG Channel Inhibition

DrugClassIC50 (µM) on hERG ChannelsCell LineNotes
This compound Ic8.91 ± 1.75 (on Kv channels)Rabbit coronary arterial smooth muscle cellsPrimarily inhibits the Kv1.5 subtype.[1] Direct hERG IC50 not specified.
Flecainide Ic1.49[2][3] / 3.91[4]HEK293[2][3][4]Exhibits voltage-dependent inhibition.[4] Key binding determinant is the F656 residue in the S6 helix.[2]
Propafenone Ic0.44[4]HEK293[4]Shows voltage-dependence of inhibition.[4]
Quinidine Ia0.41[4]HEK293[4]Blockade is voltage-dependent.[4]
Lidocaine Ib262.90[4]HEK293[4]Significantly lower potency compared to other Class I drugs.[4]
Mexiletine Ib3.7HEK293Binds preferentially to the open state of the hERG channel.

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, the gold standard for studying ion channel electrophysiology.[5][6][7][8]

General Whole-Cell Patch Clamp Methodology for hERG Assay

A typical experimental setup involves the following steps:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express hERG channels are cultured under standard conditions.[5][7]

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ion currents.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.

  • Drug Application: The drug of interest is applied to the extracellular solution at various concentrations to determine its effect on the hERG current. The percentage of current inhibition at each concentration is measured to calculate the IC50 value.

Specific Protocol for this compound on Kv Channels

The IC50 value for this compound was determined using whole-cell patch-clamp on freshly isolated rabbit coronary arterial smooth muscle cells. The voltage protocol consisted of 600-ms depolarizing pulses from a holding potential of -80 mV to +60 mV in 10 mV increments to elicit Kv currents.[1]

Signaling Pathways and Molecular Interactions

The primary mechanism by which Class I antiarrhythmics affect hERG channels is through direct physical blockade of the channel pore. This interaction prevents the flow of potassium ions, thereby altering the cardiac action potential.

G cluster_drug Class I Antiarrhythmic Drug cluster_channel hERG Potassium Channel cluster_effect Cellular Effect drug This compound / Other Class I Antiarrhythmics channel hERG (IKr) Channel drug->channel Direct Binding block Channel Blockade channel->block Inhibition of K+ Efflux repolarization Delayed Repolarization block->repolarization

Direct Blockade of hERG Channels by Class I Antiarrhythmics

The binding of these drugs is often state-dependent, meaning they may have a higher affinity for the open or inactivated states of the channel. The molecular determinants of binding for several Class I antiarrhythmics have been identified within the inner cavity of the hERG channel pore, particularly involving aromatic amino acid residues in the S6 transmembrane helix, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[2]

G cluster_workflow Experimental Workflow for hERG Inhibition Assay A Cell Culture (hERG-expressing cells) B Whole-Cell Patch Clamp A->B C Apply Voltage Protocol B->C D Record Baseline hERG Current C->D E Apply Drug (e.g., this compound) D->E F Record Inhibited hERG Current E->F G Data Analysis (IC50 Calculation) F->G

Workflow for Determining hERG Channel Inhibition

Conclusion

While this compound is classified as a Class Ic antiarrhythmic drug with primary effects on sodium channels, evidence suggests it also possesses inhibitory activity against voltage-gated potassium channels, with a notable effect on Kv1.5. Although a direct IC50 for hERG is not definitively established, its potential to modulate potassium currents warrants consideration in the context of cardiac repolarization. In comparison, other Class I drugs like flecainide, propafenone, and quinidine demonstrate significant hERG channel blockade at clinically relevant concentrations, with varying potencies. Lidocaine and mexiletine, representing Class Ib, exhibit considerably weaker effects on hERG channels. Understanding these differential effects on the hERG channel is crucial for assessing the proarrhythmic potential of these antiarrhythmic agents and for the development of safer cardiac therapies. Further investigation into the specific interaction of this compound with the hERG channel is warranted to fully characterize its electrophysiological profile.

References

Landmark Cardiac Trial Revisited: A Comparative Guide to Arrhythmia Suppression Post-Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal moment in cardiovascular medicine, the Cardiac Arrhythmia Suppression Trial (CAST) fundamentally altered the approach to managing ventricular arrhythmias in patients recovering from a myocardial infarction (MI). This guide revisits the key findings of CAST and compares them with alternative therapeutic strategies that have since become the standard of care. By presenting experimental data, detailed protocols, and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

The CAST trials (I and II), conducted in the late 1980s and early 1990s, were designed to test the hypothesis that suppressing ventricular premature complexes (VPCs) with antiarrhythmic drugs would reduce mortality in post-MI patients.[1][2] The trial unexpectedly demonstrated that the Class IC antiarrhythmic drugs encainide, flecainide, and moricizine, despite effectively suppressing arrhythmias, led to a significant increase in death from arrhythmia and all-cause mortality compared to placebo.[3][4] This startling outcome underscored the potential for proarrhythmic effects and the limitations of using a surrogate endpoint like arrhythmia suppression to predict clinical benefit.

Key Findings from the Cardiac Arrhythmia Suppression Trial (CAST)

The CAST investigators enrolled patients who had a myocardial infarction within the preceding two years, had at least six VPCs per hour, and demonstrated suppression of their arrhythmia during an initial open-label drug titration phase.[5] Those who responded were then randomized to receive either the active drug or a placebo.

The trial was terminated prematurely due to the clear evidence of harm in the treatment groups. In CAST I, patients receiving this compound or flecainide had a significantly higher rate of death from arrhythmia or cardiac arrest.[3] At an average follow-up of 10 months, the mortality rate from arrhythmia was 4.5% in the active treatment group versus 1.2% in the placebo group.[3] The total mortality was also higher in the treatment group (7.7%) compared to the placebo group (3.0%).[3][6] CAST II, which evaluated moricizine, was also stopped early due to a trend toward increased mortality.[6]

Comparative Efficacy of Post-MI Therapies

The failure of Class IC antiarrhythmics in the post-MI setting led to a paradigm shift towards therapies with proven mortality benefits, namely beta-blockers and implantable cardioverter-defibrillators (ICDs).

TherapyTrial/StudyPatient PopulationKey Findings
Class IC Antiarrhythmics CAST I Post-MI with asymptomatic or mildly symptomatic ventricular arrhythmiasIncreased Mortality: 2.5-fold higher risk of death from arrhythmia or cardiac arrest with this compound or flecainide vs. placebo.[7]
CAST II Post-MI with asymptomatic or mildly symptomatic ventricular arrhythmiasIncreased Mortality Trend: Trend towards increased mortality with moricizine vs. placebo.[6]
Beta-Blockers BHAT (Beta-Blocker Heart Attack Trial) Post-MI (within 5-21 days)Reduced Mortality: 26% reduction in total mortality with propranolol vs. placebo.[8]
CAPRICORN (Carvedilol Post-Infarct Survival Control in Left Ventricular Dysfunction) Post-MI (3-21 days) with LVEF ≤40%Reduced Mortality: 23% relative reduction in all-cause mortality with carvedilol vs. placebo.[8]
Meta-analysis (Reperfusion Era) Contemporary post-MI patientsMortality Reduction: A meta-analysis of contemporary trials showed a 26% reduction in all-cause mortality with beta-blocker treatment.[3]
Implantable Cardioverter-Defibrillators (ICDs) MADIT-II (Multicenter Automatic Defibrillator Implantation Trial II) Prior MI (>1 month) with LVEF ≤30%Reduced Mortality: 31% relative risk reduction in all-cause mortality with ICD vs. conventional medical therapy.[9]
SCD-HeFT (Sudden Cardiac Death in Heart Failure Trial) NYHA class II or III heart failure with LVEF ≤35% (ischemic and non-ischemic)Reduced Mortality: 23% relative risk reduction in all-cause mortality with ICD vs. placebo.[10]
Meta-analysis Primary prevention in ischemic or non-ischemic cardiomyopathyReduced Mortality: All-cause mortality reduced from 28.26% (conventional care) to 21.37% (ICD therapy).[5]

Experimental Protocols

Cardiac Arrhythmia Suppression Trial (CAST) Protocol
  • Patient Population: Patients aged 18-79 years who had a myocardial infarction between 6 days and 2 years prior to enrollment. They were required to have an average of six or more ventricular premature depolarizations (VPDs) per hour on an ambulatory Holter monitor recording. Patients with a left ventricular ejection fraction (LVEF) of ≤55% if enrolled within 90 days of their MI, or ≤40% if enrolled after 90 days, were included.[5][11]

  • Exclusion Criteria: Included ventricular arrhythmias causing severe symptoms, sustained ventricular tachycardia, and contraindications to the study drugs.[5]

  • Study Design: A randomized, double-blind, placebo-controlled trial. An initial open-label titration phase was conducted to identify patients whose arrhythmias were suppressed by one of the study drugs (this compound, flecainide, or moricizine).[5] Effective suppression was defined as at least an 80% reduction in VPDs and a 90% reduction in runs of unsustained ventricular tachycardia.[5] Responders were then randomized to receive the effective drug or a matching placebo.

  • Endpoints: The primary endpoint was death from arrhythmia or cardiac arrest with resuscitation. The secondary endpoint was total mortality.[1]

Alternative Therapy Trial Protocols (Examples)
  • Beta-Blocker Trials (e.g., CAPRICORN): Randomized, double-blind, placebo-controlled trials enrolling patients early after an acute MI with evidence of left ventricular dysfunction. Patients were typically randomized to receive a beta-blocker (e.g., carvedilol) or placebo in addition to standard post-MI care. The primary endpoint was typically all-cause mortality or a composite of death and cardiovascular hospitalization.

  • ICD Trials (e.g., MADIT-II): Randomized, controlled trials enrolling patients with a history of MI and significantly reduced LVEF. Patients were randomized to receive an ICD or conventional medical therapy. The primary endpoint was all-cause mortality. A key feature of these trials is the "waiting period" of at least 40 days post-MI before ICD implantation for primary prevention.[12]

Mechanistic Insights and Signaling Pathways

The detrimental effects observed in the CAST trial are attributed to the proarrhythmic potential of Class IC antiarrhythmic drugs, particularly in the setting of structural heart disease.

Mechanism of Action and Proarrhythmia of Class IC Antiarrhythmics

Flecainide and this compound are potent blockers of the fast inward sodium channels (Nav1.5) in cardiac cells.[2] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a marked decrease in conduction velocity.[1] While this effect can suppress ectopic beats, in the ischemic and scarred post-MI heart, this profound slowing of conduction can create a substrate for re-entrant arrhythmias, a lethal form of ventricular tachycardia or fibrillation. The "use-dependent" nature of this sodium channel blockade, where the effect is more pronounced at faster heart rates, may further contribute to this proarrhythmic effect.

cluster_CAST_Drugs Class IC Antiarrhythmics (Flecainide, this compound) cluster_Cardiac_Cell Post-MI Cardiac Myocyte cluster_Outcome Clinical Outcome in CAST CAST_Drugs Flecainide / this compound Na_Channel Voltage-Gated Sodium Channel (Nav1.5) CAST_Drugs->Na_Channel Blockade Action_Potential Cardiac Action Potential Na_Channel->Action_Potential Slows Phase 0 Depolarization Conduction Conduction Velocity Action_Potential->Conduction Markedly Decreases Reentry Re-entrant Arrhythmia Conduction->Reentry Creates Substrate for Increased_Mortality Increased Arrhythmic Death Reentry->Increased_Mortality

Mechanism of Proarrhythmia with Class IC Antiarrhythmics in Post-MI Setting.

Mechanism of Action of Alternative Therapies

In contrast, beta-blockers and ICDs offer mortality benefits through different mechanisms.

Beta-Blockers: These agents block the effects of catecholamines (adrenaline and noradrenaline) on beta-adrenergic receptors in the heart. This leads to a decrease in heart rate, blood pressure, and myocardial contractility, thereby reducing myocardial oxygen demand.[1] Beta-blockers also have direct antiarrhythmic effects by reducing the automaticity of pacemaker cells and prolonging the refractory period of the atrioventricular node.

cluster_Beta_Blockers Beta-Blockers cluster_Cardiac_Effects Cardiac Effects cluster_Outcome Clinical Outcome Beta_Blockers Beta-Blockers Beta_Receptors Beta-Adrenergic Receptors Beta_Blockers->Beta_Receptors Blockade Heart_Rate Heart Rate Beta_Receptors->Heart_Rate Decreases Contractility Myocardial Contractility Beta_Receptors->Contractility Decreases Arrhythmia_Risk Risk of Ventricular Arrhythmias Beta_Receptors->Arrhythmia_Risk Reduces Oxygen_Demand Myocardial Oxygen Demand Heart_Rate->Oxygen_Demand Reduces Contractility->Oxygen_Demand Reduces Reduced_Mortality Reduced Sudden Cardiac Death Oxygen_Demand->Reduced_Mortality Arrhythmia_Risk->Reduced_Mortality

Protective Mechanisms of Beta-Blockers Post-Myocardial Infarction.

Implantable Cardioverter-Defibrillators (ICDs): An ICD is a device implanted in the chest that continuously monitors the heart's rhythm.[13] When it detects a life-threatening ventricular arrhythmia, it delivers a high-energy shock to restore a normal heartbeat, thereby preventing sudden cardiac death.[13]

Start Patient with Post-MI Reduced Ejection Fraction Arrhythmia Life-Threatening Ventricular Arrhythmia (VT/VF) Start->Arrhythmia ICD_Detection ICD Detects Arrhythmia Arrhythmia->ICD_Detection ICD_Shock ICD Delivers High-Energy Shock ICD_Detection->ICD_Shock Normal_Rhythm Normal Sinus Rhythm Restored ICD_Shock->Normal_Rhythm SCD_Prevention Sudden Cardiac Death Prevented Normal_Rhythm->SCD_Prevention

References

A Comparative Analysis of the Proarrhythmic Risk of Encainide and Flecainide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the electrophysiological mechanisms and clinical evidence surrounding two Class IC antiarrhythmic agents.

Encainide and flecainide, both potent Class IC antiarrhythmic drugs, have been utilized in the management of cardiac arrhythmias. Their primary mechanism of action involves strong blockade of cardiac sodium channels, leading to a marked slowing of conduction velocity in the atrial and ventricular myocardium, as well as the His-Purkinje system. While effective in suppressing ventricular ectopy, their use has been significantly curtailed due to a demonstrated increased risk of proarrhythmia, most notably in patients with structural heart disease. This guide provides a comprehensive comparative analysis of the proarrhythmic risk associated with this compound and flecainide, supported by key experimental data and methodologies for researchers, scientists, and drug development professionals.

Electrophysiological and Proarrhythmic Mechanisms

This compound and flecainide exert their antiarrhythmic and proarrhythmic effects primarily through the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This potent blockade leads to a significant decrease in the maximum rate of rise of the action potential (Vmax).

This compound is metabolized in the liver to two active metabolites, O-demethylthis compound (ODE) and 3-methoxy-O-demethylthis compound (MODE), which also possess potent sodium channel blocking activity and contribute significantly to the drug's overall effect. The parent compound and its metabolites have variable effects on the action potential duration and refractoriness.

Flecainide also potently blocks the cardiac sodium channel (Nav1.5). Its effects are characterized by slow onset and offset kinetics, meaning it binds to the channel for a prolonged period. This "use-dependent" or "state-dependent" blockade is more pronounced at faster heart rates. In addition to sodium channel blockade, flecainide can also inhibit the rapid component of the delayed rectifier potassium current (IKr) at higher concentrations.

The proarrhythmic potential of both agents is thought to arise from the marked slowing of conduction, which can create a substrate for re-entrant arrhythmias, particularly in the presence of damaged or ischemic myocardial tissue. This slowing of conduction is reflected on the surface electrocardiogram (ECG) as a widening of the QRS complex.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key quantitative data on the electrophysiological effects of this compound and flecainide from in-vitro studies.

ParameterThis compoundFlecainideReference
Sodium Channel (Nav1.5) Blockade (IC50) Data for parent compound is limited; effects are primarily mediated by active metabolites.5.5 µM to 10.7 µM (tonic block); 7.4 µM (use-dependent block)[1][2][3]
Effect on Vmax Significant reduction, mediated by parent drug and active metabolites.Significant, concentration-dependent reduction.[4]

Clinical Evidence: The Cardiac Arrhythmia Suppression Trial (CAST)

The most definitive clinical evidence regarding the proarrhythmic risk of this compound and flecainide comes from the Cardiac Arrhythmia Suppression Trial (CAST). This large-scale, randomized, placebo-controlled trial was designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular premature depolarizations (VPDs) in patients post-myocardial infarction (MI) would reduce mortality. The trial was prematurely terminated due to a significant increase in mortality in the this compound and flecainide treatment arms compared to placebo.

CAST Mortality and Arrhythmic Event Data
OutcomeThis compound/Flecainide GroupPlacebo GroupRelative Risk (95% CI)P-valueReference
Total Mortality 7.7% (56/730)3.0% (22/725)2.5 (1.6 - 4.5)<0.001[5]
Arrhythmic Death or Cardiac Arrest 4.5% (33/730)1.2% (9/725)3.6 (1.7 - 8.5)<0.001[5]
Arrhythmic Death (Final Analysis) 43/75516/7432.64 (1.60 - 4.36)0.0004[6][7]
Non-arrhythmic Cardiac Death 17/7555/743-0.01[6]

The CAST results demonstrated that despite effectively suppressing VPDs, this compound and flecainide led to an excess of deaths from arrhythmia and shock after recurrent myocardial infarction[6].

Proarrhythmic Risk in Other Patient Populations

While the CAST focused on a post-MI population, the proarrhythmic risk of this compound and flecainide is a concern in other patients with structural heart disease. In patients with supraventricular tachycardias and no significant structural heart disease, flecainide is considered a viable therapeutic option[8][9]. However, caution is still warranted, as proarrhythmic events can occur. One study comparing the two drugs in patients with resistant paroxysmal atrial tachyarrhythmias found flecainide to be slightly more effective, while this compound was better tolerated[10]. Another study in patients with malignant ventricular arrhythmia found no significant difference in overall response, but the clinical antiarrhythmic effect of the two agents was different, suggesting they are not interchangeable[11].

Experimental Protocols

Cardiac Arrhythmia Suppression Trial (CAST) Protocol

Objective: To determine if suppression of asymptomatic or mildly symptomatic ventricular arrhythmias with this compound, flecainide, or moricizine in post-myocardial infarction patients would reduce mortality.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Patients who had a myocardial infarction 6 days to 2 years previously, with asymptomatic or mildly symptomatic ventricular arrhythmia (≥6 VPDs/hour).

Methodology:

  • Open-Label Titration Phase: Patients underwent an open-label dose-titration phase with one of the active drugs (this compound, flecainide, or moricizine) to determine if their arrhythmia could be suppressed. Suppression was assessed by Holter monitoring.

  • Randomization: Patients who demonstrated arrhythmia suppression were then randomized to receive either the active drug that was effective during titration or a matching placebo.

  • Follow-up: Patients were followed for an average of 10 months.

  • Endpoints: The primary endpoint was death from arrhythmia or nonfatal cardiac arrest. Secondary endpoints included total mortality.

  • Endpoint Adjudication: An independent, blinded committee reviewed and classified all major clinical events.

In-Vitro Electrophysiology Protocol for Sodium Channel Blockade

Objective: To determine the potency of this compound and flecainide in blocking the cardiac sodium channel (Nav1.5).

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel.

  • Electrophysiological Recording: Whole-cell patch-clamp technique was used to record sodium currents.

  • Drug Application: this compound or flecainide was applied at various concentrations to the cells.

  • Voltage Clamp Protocols:

    • Tonic Block: Cells were held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse was applied to elicit a peak sodium current before and after drug application.

    • Use-Dependent Block: A train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz) was applied to assess the block of channels in the open and inactivated states.

  • Data Analysis: The peak sodium current amplitude was measured before and after drug application at each concentration. The concentration-response curve was then fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Visualizing the Mechanisms and Workflows

Signaling Pathway of Class IC Antiarrhythmic Proarrhythmia

Proarrhythmia_Pathway This compound This compound / Flecainide Nav15 Cardiac Sodium Channel (Nav1.5) This compound->Nav15 Blockade Phase0 Phase 0 Depolarization (Vmax) Nav15->Phase0 Reduced Influx Conduction Cardiac Conduction Velocity Phase0->Conduction Phase0->Conduction Slowed QRS QRS Widening (on ECG) Conduction->QRS Conduction->QRS Manifests as Reentry Substrate for Re-entry Conduction->Reentry Proarrhythmia Ventricular Proarrhythmia Reentry->Proarrhythmia MyocardialDamage Structural Heart Disease (e.g., Post-MI Scar) MyocardialDamage->Reentry Exacerbates

Caption: Mechanism of Class IC drug-induced proarrhythmia.

Experimental Workflow for CAST

CAST_Workflow PatientScreening Patient Screening (Post-MI, ≥6 VPDs/hr) Titration Open-Label Drug Titration (this compound, Flecainide, or Moricizine) PatientScreening->Titration Holter1 Holter Monitoring (Assess Arrhythmia Suppression) Titration->Holter1 Randomization Randomization Holter1->Randomization Suppression Achieved ActiveDrug Active Drug (this compound or Flecainide) Randomization->ActiveDrug Placebo Placebo Randomization->Placebo FollowUp Follow-up (Average 10 months) ActiveDrug->FollowUp Placebo->FollowUp Endpoint Endpoint Assessment (Mortality, Arrhythmic Events) FollowUp->Endpoint Adjudication Endpoint Adjudication (Blinded Committee) Endpoint->Adjudication

References

Cross-Study Validation of Encainide's IC50 on Nav1.5 Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Encainide, a Class IC antiarrhythmic agent, exerts its therapeutic effect by blocking the cardiac sodium channel, Nav1.5. However, the antiarrhythmic activity of this compound is primarily mediated by its potent metabolites, O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (3-MODE).[1][2] While direct IC50 values for this compound and its metabolites on Nav1.5 channels are not consistently reported in publicly available literature, their significant potency as sodium channel blockers is well-established.[3][4] This guide provides a comparative analysis of the Nav1.5 inhibitory activity of other Class I antiarrhythmic drugs to offer a reference framework for understanding the potency of this compound and its metabolites.

Comparative IC50 Data of Class I Antiarrhythmic Drugs on Nav1.5

To contextualize the potency of this compound, this section summarizes the half-maximal inhibitory concentration (IC50) values for other well-characterized Class I antiarrhythmic drugs on the human Nav1.5 channel. These values have been determined through various electrophysiological studies.

DrugClassIC50 (µM)Cell LineHolding Potential (mV)Reference
FlecainideIC5.5 ± 0.8HEK293-95[5]
FlecainideIC7.4Xenopus oocytesNot Specified[6]
FlecainideIC345 (low affinity)Xenopus oocytesNegative[6]
MexiletineIB47.0 ± 5.4HEK293-95[5]
QuinidineIA28.9 ± 2.2HEK293-95[5]
Lamotrigine-28.8 ± 4.0HEK293-95[5]
Lamotrigine-280.2 ± 15.5HEK293-120[5]

Experimental Protocols

The determination of IC50 values for Nav1.5 channel blockers involves precise electrophysiological techniques. Below are detailed methodologies from a representative study characterizing the effects of various antiarrhythmic agents.

In Vitro Electrophysiology on HEK293 Cells

A human embryonic kidney (HEK293) cell line stably expressing the human Nav1.5 sodium channel was utilized to determine the effects of the tested compounds.[5]

  • Cell Culture: HEK293 cells stably expressing hNav1.5 were cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed to measure Nav1.5 currents.

  • Voltage Clamp Protocol for Peak Nav1.5 Current:

    • Holding Potential: -120 mV or -95 mV.[5]

    • Test Pulse: A depolarizing pulse was applied to elicit the peak sodium current.

    • Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the drug concentration. The IC50 values were calculated by fitting the data to the Hill equation.[5]

  • Voltage Clamp Protocol for Late Nav1.5 Current:

    • The CiPA (Comprehensive in vitro Proarrhythmia Assay) voltage protocol was used at a frequency of 0.1 Hz.[5]

    • 150 nM ATX-II was applied to induce the late Nav1.5 current.[5]

    • The late current was measured as the mean inward current at the end of a -15 mV step and as the peak inward current during the ramp-down phase.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic activation of this compound and a typical experimental workflow for determining the IC50 of a compound on Nav1.5 channels.

Encainide_Metabolism_and_Action cluster_metabolism Hepatic Metabolism (CYP2D6) cluster_action Cardiac Myocyte This compound This compound ODE ODE This compound->ODE O-demethylation MODE MODE This compound->MODE O-demethylation & 3-methoxylation Nav1_5 Nav1.5 Channel ODE->Nav1_5 Block MODE->Nav1_5 Block Arrhythmia_Suppression Arrhythmia_Suppression Nav1_5->Arrhythmia_Suppression Leads to

Caption: Metabolic activation of this compound and its action on Nav1.5 channels.

IC50_Determination_Workflow start Start: Nav1.5-expressing cells patch_clamp Whole-cell patch clamp start->patch_clamp voltage_protocol Apply voltage protocol to elicit Nav1.5 current patch_clamp->voltage_protocol drug_application Apply varying concentrations of test compound voltage_protocol->drug_application measure_current Measure peak/late sodium current drug_application->measure_current data_analysis Analyze dose-response relationship measure_current->data_analysis calculate_ic50 Calculate IC50 value data_analysis->calculate_ic50

Caption: Experimental workflow for IC50 determination of Nav1.5 channel blockers.

References

A Comparative Analysis of the Metabolic Pathways of Encainide and Flecainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two Class IC antiarrhythmic drugs, encainide and flecainide. Understanding the distinct metabolic profiles of these drugs is crucial for predicting their efficacy, potential for drug-drug interactions, and inter-individual variability in patient response. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the metabolic pathways.

Executive Summary

This compound and flecainide, both potent sodium channel blockers, exhibit significant differences in their metabolic disposition. This compound undergoes extensive and polymorphic first-pass metabolism primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of pharmacologically active metabolites. This results in substantial variability in its pharmacokinetics between individuals with different CYP2D6 genotypes ("extensive" vs. "poor" metabolizers). In contrast, flecainide's metabolism, involving both CYP2D6 and CYP1A2, is less extensive, with a significant portion of the drug excreted unchanged. Its primary active metabolite has considerably less potency than the parent compound, leading to a more predictable pharmacokinetic profile across the population.

Data Presentation: Quantitative Comparison of Metabolic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and flecainide, highlighting the impact of genetic polymorphism on this compound's metabolism.

Table 1: Pharmacokinetic Properties of this compound

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Reference
Primary Metabolizing Enzyme CYP2D6CYP2D6 (deficient)[1][2]
Oral Bioavailability ~30%~85%[2][3]
Elimination Half-life (Parent Drug) 1-3 hours6-12 hours[1][2]
Major Active Metabolites O-desmethylthis compound (ODE), 3-methoxy-O-desmethylthis compound (MODE)Minimal ODE and MODE[1][2]
Elimination Half-life (ODE) ~3-4 hoursNot applicable[4]
Elimination Half-life (MODE) ~11 hoursNot applicable[4]
Primary Contributor to Antiarrhythmic Effect ODE and MODEThis compound (parent drug)[2][5]

Table 2: Pharmacokinetic Properties of Flecainide

ParameterValueReference
Primary Metabolizing Enzymes CYP2D6, CYP1A2[6]
Oral Bioavailability >90%[7]
Elimination Half-life 12-27 hours[7]
Major Metabolites meta-O-dealkylated flecainide (MODF), meta-O-dealkylated lactam of flecainide (MODLF)[6]
Pharmacological Activity of MODF ~20% of flecainide[6]
Renal Excretion of Unchanged Drug ~30% (range 10-50%)[7]

Experimental Protocols

The characterization of the metabolic pathways of this compound and flecainide relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for metabolism and to characterize the kinetics of metabolite formation.

  • Human Liver Microsomes (HLM) Incubation:

    • Microsome Preparation: HLM, containing a pool of cytochrome P450 enzymes, are prepared from donor livers by differential centrifugation.

    • Incubation Conditions: this compound or flecainide is incubated with HLM (typically 0.1-1.0 mg/mL protein) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

    • Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP-mediated oxidation.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

    • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the parent drug and its metabolites.[8][9][10]

  • Recombinant Human CYP Enzyme Assays:

    • Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2) expressed in insect or bacterial cells are used.

    • Procedure: The protocol is similar to the HLM incubation, but individual CYP isoforms are used instead of a microsomal pool. This allows for the precise identification of the enzymes responsible for specific metabolic transformations.[11]

    • Inhibitor Studies: To confirm the role of specific CYPs, selective chemical inhibitors (e.g., quinidine for CYP2D6, furafylline for CYP1A2) can be co-incubated with the drug and HLM. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.[12]

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the drugs and their metabolites in humans.

  • Study Design:

    • Subjects: Healthy volunteers or patients are enrolled. For this compound, subjects are often genotyped for CYP2D6 to compare pharmacokinetics between extensive and poor metabolizers.[1][5]

    • Drug Administration: A single oral or intravenous dose of this compound or flecainide is administered.[13]

    • Sample Collection: Blood and urine samples are collected at predefined time intervals over a period of 24-72 hours.

  • Bioanalytical Methods:

    • Sample Preparation: Plasma and urine samples are processed to extract the drug and its metabolites. This typically involves liquid-liquid extraction or solid-phase extraction.[14][15][16]

    • Quantification: The concentrations of the parent drug and its metabolites in the extracts are determined using validated high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or more sensitively with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][17][18][19][20]

  • Pharmacokinetic Analysis:

    • The concentration-time data are used to calculate key pharmacokinetic parameters such as bioavailability, elimination half-life, clearance, and volume of distribution for the parent drug and its metabolites.

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of this compound and flecainide.

Encainide_Metabolism This compound This compound ODE O-desmethylthis compound (ODE) (Active) This compound->ODE CYP2D6 (O-demethylation) NDE N-desmethylthis compound (NDE) This compound->NDE N-demethylation MODE 3-methoxy-O-desmethylthis compound (MODE) (Active) ODE->MODE Methylation Flecainide_Metabolism Flecainide Flecainide MODF meta-O-dealkylated flecainide (MODF) (Weakly Active) Flecainide->MODF CYP2D6, CYP1A2 (O-dealkylation) Unchanged Unchanged Flecainide (Renal Excretion) Flecainide->Unchanged MODLF meta-O-dealkylated lactam of flecainide (MODLF) (Inactive) MODF->MODLF Oxidation

References

In Vitro to In Vivo Correlation of Encainide's Electrophysiological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo electrophysiological effects of Encainide, a Class IC antiarrhythmic agent. This compound's clinical effects are significantly influenced by its active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE). Understanding the correlation between preclinical in vitro data and clinical in vivo findings is crucial for drug development and translational research. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison of Electrophysiological Effects

The following tables summarize the quantitative effects of this compound and its metabolites on key electrophysiological parameters from in vitro and in vivo studies.

Table 1: In Vitro Electrophysiological Effects of this compound and O-demethyl this compound (ODE) on Ventricular Myocardium

ParameterSpecies/TissueCompoundConcentrationPacing Rate (bpm)EffectReference
Vmax Reduction Guinea Pig Papillary MuscleThis compoundEquipotent to ODE30-180-11.5% to -53% (frequency-dependent)[1]
ODEEquipotent to this compound30-180Up to -47% (frequency-dependent)[1]
Recovery from Use-Dependent Block Guinea Pig Papillary MuscleThis compoundNot Specified90Time Constant: 120 seconds[1]
ODENot Specified90Time Constant: 300 seconds[1]

Table 2: In Vivo Electrophysiological Effects of this compound in Humans

ParameterAdministrationDoseChange from BaselineReference
PA Interval Intravenous1 mg/kg over 15 minSignificant Increase (p < 0.01)[1]
AH Interval Intravenous1 mg/kg over 15 minSignificant Increase (p < 0.01)[1]
Oral100-300 mg/day+41.6% (74.5 to 105.5 ms)[2]
HV Interval Intravenous1 mg/kg over 15 minSignificant Increase (p < 0.01)[1]
Oral100-300 mg/day+41.3% (47.5 to 67.1 ms)[2]
QRS Duration Intravenous1 mg/kg over 15 minSignificant Increase (p < 0.01)[1]
Oral100-300 mg/day+27.8% (103.5 to 132.3 ms)[2]
Atrial Effective Refractory Period (AERP) Oral100-300 mg/day+21.0% (233.8 to 282.9 ms)[2]
Ventricular Effective Refractory Period (VERP) Oral100-300 mg/day+13.3% (235.7 to 267.1 ms)[2]
Wenckebach Cycle Length Intravenous1 mg/kg over 15 min+8% (p < 0.05)[1]

Table 3: Comparative Potency of this compound and its Metabolites on Cardiac Conduction in Animal Models

ParameterSpecies/ModelCompoundPotency vs. This compoundReference
Atrial, AV Nodal, and His-Purkinje Conduction Slowing Isolated Perfused Rabbit HeartODE (MJ 9444)4 to 15 times more potent[3]
MODE (MJ 14030)4 to 15 times more potent[3]
His-Purkinje and Myocardial Conduction Slowing Anesthetized DogODEMore potent[4]
MODEMore potent[4]
NDEApproximately equal potency[4]

Experimental Protocols

In Vitro Intracellular Electrophysiology (Based on Libersa et al., 1990)
  • Tissue Preparation: Papillary muscles were dissected from the right ventricles of guinea pigs. The preparations were mounted in a tissue chamber and superfused with a physiological salt solution.

  • Superfusion Solution: The composition of the Tyrode's solution was typically (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1.1, NaHCO3 11.9, NaH2PO4 0.4, and glucose 5.5, bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4. The solution was maintained at a constant temperature (e.g., 37°C).

  • Intracellular Recording: Glass microelectrodes filled with 3 M KCl were used to impale cardiac myocytes and record transmembrane action potentials.

  • Stimulation Protocol: The preparations were stimulated with rectangular pulses of 1-2 ms duration and an amplitude of 1.5-2 times the diastolic threshold. To study frequency-dependent effects, the pacing rate was varied (e.g., from 30 to 180 beats per minute).

  • Data Analysis: The maximum upstroke velocity (Vmax) of the action potential, an indicator of the sodium current availability, was measured and its reduction by the drug was quantified. The time constant of recovery from use-dependent block was determined by applying a train of stimuli followed by a variable pause and a test stimulus.

In Vivo Clinical Electrophysiology Study (EPS) (General Protocol)
  • Patient Preparation: Patients undergo the study in a fasting state. Sedation may be administered.

  • Catheter Placement: Multipolar electrode catheters are inserted percutaneously through femoral and/or other venous access points. Catheters are positioned under fluoroscopic guidance at standard intracardiac locations, including the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).[5]

  • Baseline Measurements: Baseline intracardiac electrograms are recorded, and standard electrophysiological parameters are measured, including:

    • Sinus Node Function: Sinus cycle length and sinus node recovery time (SNRT).

    • Atrioventricular (AV) Conduction: PA (intra-atrial), AH (AV nodal), and HV (His-Purkinje) intervals.[6]

    • Refractory Periods: Effective refractory periods (ERP) of the atrium, AV node, and ventricle are determined using programmed electrical stimulation (extrastimulus technique).[7]

  • Drug Administration: this compound is administered intravenously over a specified period (e.g., 1 mg/kg over 15 minutes) or orally for several days before the study.[1][2]

  • Post-Drug Measurements: Electrophysiological parameters are reassessed at specific time points after drug administration to determine the drug's effects.

  • Programmed Stimulation: Programmed atrial and ventricular stimulation with multiple extrastimuli is performed to assess the drug's effect on the inducibility of arrhythmias.

Mandatory Visualization

Encainide_Mechanism_of_Action cluster_membrane Cardiac Myocyte Membrane cluster_extracellular Extracellular Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_ion Na+ Influx K_channel Potassium Channel This compound This compound & Metabolites (ODE, MODE) This compound->Na_channel Block Depolarization Phase 0 Depolarization Conduction Slowing of Conduction Velocity Depolarization->Conduction Reduced Rate QRS QRS Widening Conduction->QRS Results in

Caption: Mechanism of action of this compound and its active metabolites.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Human EPS) cluster_correlation In Vitro - In Vivo Correlation cluster_drug Drug Administration tissue Isolated Cardiac Tissue (e.g., Papillary Muscle) recording Intracellular Action Potential Recording tissue->recording vmax Measure Vmax (Sodium Current Indicator) recording->vmax correlation Correlation vmax->correlation predicts patient Patient with Arrhythmia eps Intracardiac EPS patient->eps intervals Measure Conduction Intervals (HV, QRS) eps->intervals intervals->correlation confirms drug This compound & Metabolites drug->tissue drug->patient

Caption: Workflow for in vitro to in vivo correlation of this compound's effects.

Discussion of In Vitro to In Vivo Correlation

The electrophysiological effects of this compound demonstrate a strong correlation between in vitro and in vivo findings, primarily driven by its potent sodium channel blocking properties and the significant contribution of its active metabolites.

The cornerstone of this correlation lies in the drug's effect on the maximal upstroke velocity (Vmax) of the cardiac action potential. In vitro studies on isolated cardiac tissues, such as guinea pig papillary muscle, have shown that this compound and its primary active metabolite, ODE, cause a pronounced, frequency-dependent reduction in Vmax.[1] This reduction in Vmax is a direct consequence of sodium channel blockade and reflects a slowing of the rapid influx of sodium ions during phase 0 of the action potential.

This fundamental in vitro action translates directly to the in vivo electrophysiological effects observed in humans during clinical electrophysiology studies. The slowing of sodium-dependent depolarization in vitro manifests as a slowing of conduction velocity through cardiac tissue in vivo. This is clinically measured as a prolongation of the His-Purkinje conduction time (HV interval) and a widening of the QRS complex on the surface electrocardiogram.[1][2] Studies have consistently demonstrated that this compound administration leads to significant increases in both the HV interval and QRS duration.[1][2][8]

Furthermore, the role of this compound's active metabolites is critical in bridging the gap between in vitro and in vivo observations, especially with oral administration. In vitro and animal studies have established that the metabolites ODE and MODE are as potent, or even more potent, than the parent compound in slowing cardiac conduction.[3][4] This is particularly relevant in "extensive metabolizers," who constitute the majority of the population. In these individuals, the systemic exposure to ODE and MODE is substantial, and the in vivo electrophysiological effects, such as QRS prolongation, correlate more closely with the plasma concentrations of these metabolites than with the parent drug.[9][10] This highlights that a comprehensive in vitro to in vivo correlation for this compound must consider the pharmacological activity of its metabolites.

References

Assessing the Reproducibility of Encainide's Effects on Cardiac Action Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of Encainide and its alternatives on the cardiac action potential, with a focus on the reproducibility of these effects. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.

This compound, a Class IC antiarrhythmic agent, is a potent blocker of the fast sodium channels (INa) in cardiomyocytes.[1] Its primary action is to slow the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] However, the in vivo effects of this compound are complicated by its extensive and variable metabolism into active metabolites, primarily O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE).[2][3] These metabolites, particularly ODE, are often more potent than the parent compound and contribute significantly to the overall antiarrhythmic and proarrhythmic effects.[3][4] This metabolic variability is a key determinant of the reproducibility of this compound's effects on the action potential across different individuals.[3]

Comparative Analysis of Electrophysiological Effects

The following tables summarize the quantitative effects of this compound, its active metabolites, and other Class I antiarrhythmic drugs on key action potential parameters. The reproducibility of these effects is qualitatively assessed based on their metabolic and pharmacokinetic properties.

Table 1: Effects of this compound and its Active Metabolites on Cardiac Action Potential Parameters

CompoundEffect on Vmax (Phase 0)Effect on Action Potential Duration (APD)Effect on Effective Refractory Period (ERP)Reproducibility
This compound Markedly decreasesLittle to no effect[2]Increases atrial ERP, no significant change in ventricular ERP[5]Low (due to variable metabolism)
O-demethyl this compound (ODE) More potent decrease than this compound[5]Variable effects[6]No significant change[5]Moderate (dependent on parent drug metabolism)
3-methoxy-O-demethyl this compound (MODE) More potent decrease than this compound[5]Prolongs APD[5]Prolongs atrial and ventricular ERP[5]Moderate (dependent on parent drug metabolism)

Table 2: Comparative Effects of Class I Antiarrhythmic Drugs on Cardiac Action Potential

DrugClassEffect on Vmax (Phase 0)Effect on Action Potential Duration (APD)ReproducibilityKey Distinctions from this compound
This compound ICMarkedly decreasesLittle to no effect[2]LowEffects are highly dependent on active metabolites.[3]
Flecainide ICMarkedly decreasesIncreases APD at faster heart rates[7]ModerateLess complex metabolism with one major active metabolite. Clinical responses can still differ from this compound in the same patient.[8][9]
Quinidine IAModerately decreasesProlongs APD[10]ModerateAlso blocks potassium channels, leading to more pronounced APD prolongation.[10][11]
Procainamide IAModerately decreasesProlongs APDModerateHas an active metabolite (N-acetylprocainamide) with different electrophysiological properties.
Disopyramide IAModerately decreasesProlongs APDModeratePossesses significant anticholinergic effects.

Signaling Pathways and Metabolic Activation

The primary mechanism of action for this compound and its metabolites is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. The clinical effect of orally administered this compound is largely determined by its conversion in the liver by the CYP2D6 enzyme into its more potent metabolites, ODE and MODE. This metabolic pathway is a critical factor in the inter-individual variability and, therefore, the reproducibility of the drug's effects.

cluster_0 Drug Administration and Metabolism cluster_1 Cellular Action in Cardiomyocyte This compound (Oral) This compound (Oral) Liver (CYP2D6) Liver (CYP2D6) This compound (Oral)->Liver (CYP2D6) First-Pass Metabolism Na_v 1.5 Channel Na_v 1.5 Channel This compound (Oral)->Na_v 1.5 Channel Blocks (less potent) ODE (Active Metabolite) ODE (Active Metabolite) Liver (CYP2D6)->ODE (Active Metabolite) MODE (Active Metabolite) MODE (Active Metabolite) Liver (CYP2D6)->MODE (Active Metabolite) ODE (Active Metabolite)->Na_v 1.5 Channel Blocks MODE (Active Metabolite)->Na_v 1.5 Channel Blocks Phase 0 Depolarization Phase 0 Depolarization Na_v 1.5 Channel->Phase 0 Depolarization mediates Action Potential Action Potential Phase 0 Depolarization->Action Potential initiates Conduction Velocity Conduction Velocity Action Potential->Conduction Velocity determines cluster_0 In Vitro Analysis cluster_1 Inter-Individual Variability Assessment cluster_2 In Vivo Confirmation Isolate Cardiomyocytes Isolate Cardiomyocytes Whole-Cell Patch Clamp Whole-Cell Patch Clamp Isolate Cardiomyocytes->Whole-Cell Patch Clamp Repeated Drug Application Repeated Drug Application Whole-Cell Patch Clamp->Repeated Drug Application Washout Periods Analyze Intra-Cell Variability Analyze Intra-Cell Variability Repeated Drug Application->Analyze Intra-Cell Variability Compare AP Responses Compare AP Responses Analyze Intra-Cell Variability->Compare AP Responses Input from multiple cells Multiple Donor Tissues Multiple Donor Tissues Multiple Donor Tissues->Isolate Cardiomyocytes Genotype for CYP2D6 Genotype for CYP2D6 Genotype for CYP2D6->Compare AP Responses Correlate with Assess Inter-Animal Variability Assess Inter-Animal Variability Compare AP Responses->Assess Inter-Animal Variability Inform Animal Model Studies Animal Model Studies Chronic Dosing Chronic Dosing Animal Model Studies->Chronic Dosing Monitor ECG and EP Parameters Monitor ECG and EP Parameters Chronic Dosing->Monitor ECG and EP Parameters Repeated Measures Monitor ECG and EP Parameters->Assess Inter-Animal Variability

References

Unraveling the Antiarrhythmic Puzzle: A Comparative Analysis of Encainide and Its Active Metabolites, ODE and MODE

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the relative contributions of O-demethyl encainide (ODE) and 3-methoxy-O-demethyl this compound (MODE) to the therapeutic efficacy of the Class IC antiarrhythmic agent, this compound.

This compound, a potent Class IC antiarrhythmic drug, has a complex pharmacological profile significantly influenced by its extensive hepatic metabolism. The parent drug's efficacy and electrophysiological effects are intricately linked to the activity of its two primary metabolites: O-demethyl this compound (ODE) and 3-methoxy-O-demethyl this compound (MODE). This guide provides a comprehensive comparison of this compound, ODE, and MODE, offering researchers, scientists, and drug development professionals a detailed understanding of their individual roles in suppressing cardiac arrhythmias. The information is supported by a summary of quantitative data from experimental studies, an overview of the methodologies employed, and visualizations of the metabolic and signaling pathways.

Metabolic Pathway of this compound

The metabolic fate of this compound is a critical determinant of its clinical effect and is subject to genetic polymorphism, leading to two distinct patient populations: extensive metabolizers (EMs) and poor metabolizers (PMs).[1][2][3][4] In the majority of the population (EMs), this compound undergoes rapid and extensive first-pass metabolism in the liver to form ODE and subsequently MODE.[1][2][3] In contrast, PMs have a reduced capacity for this biotransformation, leading to higher plasma concentrations of the parent drug.[1][2][3]

cluster_0 Extensive Metabolizers (EM) cluster_1 Poor Metabolizers (PM) This compound This compound ODE ODE This compound->ODE O-demethylation (CYP2D6) Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites MODE MODE ODE->MODE 3-methoxylation ODE->Inactive_Metabolites MODE->Inactive_Metabolites Encainide_PM This compound ODE_PM ODE (low levels) Encainide_PM->ODE_PM Reduced O-demethylation

This compound Metabolic Pathway

Comparative Electrophysiological Effects

The antiarrhythmic actions of this compound and its metabolites are primarily mediated through the blockade of fast sodium channels in cardiac myocytes, a hallmark of Class IC agents.[5][6][7][8] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[5][7] The following tables summarize the quantitative data on the electrophysiological effects and relative potencies of this compound, ODE, and MODE.

Table 1: Electrophysiological Effects on ECG Intervals
CompoundQRS ProlongationJTc/QTc Interval Change
This compound Significant prolongation[9][10]Minimal to no change[9]
ODE More potent than this compound and MODE; significant prolongation[2][5]Shortening of the corrected JT interval[5]
MODE Less potent than ODE; prolongs QRS[5]Prolongation of the corrected JT interval[5]
Table 2: Relative Antiarrhythmic Potency and Effective Plasma Concentrations
CompoundRelative PotencyMinimally Effective Plasma Concentration (for arrhythmia suppression)
This compound Active, but less potent than ODE[6]~265-300 ng/mL (in Poor Metabolizers)[1][2][11]
ODE Most potent of the three compounds[5][6]~35-55 ng/mL[1][5]
MODE Potent, but less so than ODE[5]~100-116 ng/mL[1][5]

Mechanism of Action: Sodium Channel Blockade

As Class IC antiarrhythmic agents, this compound, ODE, and MODE exert their effects by blocking the voltage-gated sodium channels (Nav1.5) in the heart. This blockade is "use-dependent," meaning it is more pronounced at faster heart rates, which is a desirable property for an antiarrhythmic drug.[11] The slow dissociation from the sodium channels leads to a steady-state level of block, resulting in a general reduction in myocardial excitability.[12]

Encainide_Metabolites This compound / ODE / MODE Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Encainide_Metabolites->Na_Channel Blockade Na_Influx Sodium Influx (Phase 0) Na_Channel->Na_Influx Depolarization Rapid Depolarization of Action Potential Na_Influx->Depolarization Initiates Conduction Slowed Conduction Velocity Depolarization->Conduction Leads to Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia

Mechanism of Action of this compound and its Metabolites

Experimental Protocols

The data presented in this guide are derived from a combination of in vitro and in vivo experimental studies. While specific, detailed protocols are proprietary to the original research, the following provides an overview of the methodologies commonly employed.

In Vitro Electrophysiology
  • Objective: To assess the direct effects of the compounds on the electrophysiological properties of isolated cardiac tissues.

  • Methodology:

    • Tissue Preparation: Isolation of cardiac tissues such as guinea pig papillary muscles or canine Purkinje fibers.[11][13]

    • Superfusion: Tissues are placed in a chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature.

    • Microelectrode Recording: Standard glass microelectrodes filled with KCl are used to impale individual cardiac cells to record intracellular action potentials.[13]

    • Parameter Measurement: Key action potential parameters are measured, including the maximum upstroke velocity (Vmax of Phase 0), action potential duration at different levels of repolarization (e.g., APD90), and resting membrane potential.

    • Drug Application: this compound, ODE, or MODE are added to the superfusate at varying concentrations to determine their effects on the measured parameters.

In Vivo Electrophysiology Studies in Patients
  • Objective: To evaluate the electrophysiological effects of the compounds in a clinical setting.

  • Methodology:

    • Patient Selection: Patients with a history of ventricular arrhythmias are enrolled.[5][14]

    • Catheter Placement: Multipolar electrode catheters are inserted intravenously and positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.

    • Baseline Measurements: Baseline intracardiac electrograms are recorded to measure intervals such as the PA (intra-atrial conduction), AH (AV nodal conduction), and HV (His-Purkinje conduction) intervals, as well as the QRS duration.[11]

    • Programmed Electrical Stimulation: A series of programmed electrical stimuli are delivered to the heart to assess refractory periods and to induce arrhythmias.

    • Drug Administration: this compound, ODE, or MODE is administered intravenously as a loading dose followed by a maintenance infusion.[5][14]

    • Post-Drug Measurements: Electrophysiological measurements and programmed stimulation are repeated to assess the effects of the drug on conduction, refractoriness, and arrhythmia inducibility.

Conclusion

The antiarrhythmic activity of this compound is a composite of the effects of the parent drug and its active metabolites, ODE and MODE. In extensive metabolizers, who constitute the majority of patients, the pharmacological effects are predominantly driven by ODE and MODE, which are more potent and have longer half-lives than this compound itself.[11][14] ODE is the most potent of the three in prolonging the QRS interval, a key marker of its sodium channel blocking activity.[2][5] MODE also contributes significantly to the antiarrhythmic effect and uniquely prolongs the corrected JT interval.[5] In poor metabolizers, this compound is the primary active agent.[2][11]

This comparative analysis underscores the importance of considering metabolic phenotype when evaluating the clinical pharmacology of this compound. For researchers and drug development professionals, understanding the distinct contributions of ODE and MODE is crucial for interpreting clinical data, designing future studies, and developing novel antiarrhythmic agents with improved efficacy and safety profiles. The interplay between the parent drug and its active metabolites highlights a complex but fascinating aspect of cardiovascular pharmacology.

References

Safety Operating Guide

Proper Disposal of Encainide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Encainide, an antiarrhythmic agent, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. While not classified as a federally controlled substance by the Drug Enforcement Administration (DEA) or as a listed hazardous waste by the Environmental Protection Agency (EPA), its aquatic toxicity necessitates professional disposal.

Regulatory and Safety Overview

This compound is not found on the DEA's schedules of controlled substances. Furthermore, it is not specifically listed on the EPA's P, U, F, or K lists of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). However, a Safety Data Sheet (SDS) for this compound hydrochloride indicates that the compound is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects." This environmental hazard is a key consideration for its proper disposal. Therefore, it is imperative to manage waste this compound through a licensed hazardous waste disposal vendor who can handle its incineration or other approved disposal methods.

Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the recommended steps for the safe disposal of this compound from a research or drug development laboratory.

  • Waste Identification and Segregation:

    • Clearly label all containers of waste this compound with "this compound Waste" and include the date.

    • Segregate this compound waste from other laboratory waste streams, particularly from non-hazardous trash and DEA-controlled substances.

  • Containerization:

    • Use sealed, leak-proof containers for all this compound waste, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and solutions.

    • Ensure containers are compatible with the physical form of the waste (solid or liquid).

  • Storage:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • The storage area should be clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • The EHS department will work with a licensed hazardous waste disposal vendor that can manage the transportation and final disposal in compliance with federal, state, and local regulations.

  • Documentation:

    • Maintain a detailed inventory of the this compound waste, including the quantity and date of generation.

    • Retain all documentation provided by the waste disposal vendor, such as waste manifests, as proof of proper disposal.

Disposal of this compound-Contaminated Materials

Material TypeDisposal Procedure
Unused or Expired this compound Collect in a sealed, labeled container for disposal by a licensed vendor.
Contaminated Labware (glass, plastic) Rinse with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound. Collect the rinsate as hazardous waste. The cleaned labware can then be disposed of according to standard laboratory procedures for non-hazardous glass or plastic waste.
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, and other PPE with gross contamination should be collected in a sealed bag and disposed of as this compound waste.
Aqueous Solutions Containing this compound Collect in a sealed, labeled container for disposal by a licensed vendor. Do not pour down the drain due to aquatic toxicity.

This compound Disposal Decision Pathway

EncainideDisposal start This compound Waste Generated is_controlled Is this compound a DEA Controlled Substance? start->is_controlled is_rcra Is this compound a RCRA Listed Hazardous Waste? is_controlled->is_rcra No dea_disposal Follow DEA regulations for controlled substance disposal. is_controlled->dea_disposal Yes is_characteristic Does the waste exhibit RCRA hazardous characteristics (ignitability, corrosivity, reactivity)? is_rcra->is_characteristic No rcra_disposal Manage as RCRA hazardous waste. is_rcra->rcra_disposal Yes aquatic_toxicity Is the waste toxic to aquatic life? is_characteristic->aquatic_toxicity No is_characteristic->rcra_disposal Yes non_hazardous_disposal Dispose as non-hazardous pharmaceutical waste via a licensed vendor due to aquatic toxicity. aquatic_toxicity->non_hazardous_disposal Yes vendor_disposal Dispose through a licensed hazardous waste vendor. non_hazardous_disposal->vendor_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended for guidance in a laboratory setting. Always consult your institution's specific safety and disposal protocols and comply with all applicable federal, state, and local regulations.

Safe Handling and Disposal of Encainide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Encainide. The following procedures are designed to minimize exposure risk and ensure proper disposal, fostering a safe laboratory environment.

Hazard Summary and Exposure Data

This compound hydrochloride is a compound that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Classifications for this compound Hydrochloride

Hazard Classification GHS Code Signal Word
Acute Toxicity, Oral (Category 3/4) H301 / H302 Danger / Warning[3]
Skin Irritation (Category 2) H315 Warning[2][3]
Serious Eye Irritation (Category 2/2A) H319 Warning[2][3]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) H335 Warning[2][3]
Acute Aquatic Toxicity (Category 1) H400 Warning[1]

| Chronic Aquatic Toxicity (Category 1) | H410 | Warning[1] |

Occupational Exposure Limits (OELs): Currently, there are no established occupational exposure limit values (e.g., PEL, TLV) for this compound hydrochloride.[1] Therefore, engineering controls and personal protective equipment are critical to minimize any potential exposure.

Personal Protective Equipment (PPE) and Engineering Controls

To ensure safety, handling of this compound must be performed within a controlled environment using appropriate protective gear.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is required to control exposure, especially when handling powders or creating solutions.[1]

  • Safety Stations: Ensure a safety shower and an eye wash station are readily accessible in the work area.[1]

Required Personal Protective Equipment:

Body Part Required PPE Specifications and Rationale
Eyes / Face Safety goggles with side-shields Protects against splashes and airborne particles.
Hands Protective, chemical-resistant gloves Prevents skin contact and irritation.
Body Impervious clothing (e.g., lab coat) Provides a barrier against accidental spills.

| Respiratory | Suitable respirator | Required when handling the powder form to avoid inhalation. Use type P2 (EN 143) respirator cartridges or equivalent. |

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all engineering controls are functional and all required PPE is available and in good condition.

  • Avoid Contact: Prevent direct contact with eyes and skin and avoid the formation of dust and aerosols.[1]

  • Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled.[1] Wash hands thoroughly after handling the compound.[1]

  • Weighing: When weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.

Storage Conditions:

  • Keep the container tightly sealed to prevent contamination and moisture uptake.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • For long-term stability, store this compound powder at -20°C.[1]

Emergency Plan: Accidental Release or Spill

In the event of a spill, a prompt and structured response is critical to contain the material and prevent exposure.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[1]

  • Don PPE: Before re-entering the area, put on the full required PPE, including respiratory protection, gloves, goggles, and a lab coat.[1]

  • Containment & Cleanup:

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[1]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Do not use compressed air.

  • Decontamination: Scrub all surfaces and contaminated equipment with alcohol to decontaminate.[1]

  • Disposal: Collect all contaminated materials, including the absorbent medium and used PPE, into a sealed container labeled for hazardous waste disposal.[1]

Encainide_Spill_Workflow spill This compound Spill Occurs evacuate 1. Evacuate Personnel & Secure Area spill->evacuate ventilate 2. Ensure Adequate Ventilation evacuate->ventilate ppe 3. Don Full PPE (Gloves, Goggles, Respirator, Gown) ventilate->ppe contain 4. Contain the Spill (Use absorbent material) ppe->contain cleanup 5. Clean Up - Absorb liquids with diatomite - Carefully sweep solid powder contain->cleanup decontaminate 6. Decontaminate Surfaces (Scrub with alcohol) cleanup->decontaminate dispose 7. Dispose of Waste (As hazardous material) decontaminate->dispose report 8. Report Incident (Follow institutional protocol) dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Encainide
Reactant of Route 2
Encainide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.